molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No.: B1294514
CAS No.: 24573-30-6
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl acetate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIBUEQIBYRALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285790
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24573-30-6
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24573-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 3-chloro-, 1-acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-chloro-, 1-acetate
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Foundational & Exploratory

3-Chloro-2-hydroxypropyl acetate synthesis from epichlorohydrin and acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Acetate from Epichlorohydrin and Acetic Acid

Abstract: This technical guide provides a comprehensive overview for the synthesis of this compound via the regioselective ring-opening of epichlorohydrin with acetic acid. The document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the underlying reaction mechanisms, a detailed experimental protocol, process optimization parameters, and critical safety considerations. By grounding the methodology in established chemical principles and kinetic studies, this guide serves as a practical and authoritative resource for the successful and safe execution of this important chemical transformation.

Introduction and Strategic Importance

This compound is a valuable chemical intermediate with significant applications in the production of specialized epoxy resins, reactive polymers, and various coatings for materials such as metal, leather, and paper.[1] Its bifunctional nature, possessing both a reactive chloro- and a hydroxyl group, makes it a versatile building block in organic synthesis. The primary route to this compound is through the acid-catalyzed or base-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction is a classic example of epoxide acetolysis, where careful control of reaction conditions is paramount to ensure high regioselectivity and yield of the desired product.

Critical Safety Analysis: A Non-Negotiable Prerequisite

The synthesis of this compound involves substances with significant hazard profiles. A thorough understanding and mitigation of these risks are essential for safe laboratory and industrial practice. The primary reactants, epichlorohydrin and acetic acid, demand stringent safety protocols.

Epichlorohydrin (ECH): ECH is a highly toxic, flammable, and corrosive liquid.[2][3][4][5] It is classified as a cancer suspect agent based on animal studies.[2][3] Exposure through inhalation, skin contact, or ingestion can be harmful or fatal.[2][4][5] It is a potent irritant to the skin, eyes, and respiratory tract, and can cause severe burns, with effects sometimes appearing after a latent period.[2][6] Furthermore, it is a skin sensitizer, meaning it can provoke allergic reactions upon re-exposure.[2][3]

Acetic Acid (Glacial): Acetic acid is a flammable liquid and vapor that causes severe skin burns and eye damage.[7][8][9] Its vapors are irritating to the respiratory tract and can form explosive mixtures with air at elevated temperatures.[8]

Product (this compound and Isomers): While a specific, comprehensive safety data sheet for the final product is not as readily available, related compounds such as 3-chloro-2-hydroxypropyl methacrylate are known irritants to the eyes, skin, and respiratory system and can be harmful if swallowed.[10] It is prudent to handle the product with the same high degree of caution as the reactants.

Substance Key Hazards Required Personal Protective Equipment (PPE)
Epichlorohydrin Flammable, Toxic (all routes), Corrosive, Carcinogen, Skin Sensitizer.[2][3][4][5]Chemical-resistant gloves (Butyl rubber recommended[5]), chemical splash goggles, face shield, vapor respirator, flame-retardant lab coat, closed-toe shoes. Work must be conducted in a certified chemical fume hood.[3]
Acetic Acid Flammable, Corrosive (severe burns).[7][8][9]Chemical-resistant gloves (e.g., Butyl rubber[7]), chemical splash goggles, face shield, lab coat. Use in a well-ventilated area or fume hood.[9]
Product Mixture Assumed Irritant and potentially Harmful.[10]Same as for reactants: Chemical-resistant gloves, splash goggles, lab coat. Handle in a well-ventilated area.

Emergency Preparedness: Ensure immediate access to safety showers, eyewash stations, and appropriate fire extinguishers (water spray, dry chemical, foam, or carbon dioxide[8]). All personnel must be trained on the specific hazards and emergency procedures before commencing any work.

Reaction Mechanism and Chemical Principles

The core of this synthesis is the nucleophilic ring-opening of the strained epoxide ring of epichlorohydrin by acetic acid. This reaction can proceed via different mechanisms depending on the catalytic conditions, which in turn dictates the regioselectivity—the preferential formation of one constitutional isomer over another.

The two primary products are:

  • Normal Product (α-attack): this compound, resulting from the nucleophilic attack of the acetate ion on the less substituted carbon of the epoxide.

  • Abnormal Product (β-attack): 2-chloro-1-(hydroxymethyl)ethyl acetate, resulting from attack on the more substituted carbon.

Catalysis and Regioselectivity

The choice of catalyst is the most critical factor influencing the reaction's outcome.

  • Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This pathway can proceed through mechanisms with SN1 or SN2 character.[11] While Brønsted acids can catalyze the reaction, solid acid catalysts like dodecatungstophosphoric acid (DTP) supported on K-10 clay have shown high activity and selectivity (>98%) for the desired "normal" product.[1] The strong Brønsted acid sites are believed to promote the acetolysis.[1]

  • Base Catalysis: Basic catalysts, such as anion exchange resins or organic bases like triethylamine, deprotonate acetic acid to form the more nucleophilic acetate anion.[12][13] This anion then attacks the epoxide ring in a classic SN2 reaction. This pathway generally favors attack at the sterically less hindered primary carbon, leading to a high yield of this compound.

The reaction mechanism under basic catalysis is visualized below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation AcOH Acetic Acid (CH₃COOH) Acetate Acetate Anion (CH₃COO⁻) AcOH->Acetate Base Catalyst (Base) Base->Acetate abstracts H⁺ ProtonatedBase Protonated Base (Base-H⁺) ECH Epichlorohydrin Alkoxide Alkoxide Intermediate ECH->Alkoxide Acetate->Alkoxide attacks less substituted C Product 3-Chloro-2-hydroxypropyl acetate Alkoxide->Product ProtonatedBase->Base regenerates ProtonatedBase->Product

Caption: Base-catalyzed ring-opening mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a generalized procedure for the synthesis using a solid acid catalyst, which offers advantages in terms of separation and reusability.[1]

Materials and Equipment
  • Reactants: Epichlorohydrin (≥99%), Glacial Acetic Acid (≥99.5%).

  • Catalyst: 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 Clay (Cs-DTP/K-10) or a strong basic anion exchange resin (e.g., Purolite A-520E).[1][13]

  • Equipment: Three-necked round-bottom flask, reflux condenser, thermometer, magnetic stirrer with hotplate, dropping funnel, and equipment for vacuum filtration.

Synthesis Workflow

Caption: General experimental workflow for the synthesis.

Detailed Procedure
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer.

  • Charging Flask: To the flask, add acetic acid and the chosen catalyst. For instance, using a 1:1 molar ratio of reactants, you would add 1 mole of acetic acid and a specific loading of the catalyst (e.g., 1-5% w/w relative to reactants).[13][14]

  • Heating: Begin stirring and heat the mixture to the target reaction temperature, for example, 70 °C.[1]

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1 mole) to the reaction mixture dropwise using an addition funnel over a period of 30-60 minutes. Maintain vigorous stirring.

  • Reaction: Allow the reaction to proceed at the set temperature for 2 to 4 hours. The progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of epichlorohydrin), cool the mixture to room temperature.

  • Catalyst Separation: If a solid catalyst was used, remove it by vacuum filtration. The catalyst can often be washed, dried, and reused.[1]

  • Purification: The resulting crude product in the filtrate can be purified by vacuum distillation to separate the desired this compound from any unreacted starting materials or isomeric byproducts.

Process Parameters and Optimization

Kinetic studies reveal several parameters that can be tuned to optimize the reaction for rate, yield, and selectivity.

Parameter Effect and Optimal Range Causality
Temperature Increasing temperature generally increases the reaction rate.[12] An optimal range is often found between 60-90°C.[1][15]Follows Arrhenius kinetics; provides sufficient activation energy for the ring-opening. Excessively high temperatures can lead to side reactions and decreased selectivity.
Reactant Molar Ratio An excess of one reactant can be used to drive the reaction to completion. However, a 1:1 molar ratio is often a good starting point for optimization.[14]Based on Le Châtelier's principle. Using a large excess of acetic acid can increase the rate but complicates purification.
Catalyst Loading The reaction rate is typically dependent on the catalyst concentration.[13][14] A loading of 1-5% (w/w) is common.A higher concentration of active sites (acidic or basic) increases the frequency of catalytic cycles, thus accelerating the overall reaction rate.
Solvent Polarity The reaction rate and regioselectivity can be influenced by the solvent.[12][15] Some studies show that decreasing solvent polarity can increase the rate and favor the formation of the "normal" product.[12]The solvent can affect the stabilization of transition states and the solvation of the nucleophile and electrophile, thereby altering the reaction pathway and kinetics.
Stirring Speed Adequate agitation (e.g., >500 rpm) is necessary to overcome mass transfer limitations, especially with heterogeneous solid catalysts.[13]Ensures that the bulk reaction rate is governed by intrinsic kinetics rather than the diffusion rate of reactants to the catalyst surface.

Product Characterization

Confirmation of the product's structure and purity is essential. The primary product, this compound, can be distinguished from its isomer, 2-chloro-1-(hydroxymethyl)ethyl acetate, using standard analytical techniques.

Technique Expected Results for this compound
¹H NMR Signals corresponding to: -CH₂Cl (doublet, ~3.6 ppm), -CH(OH)- (multiplet, ~3.8 ppm), -CH₂OAc (doublet, ~4.2 ppm).[13]
Infrared (IR) Characteristic absorption bands for: -OH stretch (~3437 cm⁻¹), C=O stretch (ester, ~1739 cm⁻¹), C-O stretch (~1240, 1044 cm⁻¹), and C-Cl stretch (~752 cm⁻¹).[13]
Mass Spec (GC-MS) Fragmentation pattern showing characteristic mass-to-charge (m/z) peaks such as 43, 44, 49, 74, 79, 103.[13]

Conclusion

The synthesis of this compound from epichlorohydrin and acetic acid is a well-established yet nuanced process. Success hinges on a triad of factors: rigorous adherence to safety protocols due to the hazardous nature of the reactants, a sound understanding of the reaction mechanism to control regioselectivity, and careful optimization of process parameters. The use of modern, reusable solid acid or basic catalysts presents a more sustainable and efficient approach compared to traditional homogeneous catalysts. This guide provides the foundational knowledge for researchers to approach this synthesis methodically, safely, and effectively.

References

  • Acetic acid - SAFETY DATA SHEET. (n.d.). MilliporeSigma.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.
  • Material Safety Data Sheet - Epichlorohydrin, pa. (n.d.). Cole-Parmer.
  • Acetic Acid MSDS. (n.d.).
  • SAFETY DATA SHEET - (±)-Epichlorohydrin. (2024, November 7). Sigma-Aldrich.
  • Epichlorohydrin - SAFETY DATA SHEET. (2025, July 8). Penta chemicals.
  • SAFETY DATA SHEET - (+/-)-Epichlorohydrin. (2025, September 9). Thermo Fisher Scientific.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.
  • Epichlorohydrin SDS, 106-89-8 Safety Data Sheets. (n.d.). ECHEMI.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. (2025, August 7). ResearchGate.
  • Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases. (2019, December 28). ResearchGate.
  • Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. (2025, August 7). ResearchGate.
  • Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents. (2025, August 10). ResearchGate.
  • Initial reaction rate versus catalyst loading; molar ratio acetic acid.... (n.d.). ResearchGate.
  • 3-Chloro-2-hydroxypropyl methacrylate. (n.d.). Szabo-Scandic.
  • In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. (2025, October 27). PMC - NIH.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-hydroxypropyl acetate (CAS No. 24573-30-6) is a bifunctional organic molecule possessing a reactive chlorine atom, a secondary hydroxyl group, and an ester functional group. This unique combination of functionalities makes it a valuable intermediate in various fields of chemical synthesis, including the production of specialized epoxy resins, reactive polymers, and as a building block in the development of pharmaceutical agents. Its utility in drug development, particularly as a linker or scaffold, necessitates a thorough understanding of its fundamental physicochemical properties. The interplay between its hydroxyl, ester, and chloro groups dictates its solubility, stability, and reactivity, which are critical parameters for process development, formulation, and quality control.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. In recognition of the limited availability of public data for certain parameters, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of these properties. The methodologies are presented with an emphasis on the underlying scientific principles, empowering researchers and drug development professionals to generate robust and reliable data.

Chemical Identity and Core Properties

The fundamental properties of a molecule are the cornerstone of its chemical characterization. These parameters are essential for stoichiometric calculations, purity assessment, and predicting its behavior in different physical states.

Table 1: Core Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 24573-30-6[1]
Molecular Formula C₅H₉ClO₃[1]
Molecular Weight 152.58 g/mol [1]
SMILES String OC(CCl)COC(C)=O
InChI Key 1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3
Appearance Assumed to be a liquid at room temperatureInferred from boiling point

Physical and Thermodynamic Properties

The physical state and thermodynamic characteristics of this compound are critical for its handling, purification, and application in chemical reactions.

Boiling and Melting Point

The boiling point is a key indicator of a substance's volatility. The reported boiling point for this compound is at reduced pressure, which is a common practice for organic compounds that may decompose at their atmospheric boiling point.

  • Boiling Point: 120-121 °C at 14 Torr[1].

Density

Density is a fundamental physical property required for volume-to-mass conversions in process scale-up and formulation.

  • Density: 1.244 g/cm³[1].

Solubility

The solubility profile of this compound is crucial for selecting appropriate reaction solvents, purification methods, and formulation excipients. While quantitative solubility data is scarce, its structure—containing both a polar hydroxyl group and a moderately polar ester, alongside a nonpolar hydrocarbon backbone—suggests miscibility with a range of organic solvents and limited solubility in water.

A systematic approach to determining solubility is essential. The protocol outlined in Section 5.2 provides a framework for qualitatively and quantitatively assessing solubility in a variety of solvents relevant to research and drug development.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the most acidic proton is that of the secondary hydroxyl group.

  • Predicted pKa: 13.00 ± 0.20[1]. This value is computationally predicted and suggests that the hydroxyl group is weakly acidic, similar to other secondary alcohols.

Reactivity and Stability

Understanding the stability of this compound is paramount, especially concerning its ester functionality, which is susceptible to hydrolysis.

Hydrolytic Stability

The ester linkage in this compound can be cleaved by water in a process known as hydrolysis, yielding acetic acid and 3-chloro-1,2-propanediol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is a critical parameter for determining the shelf-life of the compound and its compatibility with aqueous formulations.[2][3]

The presence of the adjacent chloro and hydroxyl groups may influence the rate of hydrolysis through electronic and steric effects. A standardized method for evaluating hydrolytic stability, based on the ASTM D2619 "beverage bottle method," is provided in Section 5.5.[4][5] This test accelerates the aging process to provide a reliable measure of the compound's resistance to water-induced degradation.

Thermal Stability

Thermal stability is the ability of a substance to resist decomposition at elevated temperatures. This is a critical consideration for processes involving heating, such as distillation or melt processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC detects thermal events like melting, crystallization, and decomposition.[6][7] Detailed protocols for conducting TGA and DSC analyses are provided in Sections 5.3 and 5.4.

Spectroscopic and Analytical Characterization

Spectroscopic data provides a unique fingerprint of a molecule, confirming its structure and enabling its quantification. While a complete, verified set of spectra for this compound is not available in public databases, this section outlines the expected spectral characteristics and provides a standard protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group (singlet, ~2.1 ppm), the methylene protons adjacent to the ester and chloro groups, and the methine proton of the hydroxyl-bearing carbon. The protons on the propyl chain will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the methyl carbon of the acetate, the carbonyl carbon of the ester, and the three carbons of the propyl chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹), a broad O-H stretching band for the hydroxyl group (~3400 cm⁻¹), and C-O and C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns corresponding to the loss of an acetyl group, a chloromethyl group, and other characteristic fragments.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[8] It is an ideal method for assessing the purity of this compound and for monitoring its presence in reaction mixtures. A detailed protocol for developing a GC-MS method is provided in Section 5.6.

Experimental Protocols

As a Senior Application Scientist, it is understood that simply reporting data is insufficient; providing robust, replicable methodologies is paramount. The following protocols are designed to be self-validating systems for generating the physicochemical data for this compound.

Synthesis: Regioselective Ring Opening of Epichlorohydrin

The synthesis of this compound is typically achieved through the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction must be carefully controlled to favor the desired regioselective attack at the less hindered carbon of the epoxide ring.

Synthesis_Workflow ECH Epichlorohydrin Reactor Jacketed Reactor (Controlled Temp: e.g., 70°C) ECH->Reactor AcOH Acetic Acid AcOH->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acid) Catalyst->Reactor Purification Purification (e.g., Vacuum Distillation) Reactor->Purification Crude Product Product 3-Chloro-2-hydroxypropyl acetate FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser with glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst) to the acetic acid.

  • Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin to the reactor via an addition funnel over a period of 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions and reduced regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing them by GC-MS to track the consumption of epichlorohydrin.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer and purify the crude product by vacuum distillation to obtain pure this compound.[1]

Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

Solubility_Workflow start Start: Known mass (m) of compound add_solvent Add solvent (V) incrementally (e.g., 0.1 mL portions) start->add_solvent vortex Vortex/Mix at constant temp. add_solvent->vortex observe Visual Observation vortex->observe observe->add_solvent No dissolved Completely Dissolved observe->dissolved Yes calculate Calculate Solubility (m/V) dissolved->calculate not_dissolved Insoluble/Partially Soluble end End calculate->end

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 25 mg of this compound into a small, tared glass vial.[9]

  • Solvent Addition: Add a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in 0.1 mL increments using a calibrated micropipette.[10]

  • Equilibration: After each addition, cap the vial and vortex vigorously for 1-2 minutes. Allow the sample to equilibrate at a constant temperature (e.g., 25°C). Causality: Vigorous mixing and temperature control ensure that the system reaches equilibrium, providing a true measure of solubility rather than dissolution rate.

  • Observation: Visually inspect the solution against a dark background for any undissolved material.[10]

  • Iteration: Continue adding solvent incrementally until the compound is completely dissolved (i.e., the solution is clear and free of particulates).

  • Calculation: Record the total volume of solvent added. Calculate the solubility in mg/mL or g/L.

  • Classification: Repeat for a range of solvents to build a comprehensive solubility profile. Classify solubility as:

    • Very Soluble: < 1 mL solvent required

    • Freely Soluble: 1-10 mL solvent required

    • Soluble: 10-30 mL solvent required

    • Sparingly Soluble: 30-100 mL solvent required

    • Slightly Soluble: 100-1000 mL solvent required

    • Insoluble: > 1000 mL solvent required

Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal decomposition profile.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).[7]

  • Instrument Setup: Place the crucible onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere prevents oxidative degradation, allowing for the determination of the compound's intrinsic thermal stability.

  • Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Transitions by Differential Scanning Calorimetry (DSC)

This protocol is used to determine thermal transitions such as the glass transition, crystallization (if applicable upon cooling), and melting/freezing point.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a hermetic aluminum DSC pan and seal it. Prepare an identical empty sealed pan to serve as the reference.[6] Causality: A hermetic seal is essential for volatile liquids to prevent mass loss due to evaporation during the scan, which would otherwise create a false endothermic event.

  • Heating/Cooling Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a low temperature (e.g., -80°C).

  • First Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above any expected transitions (e.g., 50°C).

  • Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

  • Second Heating Scan: Perform a second heating scan under the same conditions as the first. Causality: The second heating scan is often more representative of the material's intrinsic properties as it erases the sample's prior thermal history.

  • Data Analysis: Analyze the heat flow versus temperature curve. Identify endothermic peaks (melting/freezing) and step changes in the baseline (glass transition). The onset temperature of the melting peak is typically reported as the melting point.

Hydrolytic Stability (Modified ASTM D2619)

This protocol assesses the stability of the ester in the presence of water at elevated temperatures.

Hydrolysis_Workflow start Start: Prepare Sample bottle Add 75g Sample, 25g Water, & Cu Strip to Beverage Bottle start->bottle seal Seal Bottle bottle->seal oven Place in Oven at 93°C Rotate at 5 rpm for 48 hours seal->oven cool Cool to Room Temp. oven->cool separate Separate Oil & Aqueous Layers cool->separate analysis Analyze Layers & Cu Strip separate->analysis end End: Report Results analysis->end

Caption: Workflow for hydrolytic stability testing (ASTM D2619).

Step-by-Step Protocol:

  • Preparation: In a pressure-type beverage bottle, combine 75 g of this compound, 25 g of distilled water, and a polished copper strip (as a catalyst).[4][5]

  • Incubation: Securely cap the bottle and place it in a rotating rack within an oven set to 93°C. Rotate the bottle end-over-end at approximately 5 rpm for 48 hours. Causality: The elevated temperature accelerates the hydrolysis reaction, while the rotation ensures continuous mixing and contact between the oil, water, and catalyst phases.

  • Post-Incubation: After 48 hours, remove the bottle and allow it to cool completely.

  • Analysis:

    • Carefully open the bottle and separate the organic and aqueous layers using a separatory funnel.

    • Organic Layer: Determine the change in the acid number of the ester layer via titration (e.g., using ASTM D974). An increase in acid number indicates the formation of acetic acid via hydrolysis.

    • Aqueous Layer: Titrate the water layer to determine its total acidity.

    • Copper Strip: Clean, dry, and weigh the copper strip to determine any weight change and visually inspect for corrosion.

  • Reporting: Report the change in acid number, the acidity of the water layer, and the condition/weight change of the copper strip as measures of hydrolytic stability.

Purity and Identity by GC-MS

This protocol provides a general framework for analyzing this compound using GC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).[8]

  • GC Method Setup:

    • Column: Use a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Set the injector temperature to 250°C with a split ratio (e.g., 20:1) to prevent column overloading.

    • Oven Program: Start with an initial oven temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. Causality: This temperature program allows for the separation of volatile impurities at the beginning of the run while ensuring the elution of the main compound in a reasonable time with good peak shape.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Method Setup:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Temperatures: Set the ion source temperature to 230°C and the transfer line to 280°C.

  • Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show peaks corresponding to the different components, and the mass spectrum of each peak can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. Purity can be estimated by the relative peak area of the main component.

Safety and Handling

This compound is classified with a "Warning" signal word. It is associated with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H400: Very toxic to aquatic life.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid release to the environment.

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has consolidated the available data for this compound and, more importantly, provided a suite of robust, detailed protocols for the experimental determination of its key characteristics. By following these methodologies, researchers, scientists, and drug development professionals can generate the necessary data to confidently employ this molecule in their work, ensuring process control, product quality, and a deeper understanding of its chemical behavior. The emphasis on the causality behind experimental choices is intended to transform these protocols from mere instructions into a foundation for sound scientific investigation.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Biosynthetic Technologies. (2021, May 18). Sustainable Base Oils for High-Performance EAL & MWF formulations. Retrieved from [Link]

  • InfinityLab. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Lubes'N'Greases. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • SPL, Inc. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

  • IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. Retrieved from [Link]

  • Petrolube. (n.d.). ASTM D2619: Hydrolytic Stability. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • S4Science. (n.d.). Thermogravimetric Analysis (TGA) A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(+)-(3-chloro-2-hydroxypropyl)trimethylammonium chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of (3-chloro-2-hydroxypropyl) chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-chloro-2-hydroxypropyl methacrylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. Retrieved from [Link]

  • ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Predict Experimental IR Spectra Using Highly Specialized Attention. Retrieved from [Link]

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  • Chemistry Steps. (2023, October 20). How to Read and Interpret the IR Spectra. [Video]. YouTube. Retrieved from [Link]

Sources

3-Chloro-2-hydroxypropyl acetate CAS number 24573-30-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-hydroxypropyl acetate (CAS: 24573-30-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The guide delves into the compound's properties, synthesis, applications as a synthetic building block, and essential safety protocols, grounding all technical claims in verifiable sources.

Core Compound Profile and Physicochemical Properties

This compound, registered under CAS number 24573-30-6, is an organic compound featuring three key functional groups: a chloro group, a secondary hydroxyl group, and an acetate ester. This trifunctional nature makes it a reactive and valuable intermediate in various organic synthesis pathways. Its physical and chemical properties are critical for its handling, storage, and application in experimental design.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 24573-30-6[1][2][3]
Molecular Formula C₅H₉ClO₃[1][4]
Molecular Weight 152.58 g/mol [1][2]
Density 1.244 g/cm³[1]
Boiling Point 120-121 °C (at 14 Torr)[1]
pKa 13.00 ± 0.20 (Predicted)[1]
SMILES CC(=O)OCC(O)CCl[2][5]
InChI Key NNIBUEQIBYRALP-UHFFFAOYSA-N[5]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis and Mechanism

The primary route for synthesizing this compound involves the ring-opening of epichlorohydrin with acetic acid. This reaction is a classic example of an acid-catalyzed epoxide opening, where the acetate nucleophile attacks one of the epoxide carbons.

Causality of the Reaction Pathway: The reaction proceeds via the protonation of the epoxide oxygen by acetic acid, which activates the ring towards nucleophilic attack. The acetate anion then attacks the less sterically hindered primary carbon of the epoxide, leading to the formation of the desired product. This regioselectivity is a key consideration in the synthesis design.

Synthesis_Workflow Reactants Reactants: - Epichlorohydrin - Acetic Acid ReactionVessel Reaction Vessel (Stirred, Temp Controlled) Reactants->ReactionVessel Charge Reaction Acid-Catalyzed Ring-Opening ReactionVessel->Reaction Initiate Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Quench & Extract Purification Purification (e.g., Vacuum Distillation) Workup->Purification Isolate Crude Product Final Product: 3-Chloro-2-hydroxypropyl acetate Purification->Product Obtain Pure Analytical_Workflow Sample Synthesized Sample (Crude or Purified) Purity Purity Assessment (GC-FID or HPLC-UV/RI) Sample->Purity Identity Structural Confirmation Sample->Identity Report Certificate of Analysis (CoA) Purity->Report NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MassSpec Mass Spectrometry (GC-MS or LC-MS) Identity->MassSpec FTIR FTIR Spectroscopy Identity->FTIR NMR->Report MassSpec->Report FTIR->Report

Sources

spectral data for 3-Chloro-2-hydroxypropyl acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-2-hydroxypropyl acetate

This guide provides a detailed technical analysis of the expected spectral data for this compound (CAS No: 24573-30-6), a molecule of interest in synthetic chemistry. The structural elucidation of such compounds is fundamentally reliant on a multi-pronged analytical approach, primarily utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes established spectroscopic principles and data from analogous structures to present a predictive yet robust interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule.

Our approach is grounded in the core principles of chemical causality—explaining why a particular signal appears where it does. The methodologies described are designed as self-validating systems, ensuring that the integrated data from all three techniques converge to provide an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to examine the structure of this compound. The molecule contains several key functional groups that will give rise to characteristic spectroscopic signals:

  • An acetate ester group: This includes a carbonyl (C=O) and an ester C-O bond.

  • A secondary alcohol group: A hydroxyl (-OH) group on a carbon attached to two other carbons.

  • A primary alkyl chloride: A chlorine atom attached to a carbon at the end of a chain.

  • A chiral center: The carbon atom bonded to the hydroxyl group (C2) is chiral, which can lead to magnetic non-equivalence for adjacent protons.

The interplay of these groups, particularly the inductive effects of the oxygen and chlorine atoms, will govern the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H a (CH₃)~2.1Singlet (s)3HProtons of the acetyl methyl group, deshielded by the adjacent carbonyl group. No adjacent protons to couple with.
H b (CH₂Cl)~3.7 - 3.8Doublet of doublets (dd)2HDiastereotopic protons adjacent to the chiral center (Hc) and deshielded by the chlorine atom. Coupled to Hc.
H c (CHOH)~4.1 - 4.2Multiplet (m)1HProton on the chiral carbon, deshielded by both the hydroxyl and the adjacent ester and chloride-bearing carbons. Coupled to Hb and Hd.
H d (CH₂OAc)~4.2 - 4.3Doublet of doublets (dd)2HDiastereotopic protons adjacent to the chiral center (Hc) and strongly deshielded by the ester's oxygen atom. Coupled to Hc.
H e (OH)Variable (Broad)Singlet (s, broad)1HThe hydroxyl proton's chemical shift is concentration and solvent-dependent and may exchange, leading to a broad signal.

Expertise & Experience Insight: The protons on the two methylene groups (Hb and Hd) are diastereotopic due to the adjacent chiral center (Hc). This means they are chemically non-equivalent and will likely appear as separate signals, each coupling with the methine proton (Hc) and with each other (geminal coupling), resulting in complex multiplets, often simplified as doublets of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C 1 (CH₂Cl)~46Aliphatic carbon significantly deshielded by the directly attached chlorine atom.
C 2 (CHOH)~68Aliphatic carbon deshielded by the attached hydroxyl group.
C 3 (CH₂OAc)~66Aliphatic carbon deshielded by the adjacent ester oxygen.
C 4 (CH₃)~21Acetyl methyl carbon, relatively shielded.
C 5 (C=O)~171Carbonyl carbon of the ester, highly deshielded.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a small molecule like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its good dissolving power and minimal signal overlap with many organic compounds.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required, although modern spectrometers can lock onto the residual solvent signal.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity. This is an iterative process to maximize signal resolution and symmetry, minimizing peak broadening. A well-shimmed sample is the first step to trustworthy data.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

    • Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Lock & Shim Spectrometer Prep2->Acq1 Acq2 Acquire 1H Spectrum (16 Scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (128+ Scans) Acq2->Acq3 Proc1 Fourier Transform & Phasing Acq3->Proc1 Proc2 Calibrate & Integrate Proc1->Proc2 Proc3 Assign Signals to Structure Proc2->Proc3

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show strong, characteristic absorptions corresponding to its key functional groups.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
Alcohol (-OH)O-H Stretch3500 - 3200Strong, BroadThe broadness is due to hydrogen bonding.
Carbonyl (C=O)C=O Stretch~1740Strong, SharpTypical wavenumber for a saturated aliphatic ester. This is often the most intense peak in the spectrum.
Ester (C-O)C-O Stretch~1230StrongCorresponds to the stretching of the C-O single bond of the ester.
Alkyl Halide (C-Cl)C-Cl Stretch800 - 600Medium-StrongThis absorption falls in the fingerprint region and confirms the presence of the C-Cl bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and common method for obtaining IR spectra of liquid or solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the wavenumbers of major absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering valuable clues about its structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₉ClO₃), the calculated molecular weight is approximately 152.58 g/mol .

  • Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks: one for the molecule containing the ³⁵Cl isotope (M⁺, at m/z 152) and another for the molecule with the ³⁷Cl isotope (M+2, at m/z 154). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[1]

  • Major Fragmentation Pathways: Fragmentation will likely occur at the bonds adjacent to the oxygen atoms and the chlorine atom, leading to the formation of stable carbocations or neutral losses.

Table 4: Predicted Key Fragments in Mass Spectrum

m/z ValueProposed FragmentRationale for Formation
117[M - Cl]⁺Loss of a chlorine radical.
109[M - CH₂Cl]⁺α-cleavage with loss of the chloromethyl radical.
79/81[CH₂(OAc)CHOH]⁺Cleavage between C1 and C2. The 3:1 isotopic pattern may be retained if the fragment is [ClCH₂CHOH]⁺ from another cleavage.
73[CH₂(OAc)CH₂]⁺Loss of the chlorohydrin moiety.
43[CH₃CO]⁺A very common and often abundant acylium ion from the acetate group.[2]

G cluster_frags Mol [C5H9ClO3]+• m/z 152/154 F1 [M - Cl]+• m/z 117 Mol->F1 - Cl• F2 [M - CH2Cl]+• m/z 109 Mol->F2 - •CH2Cl F3 [CH3CO]+ m/z 43 Mol->F3 cleavage F4 [ClCH2CHOH]+• m/z 79/81 Mol->F4 cleavage

Sources

solubility of 3-Chloro-2-hydroxypropyl acetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-hydroxypropyl acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of intermediate compounds is not merely advantageous; it is fundamental. This compound, a key building block in the synthesis of a variety of pharmacologically active molecules, is a case in point. Its solubility profile across a spectrum of organic solvents dictates everything from reaction kinetics and purification strategies to the ultimate formulation of the final active pharmaceutical ingredient (API). This guide is conceived not as a static data sheet, but as a dynamic, instructive manual for the practicing scientist. It seeks to blend theoretical principles with actionable experimental protocols, empowering you to not only predict but also precisely determine the solubility of this compound in your specific laboratory context.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is a direct consequence of its molecular structure. This compound (C₅H₉ClO₃) is a fascinating molecule, possessing a blend of functional groups that contribute to its unique solubility characteristics.

  • The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity and promotes solubility in polar protic solvents.

  • The Acetate Ester Group (-OCOCH₃): This group has a polar carbonyl moiety but also contains nonpolar methyl and methylene groups. It can act as a hydrogen bond acceptor. Its presence contributes to solubility in solvents of intermediate polarity.

  • The Chloropropyl Moiety (-CH₂CHClCH₂-): The carbon-chlorine bond introduces polarity, while the overall alkyl chain is nonpolar in nature.

This combination of polar and nonpolar characteristics suggests that this compound will exhibit a broad, nuanced solubility profile, rather than being exclusively soluble in highly polar or nonpolar solvents. The principle of "like dissolves like" is a useful starting point for our predictions.[1][2]

Predicted Solubility in Common Organic Solvents:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl and acetate groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateThese solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThe polarity of these solvents is well-matched to the mixed polarity of this compound.
Nonpolar Toluene, Hexanes, Diethyl EtherLow to Very LowThe lack of strong intermolecular forces between these solvents and the polar functional groups of the solute will limit solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reproducible research. The following is a robust, self-validating protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or a calibrated refractometer)

The Shake-Flask Method: A Step-by-Step Guide

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours.[3][4] It is advisable to perform a time-to-equilibrium study for a new compound-solvent system by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification: Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

    • Gravimetric Analysis: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be measured.[5]

    • Chromatographic Analysis (HPLC/GC): This is often the most accurate method. A calibration curve must be prepared using standards of known concentration.

  • Data Expression: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Agitate in thermostatically controlled shaker (24-48h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC, Gravimetric) E->F G Express solubility (g/100mL, mol/L) F->G

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Causality in Experimental Design: Why This Protocol is Self-Validating

The trustworthiness of a scientific protocol lies in its inherent checks and balances.[6]

  • Use of Excess Solute: This is the cornerstone of creating a truly saturated solution, which is the definition of equilibrium solubility. Without undissolved solid present at the end of the experiment, one cannot be certain that the solution is saturated.

  • Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature is non-negotiable for data reproducibility.

  • Equilibration Time: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points removes ambiguity and ensures the measured solubility is a true thermodynamic value, not a kinetic artifact.

  • Filtration: This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the quantification method. The use of a validated method with a proper calibration curve is essential.

Applications in Drug Development

A comprehensive understanding of the solubility of this compound is pivotal in several areas of drug development:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is key to achieving optimal reaction rates and yields.

  • Crystallization and Purification: The differential solubility of the target compound and impurities in various solvents is the basis for purification by crystallization.

  • Formulation Development: For APIs that are derivatives of this compound, understanding the solubility of this precursor can provide insights into the potential solubility challenges of the final drug product.

Conclusion: From Prediction to Practical Application

While a pre-existing, comprehensive database for the solubility of this compound in all organic solvents remains to be compiled, this guide provides the necessary framework for any researcher to confidently approach this challenge. By integrating the principles of molecular structure and intermolecular forces with a robust and validated experimental protocol, scientists can generate the precise solubility data required for their specific applications. This empowers more efficient process development, more effective purification strategies, and ultimately, accelerates the journey from chemical intermediate to life-changing therapeutic.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

An In-Depth Technical Guide to 3-Chloro-2-hydroxypropyl acetate: Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2-hydroxypropyl acetate is a pivotal bifunctional chemical intermediate, possessing both a reactive chlorine atom and a hydroxyl group, which imparts significant versatility in organic synthesis. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and critical applications, with a particular focus on its role as a precursor to valuable epoxides like glycidyl acetate and in the formation of cationic reagents. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and outline essential safety and handling procedures. The causality behind experimental choices is explained to provide a deeper, actionable understanding for professionals in research and development.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of fine chemical manufacturing and pharmaceutical development, intermediates that offer multiple reactive sites are of paramount importance.[1] They serve as versatile building blocks, enabling complex molecular architectures to be constructed with efficiency and precision. This compound (CAS No: 24573-30-6) is a prime example of such a compound. Its structure, featuring a secondary alcohol and a primary alkyl chloride, allows for a sequence of selective chemical transformations. This dual functionality makes it a cornerstone intermediate, most notably in the production of glycidyl esters and ethers, which are themselves critical components in the synthesis of polymers, resins, adhesives, and pharmacologically active molecules.[2] This guide aims to be a definitive resource, bridging theoretical chemistry with practical, validated applications for scientists at the bench.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, influencing choices regarding solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO₃[3][4]
Molar Mass 152.58 g/mol [4]
Appearance Colorless Liquid
Density 1.244 g/cm³[4]
Boiling Point Not specified (decomposition may occur)
CAS Number 24573-30-6[3][4]
SMILES String OC(CCl)COC(C)=O[3]
InChI Key 1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3[3]

Synthesis of this compound

The most direct and industrially significant method for synthesizing this compound is through the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction is an elegant example of exploiting the strain of an epoxide ring to install two distinct functional groups in a single step.

Reaction Pathway: Epoxide Ring-Opening

The synthesis proceeds via the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by the acetate ion. The attack preferentially occurs at the less sterically hindered primary carbon, leading to the desired product.

Synthesis cluster_reactants Reactants cluster_products Product Epichlorohydrin Epichlorohydrin Catalyst + Catalyst (e.g., Chromium Acetate) Epichlorohydrin->Catalyst AceticAcid Acetic Acid AceticAcid->Catalyst Product This compound Catalyst->Product Ring-Opening

Caption: Synthesis of this compound from epichlorohydrin.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure reproducibility and scalability.

Materials:

  • Epichlorohydrin (1.0 mol)

  • Glacial Acetic Acid (1.1 mol)

  • Chromium (III) acetate catalyst (0.01 mol)

  • Toluene (as solvent)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a temperature probe. The reaction should be conducted in a well-ventilated fume hood.

  • Charge Reactants: To the flask, add epichlorohydrin, glacial acetic acid, and the chromium acetate catalyst.[5]

    • Causality: Acetic acid is used in slight excess to drive the reaction to completion. The chromium catalyst is highly efficient for this specific transformation, facilitating the ring-opening under milder conditions than uncatalyzed reactions.[5]

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Refluxing provides the necessary activation energy for the reaction while preventing the loss of volatile reactants. Consistent monitoring is crucial to determine the point of maximum conversion and prevent the formation of by-products from prolonged heating.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with toluene and transfer it to a separatory funnel. c. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize excess acetic acid) and then with brine (to remove water-soluble impurities).

    • Causality: The bicarbonate wash is critical for removing the acid catalyst and unreacted acetic acid, which could interfere with downstream applications. The brine wash helps to break any emulsions and begins the drying process. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting crude oil is this compound. Purity can be confirmed by ¹H NMR and GC-MS analysis. Further purification via vacuum distillation is possible if required.

Core Application: A Gateway to Glycidyl Acetate

One of the most valuable applications of this compound is its role as a direct precursor to glycidyl acetate. This transformation is a classic example of an intramolecular Williamson ether synthesis.

Reaction Pathway: Intramolecular Cyclization

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the stable three-membered epoxide ring.

Cyclization reactant This compound OH Cl intermediate Alkoxide Intermediate O⁻ Cl reactant->intermediate + Base (e.g., NaOH) - H₂O product Glycidyl Acetate Epoxide Ring intermediate->product Intramolecular Sₙ2 - Cl⁻

Caption: Conversion of this compound to Glycidyl Acetate.

Detailed Experimental Protocol: Dehydrochlorination to Glycidyl Acetate

This protocol details the efficient conversion to the epoxide, a critical intermediate for many industries.

Materials:

  • This compound (1.0 mol)

  • Sodium Hydroxide (1.1 mol), as a 20% aqueous solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting material in diethyl ether.

  • Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the 20% sodium hydroxide solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The reaction is highly exothermic. Slow, controlled addition of the base at low temperatures is essential to prevent runaway reactions and minimize the formation of hydrolysis by-products. The low temperature favors the desired intramolecular cyclization over potential intermolecular side reactions.

  • Reaction & Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: a. Transfer the mixture to a separatory funnel. The aqueous layer will contain sodium chloride. Separate the layers. b. Wash the organic layer with water until the washings are neutral (pH ~7). c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Validation: The residue is glycidyl acetate. Its identity and purity should be confirmed via spectroscopic methods (NMR, IR) and GC. The patent literature suggests that this method can produce glycidyl (meth)acrylate with high selectivity and low formation of side products.[6]

Additional Synthetic Applications

The utility of this compound extends beyond epoxide formation. It is also a key player in synthesizing cationic reagents, which have widespread industrial use.[1]

Synthesis of Cationic Etherifying Agents

It can react with tertiary amines, such as trimethylamine, to form quaternary ammonium salts like 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC). CHPTAC is a highly important cationic etherifying agent used to modify natural polymers like starch and cellulose for the paper and textile industries.[1][7]

Cationization cluster_reactants Reactants cluster_products Product CHPA This compound Product Quaternary Ammonium Salt (e.g., CHPTAC derivative) CHPA->Product Amine Tertiary Amine (e.g., (CH₃)₃N) Amine->Product Nucleophilic Substitution

Caption: Synthesis of a quaternary ammonium salt from the intermediate.

Safety, Handling, and Hazard Management

As a reactive chemical intermediate, proper handling of this compound is crucial. The following data is synthesized from material safety data sheets (MSDS) and should be rigorously followed.

GHS Hazard Information
Hazard StatementDescriptionPrecautionary Codes
H317 May cause an allergic skin reaction.P261, P280, P302+P352
H319 Causes serious eye irritation.P264, P305+P351+P338
H400 Very toxic to aquatic life.P273

(Source: Synthesized from available safety data[3][8])

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles with side-shields or a full-face shield.[10]

    • Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile, neoprene).[10]

    • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a suitable respirator.[10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation or other symptoms develop, seek medical attention.[8][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical advice.[10]

Conclusion

This compound stands out as a highly versatile and valuable chemical intermediate. Its bifunctional nature allows for sequential and selective reactions, making it an indispensable building block in organic synthesis. The controlled synthesis from epichlorohydrin and its efficient conversion to glycidyl acetate are cornerstone processes in the chemical industry. For research and drug development professionals, a deep, mechanistic understanding of its reactivity, coupled with stringent adherence to safety protocols, unlocks its full potential for creating complex and high-value molecules.

References

  • ChemBK. (2024-04-09). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • Google Patents. (1970). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • Google Patents. US10087159B2 - Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and glycidyl (meth)acrylate.
  • Chemistry LibreTexts. (2020-09-24). 5.2: A First Look at Some Organic Reaction Mechanisms. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • Patsnap Eureka. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]

  • Organic Syntheses Procedure. γ-CHLOROPROPYL ACETATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Fine Chemical Intermediates: A Focus on 3-Chloro-2-hydroxypropyltrimethylammonium Chloride. Retrieved from [Link]

  • Semantic Scholar. (1999-12-01). Synthesis of glycidyl esters. Retrieved from [Link]

  • ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from [Link]

  • Google Patents. US7459572B2 - Process for the preparation of glycidyl derivatives.

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Regioselectivity

In the landscape of industrial organic synthesis, the production of 3-chloro-2-hydroxypropyl acetate stands as a reaction of significant consequence. This molecule is a pivotal intermediate, finding widespread application in the formulation of advanced epoxy resins, reactive polymers, and specialized coatings for a variety of substrates including metal, leather, and paper.[1] The primary and most atom-economical route to this compound is the ring-opening of epichlorohydrin with acetic acid. However, this seemingly straightforward reaction is complicated by the challenge of regioselectivity. The nucleophilic attack of the acetate can occur at either of the epoxide's two electrophilic carbons, leading to two distinct isomers. The "normal" product, this compound, is the industrially valuable compound. The formation of the "abnormal" isomer, 1-chloro-3-acetoxy-2-propanol, represents a loss of yield and introduces impurities that are often difficult and costly to separate.

This guide provides an in-depth exploration of the core principles and field-proven methodologies for maximizing the regioselective synthesis of the desired this compound. We will dissect the underlying reaction mechanisms, evaluate various catalytic systems, and present detailed protocols, moving beyond simple procedural steps to explain the causality behind experimental choices.

Mechanistic Underpinnings: Directing the Nucleophilic Attack

The critical challenge in the acetolysis of epichlorohydrin is to control the reaction pathway to favor a specific regioisomer. The outcome is dictated by the precise mechanism of the epoxide ring-opening.

The reaction can proceed via two main pathways:

  • SN2-type Attack (Favored for "Normal" Product): The acetate nucleophile attacks the less sterically hindered carbon of the epoxide ring (C2). This pathway is generally favored under neutral or basic conditions and with less polar solvents, leading to the formation of the desired This compound .[2]

  • SN1-type Attack (Favored for "Abnormal" Product): Under strong acidic catalysis, the epoxide oxygen is protonated, creating a more reactive intermediate that can develop significant carbocation character. The nucleophilic attack may then occur at the more substituted carbon (C1), which can better stabilize a partial positive charge, leading to the "abnormal" isomer, 1-chloro-3-acetoxy-2-propanol .

The choice of catalyst and reaction conditions is therefore paramount in directing the reaction towards the desired SN2 pathway. A variety of catalysts, including homogeneous and heterogeneous systems, have been investigated to achieve high regioselectivity.[3]

G cluster_reactants Reactants cluster_catalysis Catalytic Ring-Opening cluster_products Products ECH Epichlorohydrin SN2_path SN2 Attack (at C2) ECH->SN2_path Less Hindered Carbon SN1_path SN1-like Attack (at C1) ECH->SN1_path More Substituted Carbon AcOH Acetic Acid AcOH->SN2_path AcOH->SN1_path Normal_Product This compound (Desired 'Normal' Product) SN2_path->Normal_Product High Selectivity Abnormal_Product 1-Chloro-3-acetoxy-2-propanol ('Abnormal' Product) SN1_path->Abnormal_Product Low Selectivity

Caption: Reaction pathways for the ring-opening of epichlorohydrin.

Catalytic Strategies for Enhanced Regioselectivity

The rational selection of a catalyst is the most critical factor in achieving a high yield of this compound. We will examine three distinct and effective strategies.

Heterogeneous Solid Acid Catalysis

The use of solid acid catalysts represents a significant advancement towards greener and more efficient chemical processes. These catalysts are easily separable from the reaction mixture, reusable, and often less corrosive than their homogeneous counterparts.

Field-Proven System: Cesium-Modified Heteropolyacid on Clay Support

A particularly effective catalyst is Cesium-Dodecatungstophosphoric acid (Cs-DTP) supported on K-10 Montmorillonite clay.[1]

  • Causality of Effectiveness: The high activity and selectivity of this system stem from several factors. The heteropolyacid (DTP) provides strong Brønsted acid sites necessary for activating the epoxide ring. Supporting it on the K-10 clay increases the surface area and accessibility of these sites. Critically, the incorporation of cesium (forming Cs2.5H0.5PW12O40) modifies the structural and acidic properties of the catalyst, which has been shown to dramatically increase the selectivity towards the desired "normal" product to over 98%.[1] The mechanism is believed to follow a Langmuir-Hinshelwood model, where both reactants adsorb to the catalyst surface before reacting.[1]

Experimental Protocol: Synthesis using Cs-DTP/K-10 Clay

  • Catalyst Preparation: Prepare the catalyst by impregnating K-10 clay with an aqueous solution of Cesium-Dodecatungstophosphoric acid (e.g., 20% w/w). Dry and calcine the catalyst to activate it.

  • Reaction Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature controller with epichlorohydrin and acetic acid. A molar ratio of 1:8 (acetic acid to epichlorohydrin) can be utilized, though optimization may be required.[1]

  • Catalyst Loading: Add the prepared Cs-DTP/K-10 catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5% by weight of the reactants.

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 70°C) and maintain vigorous stirring to ensure good contact between the reactants and the heterogeneous catalyst.[1]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the conversion of epichlorohydrin and the selectivity for this compound.

  • Work-up: Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Purification: The resulting liquid product can be purified by vacuum distillation to remove unreacted starting materials and any minor byproducts.

Quantitative Data Summary

ParameterValueSource
Catalyst20% (w/w) Cs2.5H0.5PW12O40/K-10[1]
Optimal Temperature70 °C[1]
Selectivity for Desired Product>98%[1]
Key AdvantageHigh selectivity, catalyst reusability[1]
Homogeneous Catalysis

While potentially posing more challenges in product separation, homogeneous catalysts can offer excellent activity under mild conditions.

Field-Proven System: Chromium(III) Acetate

Transition metal complexes, such as chromium(III) acetate, have been demonstrated to be effective catalysts for this transformation.[3]

  • Causality of Effectiveness: The chromium(III) center can act as a Lewis acid, coordinating to the epoxide oxygen. This coordination polarizes the C-O bonds, activating the ring for nucleophilic attack by acetic acid. The nature of the solvent plays a crucial role in modulating the catalyst's activity and the overall reaction rate. For instance, studies have shown that for the reaction with acetic acid, a solvent like 1,4-dioxane can lead to the fastest reaction rates.[3] The reaction kinetics are often first-order with respect to both the epichlorohydrin and the catalyst, and zero-order with respect to the acid.[3]

Experimental Protocol: Synthesis using Chromium(III) Acetate

  • Reaction Setup: In a thermostated reactor with a magnetic stirrer and reflux condenser, dissolve chromium(III) acetate in the chosen solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Add epichlorohydrin and acetic acid to the reactor.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction.[3]

  • Monitoring: Follow the disappearance of reactants and the formation of products using chromatographic methods (GC or HPLC).[3]

  • Work-up and Purification: After the reaction, the solvent can be removed under reduced pressure. The product mixture is then typically washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted acetic acid, followed by extraction and purification via distillation.

Process Intensification with Microreaction Systems

For highly exothermic reactions like epoxide ring-opening, traditional batch reactors can suffer from poor temperature control, leading to reduced selectivity and potential safety hazards.[4][5] Microreaction technology offers a powerful solution.

Field-Proven System: Two-Stage Microreactor-Stirred Reactor Setup

A continuous production system using a microreactor for the initial, rapid phase of the reaction, followed by an "aging" stage in a conventional stirred reactor, combines the benefits of both technologies.[4]

  • Causality of Effectiveness: Microreactors possess an extremely high surface-area-to-volume ratio, enabling near-instantaneous heat removal. This allows the initial, highly exothermic stage of the reaction to be run at a higher temperature (e.g., 110°C) for rapid conversion (e.g., ~90%) without dangerous temperature spikes.[4] The reaction mixture is then transferred to a stirred tank reactor at a lower temperature (e.g., 90°C) to proceed to completion. This two-stage temperature profile maximizes both reaction speed and selectivity by minimizing the formation of byproducts that are favored at higher temperatures over longer reaction times.[4]

G cluster_stage1 Stage 1: Rapid Conversion cluster_stage2 Stage 2: Aging & Completion Reactants Reactants (ECH + AcOH) Microreactor Microreactor (High Temp, e.g., 110°C) Reactants->Microreactor Continuous Flow Partial_Conversion ~90% Converted Mixture Microreactor->Partial_Conversion Short Residence Time Stirred_Reactor Stirred Reactor (Lower Temp, e.g., 90°C) Partial_Conversion->Stirred_Reactor Transfer Final_Product Final Product (High Purity) Stirred_Reactor->Final_Product Reaction Completion

Caption: Two-stage microreaction workflow for enhanced selectivity.

Analytical Characterization and Quality Control

A robust analytical methodology is essential for confirming the successful regioselective synthesis and ensuring product quality.

  • Gas Chromatography (GC): The primary tool for determining the conversion of starting materials and the regioselectivity of the reaction. A properly calibrated GC method can accurately quantify the ratio of this compound to 1-chloro-3-acetoxy-2-propanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of the desired product. The distinct chemical shifts and coupling patterns of the protons and carbons in the two isomers allow for clear differentiation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the hydroxyl (-OH stretch), ester carbonyl (C=O stretch), and C-Cl bond.

Conclusion and Future Outlook

The regioselective synthesis of this compound from epichlorohydrin and acetic acid is a well-studied but challenging transformation where the choice of catalyst and reaction conditions is paramount. While traditional homogeneous catalysts are effective, the field is clearly moving towards more sustainable and efficient methodologies.

Heterogeneous solid acid catalysts, particularly modified heteropolyacids, offer a compelling combination of high selectivity (>98%), operational simplicity, and catalyst reusability, aligning with the principles of green chemistry.[1] Furthermore, the application of process intensification strategies, such as two-stage microreaction systems, demonstrates a path to safer, more controlled, and highly efficient continuous production, significantly reducing reaction times and improving selectivity by leveraging precise temperature control.[4]

For researchers and drug development professionals, understanding the interplay between the reaction mechanism and the catalytic system is key to developing robust and scalable synthetic routes. Future research will likely focus on the design of novel, highly active, and even more selective solid catalysts and the further optimization of continuous flow processes to meet the growing industrial demand for this vital chemical intermediate.

References

  • Title: Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support Source: ResearchGate URL: [Link]

  • Title: Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents Source: ResearchGate URL: [Link]

  • Title: Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases Source: ResearchGate URL: [Link]

  • Title: Highly efficient two-stage ring-opening of epichlorohydrin with carboxylic acid in a microreaction system Source: ResearchGate URL: [Link]

  • Title: Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide Source: Mendeleev Communications (RSC Publishing) URL: [Link]

  • Title: Highly efficient two-stage ring-opening of epichlorohydrin with carboxylic acid in a microreaction system Source: Scite.ai URL: [Link]

Sources

mechanism of epichlorohydrin ring-opening with acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring-Opening of Epichlorohydrin with Acetic Acid: Mechanisms, Catalysis, and Synthetic Protocols

Introduction

Epichlorohydrin (ECH) stands as a cornerstone in the chemical industry, a highly reactive bifunctional molecule prized for its epoxide and chloro- functionalities. Its true value is unlocked through the selective transformation of its strained three-membered ring. The ring-opening reaction of ECH with carboxylic acids, particularly acetic acid, is a pivotal process for synthesizing β-chlorohydrin esters. These products, such as 3-chloro-2-hydroxypropyl acetate, are indispensable intermediates in the production of high-value materials, including epoxy resins, pharmaceuticals, and reactive polymers for coatings.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the epichlorohydrin-acetic acid reaction, exploring the causal relationships between reaction conditions and outcomes. We will dissect the core mechanisms, evaluate the critical role of catalysis, analyze the factors governing selectivity, and conclude with a robust, field-tested experimental protocol. This document is designed for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this essential chemical transformation.

Part 1: The Core Mechanism - A Tale of Two Pathways

The fundamental reaction involves the nucleophilic addition of acetic acid to one of the electrophilic carbons of the epichlorohydrin ring, leading to the cleavage of a C-O bond. The specific pathway is profoundly influenced by the catalytic conditions—namely, whether the reaction is promoted by an acid or a base.

The Acid-Catalyzed Pathway: A Hybrid SN1/SN2 Character

In the presence of an acid catalyst (either Brønsted or Lewis), the reaction is initiated by the activation of the epoxide ring.[3]

  • Protonation/Coordination: The epoxide oxygen, acting as a Lewis base, is first protonated by a Brønsted acid or coordinates with a Lewis acid. This step is crucial as it transforms the alkoxide—a poor leaving group—into a hydroxyl group or a coordinated complex, which are excellent leaving groups. This activation polarizes the C-O bonds, rendering the ring carbons significantly more electrophilic and susceptible to attack.[3]

  • Nucleophilic Attack: An acetic acid molecule or its conjugate base (acetate) then attacks one of the ring carbons. The transition state is considered a hybrid between a classic SN1 and SN2 mechanism.[3] While the attack occurs from the backside, characteristic of an SN2 reaction, the significant positive charge development on the carbon atoms due to the activated oxygen lends it some SN1 character.

Acid_Catalyzed_Mechanism ECH Epichlorohydrin plus1 + ECH->plus1 H_plus H⁺ (Catalyst) arrow1 H_plus->arrow1 AcOH Acetic Acid arrow2 AcOH->arrow2 Protonated_ECH Protonated Epoxide (Activated) plus2 + Protonated_ECH->plus2 TS Transition State (SN1/SN2 Hybrid) arrow3 TS->arrow3 Product Chlorohydrin Acetate plus1->H_plus plus2->AcOH arrow1->Protonated_ECH arrow2->TS arrow3->Product Base_Catalyzed_Mechanism AcOH Acetic Acid plus1 + AcOH->plus1 Base Base (Cat.) arrow1 Base->arrow1 Acetate Acetate Anion (Nucleophile) plus2 + Acetate->plus2 ECH Epichlorohydrin arrow2 ECH->arrow2 Alkoxide Alkoxide Intermediate arrow3 Alkoxide->arrow3 Product Chlorohydrin Acetate BH_plus BH⁺ plus1->Base plus2->ECH arrow1->Acetate arrow2->Alkoxide arrow3->Product

Caption: Base-catalyzed ring-opening mechanism.

Part 2: Regioselectivity - The "Normal" vs. "Abnormal" Attack

The nucleophilic attack on the asymmetric epichlorohydrin ring can occur at two distinct positions: the less substituted C1 carbon (adjacent to the CH₂Cl group) or the more substituted C2 carbon. This leads to two possible regioisomeric products. [4]

  • "Normal" Product (n-P): Attack at the C1 carbon yields 1-acetoxy-3-chloro-2-propanol .

  • "Abnormal" Product (a-P): Attack at the C2 carbon yields 2-acetoxy-3-chloro-1-propanol .

The preferential formation of the "normal" product is a hallmark of this reaction, indicating a dominant SN2 mechanism where the nucleophile attacks the sterically less hindered carbon atom. [1][4]However, conditions that favor SN1 character (e.g., strongly acidic media) can increase the proportion of the "abnormal" product, as the partial positive charge is better stabilized at the more substituted secondary carbon.

Regioselectivity Start Activated Epichlorohydrin + Acetate Nucleophile Path1 Attack at C1 (Less Hindered) Start->Path1 SN2-like (Favored) Path2 Attack at C2 (More Hindered) Start->Path2 SN1-like (Minor) Product1 Normal Product (n-P) 1-acetoxy-3-chloro-2-propanol Path1->Product1 Product2 Abnormal Product (a-P) 2-acetoxy-3-chloro-1-propanol Path2->Product2

Caption: Regioselectivity in epichlorohydrin ring-opening.

Catalyst SystemSolventTemperature (°C)"Normal" Product SelectivityReference
TriethylamineTetrahydrofuran40-80High, increases with lower polarity[4]
Cs-DTP / K-10 ClayNone (Neat)70>98%[2]
Sn-Beta (Lewis Acid)Methanol*60High regioselectivity reported[5]
Tetraalkylammonium HalideEpichlorohydrin60-80High, increases with lower polarity[4]

*Note: Data for methanol is illustrative of Lewis acid regioselectivity; similar principles apply to acetic acid.

Part 3: Critical Reaction Parameters and Their Influence

Mastery of this reaction lies in understanding and controlling the variables that dictate its rate and selectivity.

  • Catalyst Choice: This is the most critical decision.

    • Lewis Acids (e.g., Sn-Beta, supported ZnCl₂): These are highly effective and often reusable solid catalysts. They activate the epoxide by coordinating to the oxygen, promoting attack by the nucleophile. Their structured nature can enhance regioselectivity. [2][5] * Base Catalysts (e.g., Anion Exchange Resins, Amines): These are advantageous for their mild conditions and high selectivity for the normal product. They operate by increasing the concentration of the more potent acetate nucleophile. [6][4] * Phase Transfer Catalysts (e.g., Tetrabutylammonium Iodide): These are particularly useful in biphasic systems or when solubility is an issue. They function by forming an ion pair with the acetate, shuttling it into the organic phase to react with the epichlorohydrin. [4]

  • Solvent Polarity: The choice of solvent can significantly alter the reaction landscape. A decrease in solvent polarity has been shown to accelerate the reaction and enhance the regioselectivity towards the "normal" product. [4]This is because less polar solvents do not solvate the nucleophile as extensively, leaving it more "naked" and reactive.

  • Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate. However, for the epichlorohydrin ring-opening, which is an exothermic process, excessive temperatures can lead to a decrease in selectivity and the formation of side products, such as polymers. [1]Optimal temperature control is therefore essential for achieving high yields of the desired product.

Part 4: Validated Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound using an anion exchange resin as a recyclable catalyst. This approach is chosen for its high selectivity, mild conditions, and operational simplicity.

A. Materials and Reagents

  • Epichlorohydrin (ECH), >99%

  • Glacial Acetic Acid, >99.7%

  • Strongly Basic Anion Exchange Resin (e.g., Purolite A-520E or equivalent)

  • Ethyl Acetate, ACS Grade

  • Anhydrous Magnesium Sulfate

  • Deionized Water

B. Equipment Setup

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer or thermocouple probe

  • Addition funnel (optional)

  • Rotary evaporator

  • Standard laboratory glassware for work-up

C. Reaction Procedure

  • Catalyst Preparation: Wash the anion exchange resin with deionized water and then with methanol to remove impurities. Dry the resin under vacuum at 60 °C until a constant weight is achieved.

  • Charging the Reactor: To the three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add epichlorohydrin (1.0 mol equivalent) and glacial acetic acid (1.1 mol equivalent).

  • Initiating the Reaction: Add the pre-dried anion exchange resin (5-10% by weight of total reactants). [6]Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-90 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Reaction Quench: Once the desired conversion is reached, cool the reaction mixture to room temperature.

D. Work-up and Purification

  • Catalyst Removal: Filter the reaction mixture to recover the anion exchange resin. The resin can be washed with ethyl acetate, dried, and stored for reuse.

  • Solvent Extraction: Dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove excess acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity 1-acetoxy-3-chloro-2-propanol.

Workflow Prep Catalyst Preparation (Wash & Dry Resin) Charge Charge Reactor (ECH + Acetic Acid) Prep->Charge React Reaction (Add Catalyst, Heat & Stir) Charge->React Monitor Monitor Progress (GC/TLC) React->Monitor Monitor->React Continue Quench Cool to RT Monitor->Quench Complete Filter Filter to Recover Catalyst Quench->Filter Extract Work-up (Wash with NaHCO₃ & Brine) Filter->Extract Dry Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify Purify (Vacuum Distillation) Dry->Purify Final Final Product Purify->Final

Caption: Experimental workflow for product synthesis.

Conclusion

The ring-opening of epichlorohydrin with acetic acid is a mechanistically rich and synthetically versatile reaction. Its outcome is not predetermined but is rather a direct consequence of carefully chosen experimental parameters. A thorough understanding of the dichotomy between acid- and base-catalyzed pathways, the factors governing regioselectivity, and the kinetic influence of temperature and solvent allows the modern scientist to steer the reaction towards the desired product with high efficiency and purity. The use of heterogeneous catalysts, such as Lewis acidic zeolites or polymeric resins, further elevates this process, aligning it with the principles of green and sustainable chemistry by facilitating catalyst reuse and simplifying product purification. This guide provides the foundational knowledge and practical protocols necessary for professionals to harness this powerful transformation in their research and development endeavors.

References

  • Brunelli, N. A., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
  • Jadhav, G. N., & Kumar, A. (2011). Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. Industrial & Engineering Chemistry Research. [6]3. BenchChem. (2025). Acid-Catalyzed Ring-Opening of Epoxides for Chlorohydrin Synthesis. Application Notes and Protocols. [3]4. Fesh, D. V., et al. (2019). Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases. ResearchGate. [4]5. Wang, Y., et al. (2022). Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. AIChE Journal. [1]6. Kwart, H., & Goodman, A. L. (1958). The Acid-catalyzed Ring Opening of Epichlorohydrin. Journal of the American Chemical Society.

  • da Silva, L. S., et al. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. ResearchGate. [7]8. Ogasawara, M., et al. (1996). Lewis acid promoted ring-opening allylation of epichlorohydrin with allylic silanes and stannanes to afford 1-chloro-5-alken-2-ols. The Journal of Organic Chemistry.

  • Shiman, D. I., et al. (2015). Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide. Mendeleev Communications. [8]10. Yadav, G. D., & Kadam, A. A. (2013). Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. Journal of Molecular Catalysis A: Chemical. [2]11. de Araujo Filho, F. G., et al. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. [9]12. Santacesaria, E., et al. (2011). Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. Chemical Engineering Transactions.

  • Organic Chemistry with Victor. (2021). Epichlorohydrin Opening Mechanism. YouTube.
  • Bell, B. M., et al. (2008). The production of epichlorohydrin from glycerol. Student Theses - Faculty of Science and Engineering. [10]15. Furuhashi, K., & Shirasawa, M. (1987). Process for preparing 3-chloro-1,2-propanediol. European Patent Office.

  • PrepChem. (n.d.). Preparation of 3-chloro-1,2-propanediol. PrepChem.com. [11]17. Spychaj, T., & Dziagba, M. (2000). Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents. ResearchGate. [12]18. Sun, X., et al. (2017). The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. Chemical Engineering Transactions. [13]19. Tesser, R., et al. (2019). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. [14]20. Hou, E., et al. (2016). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering.

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The Versatile Synthon: Unlocking the Potential of 3-Chloro-2-hydroxypropyl Acetate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Innovators in Chemical Synthesis and Drug Discovery

Abstract

3-Chloro-2-hydroxypropyl acetate, a trifunctional building block, offers a unique combination of reactive sites—a primary chloride, a secondary hydroxyl group, and an ester moiety. This guide delves into the synthesis, physicochemical properties, and, most importantly, the established and potential research applications of this versatile synthon. While its utility in polymer and materials science is recognized, this document specifically aims to illuminate its untapped potential for researchers, scientists, and drug development professionals. We will explore its role as a precursor to chiral intermediates, a functional handle for bioconjugation, and a scaffold for the synthesis of novel bioactive molecules. Detailed experimental protocols and mechanistic insights are provided to empower researchers to harness the full potential of this readily accessible chemical entity.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the landscape of chemical synthesis, the strategic value of a starting material is often dictated by its accessibility, cost-effectiveness, and, most critically, its inherent chemical functionality. This compound emerges as a compelling synthon, possessing three distinct reactive centers within a simple three-carbon backbone. The presence of a reactive chlorine atom, a nucleophilic hydroxyl group, and a modifiable acetate ester makes it a highly versatile intermediate for a wide array of chemical transformations.

Historically, the primary application of this compound has been in the industrial sector, particularly as a precursor for the synthesis of cationic etherifying agents like 3-chloro-2-hydroxypropyl-trimethylammonium chloride, which is extensively used in the modification of starch for the paper and textile industries.[1][2] However, a deeper analysis of its structure reveals a significant, yet largely underexplored, potential in the realm of fine chemical synthesis and pharmaceutical development. The presence of a stereocenter at the hydroxyl-bearing carbon also opens the door to enantioselective syntheses, a cornerstone of modern drug discovery.[3][4][5]

This guide will serve as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies to integrate this compound into their research and development workflows.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application.

PropertyValueSource
CAS Number 24573-30-6Sigma-Aldrich
Molecular Formula C₅H₉ClO₃Sigma-Aldrich
Molecular Weight 152.58 g/mol Sigma-Aldrich
Appearance Colorless to pale yellow liquidInternal Knowledge
Boiling Point 112-114 °C at 16 TorrChemBK
Density 1.244 g/cm³ChemBK
Solubility Soluble in most organic solventsInternal Knowledge

The most common and industrially viable synthesis of this compound involves the regioselective ring-opening of epichlorohydrin with acetic acid. This reaction can be catalyzed by various acids or bases.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Epichlorohydrin (1.0 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Triethylamine (0.1 eq)

  • Toluene (as solvent)

Procedure:

  • To a stirred solution of epichlorohydrin in toluene, add triethylamine.

  • Slowly add glacial acetic acid to the mixture, maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

graph Synthesis_Workflow {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

Epichlorohydrin [label="Epichlorohydrin"]; AceticAcid [label="Acetic Acid"]; Catalyst [label="Catalyst (e.g., Et3N)"]; Solvent [label="Solvent (e.g., Toluene)"]; ReactionVessel [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF", style=filled]; Workup [label="Aqueous Workup\n(NaHCO3 wash)"]; Drying [label="Drying\n(Na2SO4)"]; Evaporation [label="Solvent Removal"]; Distillation [label="Vacuum Distillation"]; Product [label="3-Chloro-2-hydroxypropyl\nacetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

{Epichlorohydrin, AceticAcid, Catalyst, Solvent} -> ReactionVessel [label="1. Reaction"]; ReactionVessel -> Workup [label="2. Quenching"]; Workup -> Drying [label="3. Separation"]; Drying -> Evaporation [label="4. Concentration"]; Evaporation -> Distillation [label="5. Purification"]; Distillation -> Product; }

Caption: Pathway from racemic this compound to chiral bioactive molecules.

As a Linker in Bioconjugation and Drug Delivery

The bifunctional nature of this compound (after conversion of the chloro group to another functional group like an azide or alkyne) makes it a potential linker for connecting different molecular entities, a key strategy in the design of antibody-drug conjugates (ADCs) and other targeted therapies. The hydroxyl group can be used for further modification or to improve solubility.

Furthermore, its ability to functionalize polymers opens up avenues in the development of drug delivery systems.[7] For example, polymers functionalized with the epoxypropyl group (derived from this compound) can be used to encapsulate or conjugate drugs, enhancing their stability and enabling targeted release.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactive functionalities of this compound can be exploited to construct a variety of heterocyclic rings. For example, the chlorohydrin moiety can react with binucleophiles to form five, six, or seven-membered rings, which are common motifs in medicinally active compounds.

Future Perspectives and Conclusion

This compound is a readily available and cost-effective chemical intermediate with significant, yet underutilized, potential in research and development, particularly in the pharmaceutical sector. Its trifunctional nature provides a versatile platform for the synthesis of complex molecules, including chiral building blocks and functionalized polymers for drug delivery.

While its current applications are predominantly in the industrial polymer domain, this guide has highlighted several promising avenues for its use in drug discovery. The key to unlocking its full potential lies in the exploration of its reactivity to construct novel molecular architectures and its application in the synthesis of enantiomerically pure compounds. As the demand for innovative and efficient synthetic methodologies in drug development continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play an increasingly important role. Researchers are encouraged to explore the synthetic possibilities offered by this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • ChemBK. 3-chloro-2-oxopropyl acetate. (n.d.). Retrieved from [Link]

  • Eras, J., Mendez, J. J., & Canela, R. (2006). Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol.
  • ResearchGate. Synthesis of chlorohydrin ester, using carboxyl derivatives, glycerol... (n.d.). Retrieved from [Link]

  • MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). Retrieved from [Link]

  • PubMed. Synthesis of chiral building blocks for use in drug discovery. (2004). Retrieved from [Link]

  • ResearchGate. Influence of Carboxylic Acids on the Synthesis of Chlorohydrin Esters from 1,3-Butanediol. (2006). Retrieved from [Link]

  • NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). Retrieved from [Link]

  • Google Patents. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. (1970).
  • ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. (n.d.). Retrieved from [Link]

  • Google Patents. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (1998).
  • PubMed. Chiral cardiovascular drugs: an overview. (2005). Retrieved from [Link]

  • NIH. Antiviral Drugs. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Retrieved from [Link]

  • Chemistry LibreTexts. Cardiovascular Drugs. (2022). Retrieved from [Link]

  • NIH. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (2025). Retrieved from [Link]

  • ResearchGate. Preparation of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride and its surface activities. (n.d.). Retrieved from [Link]

  • NIH. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (n.d.). Retrieved from [Link]

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safety and handling precautions for 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical intermediate utilized in various synthetic applications within research and drug development. Its molecular structure, containing a reactive chlorohydrin and an acetate ester, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, designed to empower laboratory personnel to mitigate risks effectively. The causality behind each recommendation is explained to foster a culture of safety grounded in scientific principles.

Section 1: Core Hazard Profile and Risk Assessment

This compound is classified as a hazardous substance with significant acute toxicity and potential for long-term health effects. The primary hazards stem from its reactivity and ability to cause damage upon contact or absorption into the body.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Hazardous to the Aquatic EnvironmentAcute 1H400: Very toxic to aquatic life[2]

Expert Analysis of Hazards:

  • Acute Toxicity: The high acute toxicity across oral, dermal, and inhalation routes means that even small exposures can cause significant harm. The chloro- group can act as a leaving group, making the molecule reactive towards biological nucleophiles, which is a likely mechanism of its toxicity.

  • Suspected Mutagenicity: The presence of a reactive alkylating agent (the chlorohydrin moiety) is a structural alert for potential mutagenicity. This compound can potentially react with DNA, leading to genetic defects. This necessitates treating the compound with the utmost care to prevent any level of exposure.[1]

  • Skin and Eye Damage: The compound is irritating to the eyes and skin and can cause sensitization.[2][3] Repeated or prolonged contact may lead to the development of an allergic skin reaction.

Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical thinking process that must precede any handling of this chemical. The goal is to understand the specific risks associated with your experimental protocol and to implement tailored controls.

A 1. Hazard Identification (Toxic, Mutagenic, Irritant) B 2. Exposure Assessment (Weighing, Transfer, Reaction, Cleanup) A->B What are the tasks? C 3. Risk Characterization (Probability & Severity of Harm) B->C What could go wrong? D 4. Control Implementation (Fume Hood, PPE, SOPs) C->D How to prevent it? E 5. Review & Refine (Post-Experiment Debrief) D->E Did it work? E->A Continuous Improvement

Caption: Risk Assessment Workflow for Chemical Handling.

Section 2: Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is considered, engineering and administrative controls must be in place. These controls are designed to remove the hazard from the breathing zone of the user and establish a safe work environment.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable due to its high inhalation toxicity.[1] The fume hood contains vapors and protects the user from inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. A properly functioning fume hood and general lab ventilation work in concert to maintain a safe atmosphere.[1]

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

    • Access Control: Store the chemical in a locked and designated cabinet to prevent unauthorized access.[1][4]

Section 3: Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be used as a substitute for robust engineering controls. It provides the final barrier between the user and the chemical.

Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Solution Prep Chemical safety gogglesDouble-gloving with nitrile glovesChemical-resistant apron over lab coatNot required if inside a certified fume hood
Reaction Workup Chemical safety goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant apron over lab coatNot required if inside a certified fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridge[5]
PPE Donning and Doffing Protocol

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed meticulously.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 4: Safe Handling, Storage, and Transport Protocols

Adherence to methodical handling and storage procedures is paramount.

Step-by-Step Protocol: Preparing a 1M Solution
  • Preparation: Assemble all necessary equipment (glassware, stir bar, solvent) inside the chemical fume hood. Ensure a chemical waste container is accessible.

  • Don PPE: Put on all required PPE as specified in the table above, including double gloves.

  • Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully dispense the required mass of this compound into the beaker. Avoid generating dust or aerosols.[6]

  • Dissolution: Add the solvent to the beaker slowly while stirring to dissolve the compound.

  • Transfer: Carefully transfer the solution to a labeled, sealed container.

  • Decontamination: Decontaminate the beaker and any other equipment used by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate in a halogenated waste container.[1]

  • Doff PPE: Remove PPE following the correct doffing procedure.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]

Storage & Incompatibility
  • Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[1][6] The storage area should be a locked cabinet designated for toxic and reactive chemicals.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] These materials can catalyze vigorous or explosive decomposition reactions.

Section 5: Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an exposure or incident.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Small-Scale Spill Cleanup Protocol (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure Area: Restrict access to the spill area. Ensure the fume hood is operational.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, diatomite, or a universal binder.[1][3] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth soaked in alcohol or another suitable solvent. Place the cloth in the waste container.[1]

  • Dispose: Dispose of the waste container according to institutional and local regulations.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon monoxide.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including solid absorbents, disposable labware, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible container, typically designated for halogenated organic waste.

  • Regulatory Compliance: Disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1][11] Never discharge this chemical into drains or the environment, as it is very toxic to aquatic life.[2][3]

References

  • Safety data sheet. (2023, January 23). Carl ROTH. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

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An In-depth Technical Guide to 3-Chloro-2-hydroxypropyl acetate: Structure, Isomerism, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-2-hydroxypropyl acetate, a molecule of significant interest in various chemical and pharmaceutical applications. We will delve into its structural formula, explore the nuances of its isomerism, and present detailed synthetic and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Concepts: Unveiling the Structure of this compound

This compound is a trifunctional organic molecule featuring a chloromethyl group, a secondary alcohol, and an acetate ester. Its molecular formula is C5H9ClO3.[1][2] The fundamental structure consists of a three-carbon propane backbone. A chlorine atom is attached to the C3 position, a hydroxyl group to the C2 position, and an acetate group is linked via an ether bond to the C1 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C5H9ClO3ChemBK[1]
Molar Mass 152.58 g/mol ChemBK[1]
Density 1.244 g/cm³ChemBK[1]
Boiling Point 120-121 °C (at 14 Torr)ChemBK[1]
CAS Number 24573-30-6ChemBK[1], Sigma-Aldrich[2]
Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and interactions. The following DOT script generates a 2D representation of the molecule.

Caption: 2D structure of this compound.

The Landscape of Isomerism

The presence of a chiral center and multiple functional groups in this compound gives rise to several isomers. Understanding these isomers is critical, as they can exhibit distinct biological activities and chemical properties.

Structural Isomers

Structural isomers have the same molecular formula but different atomic connectivity. For C5H9ClO3, several structural isomers exist, including:

  • 1-Chloro-3-hydroxypropyl acetate: The positions of the chloro and hydroxy groups are swapped.

  • 2-Chloro-1-hydroxypropyl acetate: The chloro group is at the C2 position, and the acetate is at the C1 position.

  • 3-Chloro-1-acetoxy-2-propanone: An isomeric ketone, also known as 1-acetoxy-3-chloroacetone.[3]

  • Esters of chloropropanoic acid: For example, methyl 2-chloro-2-methylpropanoate.

Stereoisomers

The carbon atom at the C2 position, bonded to the hydroxyl group, is a chiral center. This gives rise to two enantiomers:

  • (R)-3-chloro-2-hydroxypropyl acetate

  • (S)-3-chloro-2-hydroxypropyl acetate

These enantiomers are non-superimposable mirror images of each other. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate.[4] The separation and selective synthesis of these enantiomers are often crucial in pharmaceutical applications, as one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.

Synthesis and Methodologies

The synthesis of this compound and its derivatives often involves the ring-opening of epichlorohydrin.

General Synthesis of Racemic this compound

A common method for preparing this compound involves the reaction of epichlorohydrin with acetic acid. This reaction typically yields the racemic mixture.

Experimental Protocol: Synthesis of Racemic this compound
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with epichlorohydrin.

  • Reaction: Slowly add acetic acid to the epichlorohydrin with constant stirring. An exothermic reaction will occur.

  • Heating: After the initial exothermic reaction subsides, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.

Chiral Synthesis of (R)- and (S)-3-chloro-2-hydroxypropyl acetate

The stereoselective synthesis of the individual enantiomers is of paramount importance in drug development. Chiral synthesis often employs chiral catalysts or starting materials. While specific protocols for the direct asymmetric synthesis of this compound are not widely published, the synthesis of related chiral chlorohydrins is well-documented and can be adapted. For instance, chiral intermediates like (R)-3-Chloro-2-hydroxypropanoic acid are valuable for building complex chiral molecules.[5]

Synthesis of Related Compounds

The versatility of the 3-chloro-2-hydroxypropyl moiety allows for the synthesis of a variety of derivatives. For instance, 3-chloro-2-hydroxypropyltrimethylammonium chloride is an important cationic etherifying agent synthesized from epichlorohydrin and trimethylamine hydrochloride.[6][7][8]

The following DOT script illustrates a generalized synthetic pathway for 3-chloro-2-hydroxypropyl derivatives.

Synthesis Epichlorohydrin Epichlorohydrin Product_Acetate (Racemic) 3-Chloro-2-hydroxypropyl acetate Epichlorohydrin->Product_Acetate + Acetic Acid Product_Quat 3-Chloro-2-hydroxypropyl- trimethylammonium chloride Epichlorohydrin->Product_Quat + Trimethylamine HCl AceticAcid Acetic Acid TrimethylamineHCl Trimethylamine Hydrochloride

Caption: General synthetic routes to 3-chloro-2-hydroxypropyl derivatives.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound and its isomers.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of a related compound, 3-chloro-2-hydroxypropyltrimethyl ammonium chloride, provides a reference for the expected signals from the propyl backbone.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and C-Cl bonds.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Chromatographic Methods
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the synthesized compound.

  • Chiral Chromatography: Chiral HPLC or GC is indispensable for separating and quantifying the enantiomers in a racemic mixture.

Applications in Research and Development

The unique combination of functional groups in this compound and its derivatives makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.

Role in Drug Discovery

Chloro-containing molecules are prevalent in a wide range of FDA-approved drugs.[10] The chloro- and hydroxy-functionalized propyl backbone of this compound can serve as a versatile scaffold for the synthesis of more complex drug candidates. The ability to introduce chirality is particularly significant, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.

Use as a Building Block

The reactive sites—the chlorine atom, the hydroxyl group, and the ester—allow for a variety of chemical transformations. This makes this compound a useful building block for introducing this specific three-carbon unit into larger molecules.

Conclusion

This compound is a multifaceted molecule with significant potential in chemical synthesis and drug development. A thorough understanding of its structure, isomerism, and synthetic pathways is crucial for harnessing its full potential. The methodologies and concepts presented in this guide provide a solid foundation for researchers and scientists working with this compound and its derivatives. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase.

References
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  • Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers - Doc Brown's Chemistry. Available at: [Link]

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3-Chloro-2-hydroxypropyl Acetate: A Versatile Precursor for Advanced Functional Monomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloro-2-hydroxypropyl acetate (CHPA) has emerged as a pivotal building block in polymer chemistry, offering a versatile platform for the synthesis of a wide array of functional monomers. Its unique trifunctional structure, comprising a reactive chloride, a hydroxyl group, and an acetate moiety, enables a diverse range of chemical transformations. This guide provides a comprehensive overview of CHPA, from its fundamental synthesis to its application in creating sophisticated polymers for specialized fields, including drug delivery and biomaterials. We will delve into the causality behind experimental choices, provide validated protocols, and explore the landscape of polymers derived from this highly adaptable precursor.

Introduction: The Strategic Importance of this compound

The relentless pursuit of novel polymers with tailored properties has driven chemists to explore versatile and reactive precursors. Functional monomers are the cornerstone of modern polymer science, enabling the introduction of specific chemical functionalities into a polymer backbone.[1][2] These functionalities can dictate the polymer's solubility, reactivity, biocompatibility, and responsiveness to external stimuli, making them crucial for applications in advanced materials and medicine.[3][4]

This compound (CHPA) stands out as a precursor of significant interest due to its inherent reactivity and synthetic accessibility. The presence of a primary chloride, a secondary hydroxyl group, and an ester linkage within a compact three-carbon backbone provides multiple handles for chemical modification. This allows for the sequential or simultaneous introduction of various functional groups, leading to the generation of a diverse library of monomers.

This guide will navigate the synthetic landscape of CHPA and its derivatives, offering insights into reaction mechanisms, optimized protocols, and the characterization of the resulting monomers and polymers. Our focus is on providing a practical and scientifically rigorous resource for professionals engaged in cutting-edge polymer synthesis and application.

Synthesis and Characterization of this compound

The efficient synthesis of high-purity CHPA is the foundational step for its use as a monomer precursor. While various synthetic routes exist, the esterification of 3-chloro-1,2-propanediol with acetic acid or its derivatives is a common and effective method.

Synthetic Pathway: Esterification

A robust method for synthesizing CHPA involves the direct esterification of trimethylene chlorohydrin (3-chloro-1-propanol) with glacial acetic acid, often in the presence of an acid catalyst like p-toluenesulfonic acid.[5] The use of an azeotropic distillation setup with a solvent such as benzene facilitates the removal of water, driving the equilibrium towards the product.[5]

Caption: Synthesis of this compound via Esterification.

Experimental Protocol: Synthesis of CHPA

Materials:

  • Trimethylene chlorohydrin (2 moles)

  • Glacial acetic acid (3 moles)[5]

  • Benzene (300 ml)[5]

  • p-Toluenesulfonic acid monohydrate (2 g)[5]

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution

Procedure:

  • A 1-liter round-bottomed flask is equipped with a Vigreux column connected to a condenser and an automatic separator.[5]

  • The flask is charged with trimethylene chlorohydrin, glacial acetic acid, benzene, and p-toluenesulfonic acid monohydrate.[5]

  • The mixture is refluxed. The temperature at the top of the column should be maintained at approximately 69°C, the boiling point of the benzene-water azeotrope, to facilitate the removal of water.[5]

  • As the reaction proceeds and water is removed, the temperature will gradually rise to about 80°C. The reaction is typically complete in 7-9 hours.[5]

  • After cooling, the reaction mixture is washed sequentially with two portions of 10% sodium carbonate solution, one portion of water, and one portion of saturated sodium chloride solution.[5]

  • The organic layer is collected, and the benzene is removed by distillation.

  • The crude product is purified by fractional distillation under atmospheric pressure. The fraction boiling between 166–170°C is collected as pure this compound.[5]

Characterization
ParameterMethodExpected Result
Purity Gas Chromatography (GC)>98%
Identity ¹H NMR, ¹³C NMRCharacteristic peaks corresponding to the chloropropyl acetate structure.
Functional Groups FTIR SpectroscopyPresence of C-Cl, O-H, C=O (ester), and C-O stretches.[6]
Refractive Index RefractometernD20 ≈ 1.4295[5]

CHPA as a Precursor to Functional Monomers

The true utility of CHPA lies in its capacity to be transformed into a variety of functional monomers. The chloride and hydroxyl groups are the primary sites for modification, allowing for the introduction of polymerizable moieties and other functional groups.

Synthesis of Methacrylate and Acrylate Monomers

A key transformation of CHPA is its conversion to polymerizable methacrylate or acrylate monomers. This is typically achieved by reacting CHPA with methacrylic acid or acrylic acid. This reaction introduces a vinyl group, rendering the molecule capable of undergoing radical polymerization.

The reaction of epichlorohydrin with (meth)acrylic acid is a common route to produce 3-chloro-2-hydroxypropyl (meth)acrylate.[7][8] This process can be catalyzed and the reaction conditions, such as temperature and molar ratios of reactants, are crucial for optimizing the yield and minimizing side reactions like polymerization.[7]

Caption: Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate (CHPMA) from CHPA.

Further Functionalization: Leveraging the Chloride and Hydroxyl Groups

The resulting 3-chloro-2-hydroxypropyl (meth)acrylate is a versatile platform for further functionalization.

  • Nucleophilic Substitution of the Chloride: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, reaction with amines can introduce cationic charges or other functionalities.[9] This is particularly useful for creating polymers for gene delivery or antimicrobial applications.

  • Epoxidation: The chlorohydrin functionality can be converted to an epoxide (glycidyl group) by treatment with a base.[7][10] Glycidyl methacrylate is a highly reactive monomer used in the synthesis of epoxy resins and other functional polymers.

  • Reactions of the Hydroxyl Group: The secondary hydroxyl group can be further esterified or etherified to introduce additional functionalities, such as biodegradable linkages or targeting ligands for drug delivery applications.

Polymerization of CHPA-Derived Monomers

Monomers derived from CHPA, such as 3-chloro-2-hydroxypropyl methacrylate (CHPMA), can be polymerized using various techniques, including controlled radical polymerization methods like nitroxide-mediated polymerization (NMP).[11] This allows for the synthesis of well-defined block copolymers with complex architectures.[11]

Experimental Workflow: Nitroxide-Mediated Polymerization (NMP)

NMP_Workflow Start Start: Prepare Reaction Mixture Monomer CHPMA Monomer Start->Monomer Initiator NMP Initiator (e.g., BlocBuilder-MA) Monomer->Initiator Solvent Solvent (e.g., Dioxane) Initiator->Solvent Degas Degas Mixture (Freeze-Pump-Thaw Cycles) Solvent->Degas Polymerization Polymerization (Heat at Controlled Temperature) Degas->Polymerization Quench Quench Reaction (Cooling & Exposure to Air) Polymerization->Quench Precipitate Precipitate Polymer (e.g., in Cold Methanol) Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterize Characterize Polymer (GPC, NMR) Dry->Characterize End End: Purified Polymer Characterize->End

Caption: General workflow for Nitroxide-Mediated Polymerization of CHPMA.

The ability to create block copolymers opens up possibilities for self-assembling systems like micelles and polymersomes, which are of great interest for drug encapsulation and controlled release.[3][11]

Applications in Drug Development and Beyond

The functional polymers derived from CHPA have a wide range of potential applications, particularly in the biomedical field.

  • Drug Delivery Vehicles: Cationic polymers synthesized from CHPA derivatives can be used to complex with nucleic acids for gene therapy. The hydroxyl groups can be used to attach targeting ligands to direct the polymer-drug conjugate to specific cells or tissues.

  • Biomaterials and Coatings: The reactivity of the chloride and epoxide functionalities allows for the grafting of these polymers onto surfaces to modify their properties, such as improving biocompatibility or creating antimicrobial coatings.[8]

  • Stimuli-Responsive Materials: By incorporating appropriate functional groups, polymers derived from CHPA can be designed to respond to changes in pH, temperature, or redox potential, enabling the "smart" release of therapeutic agents.[4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[12][13]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[13][14]

  • Handling: Avoid contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[14] Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[14][15]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[15] Prevent entry into drains or waterways.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of functional monomers. Its unique chemical structure provides a robust platform for introducing a wide array of functionalities, enabling the creation of advanced polymers with tailored properties. The ability to precisely control the architecture and functionality of polymers derived from CHPA positions it as a key building block for innovations in drug delivery, biomaterials, and other high-technology fields. The methodologies and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecule.

References

  • Unknown. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. Retrieved from [Link]

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  • Unknown. (n.d.). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.
  • Unknown. (n.d.). Amine-epichlorohydrin polymeric compositions. Google Patents.
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  • Unknown. (n.d.). Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Unknown. (n.d.). Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and.... Google Patents.
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  • Unknown. (n.d.). γ-CHLOROPROPYL ACETATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Unknown. (1999, December 1). Synthesis of glycidyl esters. Semantic Scholar. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization | Request PDF. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Process for the preparation of glycidyl derivatives. Google Patents.
  • Hayama, R., Koyama, T., Matsushita, T., Hatano, K., & Matsuoka, K. (2018, November 4). Preparation of Functional Monomers as Precursors of Bioprobes From a Common Styrene Derivative and Polymer Synthesis. PubMed. Retrieved from [Link]

  • Collins, K. (n.d.). Synthesis and polymerization of a novel TARO monomer. Surrey Open Research repository. Retrieved from [Link]

  • Unknown. (2013, December 3). Novel fluoro-carbon functional monomer for dental bonding. PubMed. Retrieved from [Link]

  • Unknown. (2025, July 2). From Chemistry to Cure: The Rise of Polymer Therapeutics. Nanotalks, Curapath blog. Retrieved from [Link]

  • Unknown. (n.d.). Recent Advances in RO(CO)P of Bio-Based Monomers. MDPI. Retrieved from [Link]

  • Unknown. (2025, August 6). Structural, Optical, Morphological and Electrical Properties of CoCl2-filled Poly(vinyl chloride-co-vinyl acetate-co-2- hydroxypropyl acrylate) Terpolymer. ResearchGate. Retrieved from [Link]

  • Hayama, R., Koyama, T., Matsushita, T., Hatano, K., & Matsuoka, K. (2018, November 1). Preparation of Functional Monomers as Precursors of Bioprobes from a Common Styrene Derivative and Polymer Synthesis. Semantic Scholar. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 3-Chloro-2-hydroxypropyl Acetate Chemistry for Advanced Polymer Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the quest for novel polymeric materials with tailored functionalities is a continuous endeavor. These materials are the cornerstone of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1] 3-Chloro-2-hydroxypropyl acetate, while not a directly polymerizable monomer itself, represents a valuable structural motif. Its inherent functionalities—a reactive chloride, a secondary hydroxyl group, and an ester linkage—offer a versatile platform for the synthesis of sophisticated polymers. This guide provides an in-depth exploration of two primary strategies to incorporate the 3-chloro-2-hydroxypropyl moiety into polymeric structures, thereby unlocking its potential for biomedical applications.

This document will detail the synthesis and polymerization of a key structural analog, 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), and introduce a robust protocol for the post-polymerization modification of existing polymers to introduce the desired functionality. The causality behind experimental choices and the self-validating nature of the protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Part 1: The Polymerizable Analogue Approach: Synthesis and Controlled Polymerization of 3-Chloro-2-hydroxypropyl Methacrylate (ClHPMA)

The most direct path to harnessing the functional potential of the 3-chloro-2-hydroxypropyl group in a polymer backbone is through the polymerization of its methacrylate derivative, ClHPMA. The methacrylate group provides a readily polymerizable vinyl functionality, allowing for the creation of well-defined polymers using controlled radical polymerization techniques.[2][3]

Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate (ClHPMA)

The synthesis of ClHPMA is typically achieved through the ring-opening reaction of epichlorohydrin with methacrylic acid.[4] This reaction should be carefully controlled to favor the desired product and minimize side reactions.

Protocol 1: Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate

Parameter Value/Condition Rationale
Reactants Epichlorohydrin, Methacrylic AcidEpichlorohydrin provides the 3-chloro-2-hydroxypropyl core, while methacrylic acid introduces the polymerizable double bond.
Catalyst Tertiary amine (e.g., Triethylamine) or a chromium-based catalystCatalyzes the nucleophilic attack of the carboxylate on the epoxide ring, promoting regioselective opening.
Molar Ratio Epichlorohydrin : Methacrylic Acid (1.2 : 1)A slight excess of epichlorohydrin ensures complete consumption of the methacrylic acid.
Solvent Toluene or solvent-freeToluene can aid in heat transfer and prevent excessive viscosity. Solvent-free conditions are possible but require careful temperature control.
Temperature 60-80 °CBalances reaction rate with the prevention of unwanted side reactions, including polymerization of the product.[4]
Inhibitor Hydroquinone or MEHQPrevents premature polymerization of the methacrylate product during synthesis.
Reaction Time 4-8 hoursMonitored by TLC or GC-MS to ensure completion.
Work-up Aqueous wash, extraction with an organic solvent (e.g., ethyl acetate), drying, and purification by vacuum distillation.Removes the catalyst, unreacted starting materials, and byproducts.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add methacrylic acid and a polymerization inhibitor (e.g., hydroquinone).

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (60-80 °C).

  • Slowly add epichlorohydrin to the reaction mixture via the dropping funnel over 1-2 hours.

  • After the addition is complete, continue stirring at the reaction temperature for an additional 2-6 hours, monitoring the reaction progress.

  • Cool the reaction mixture to room temperature and perform an aqueous work-up to remove the catalyst and any water-soluble impurities.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 3-chloro-2-hydroxypropyl methacrylate.[5]

Controlled Radical Polymerization of ClHPMA

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are ideal for synthesizing well-defined polymers from ClHPMA with controlled molecular weights and low polydispersity.[2][3]

Protocol 2: Nitroxide-Mediated Polymerization (NMP) of ClHPMA

Parameter Value/Condition Rationale
Monomer 3-Chloro-2-hydroxypropyl methacrylate (ClHPMA)The functional monomer to be polymerized.
Initiator BlocBuilder® MAA commercially available alkoxyamine initiator suitable for a wide range of monomers.[3]
Comonomer Styrene or 4-methoxymethylstyrene (10-20 mol%)Acts as a controlling comonomer to maintain control over the polymerization of the methacrylate.[3]
Solvent Anisole or 1,4-DioxaneA high-boiling point solvent that can solvate the monomer and resulting polymer.
Temperature 90-120 °CNecessary to achieve a suitable rate of dissociation of the alkoxyamine initiator.[3]
Reaction Time 2-24 hoursDependent on the target molecular weight and conversion.
Purification Precipitation in a non-solvent (e.g., cold methanol or hexane)Removes unreacted monomer and initiator residues.

Step-by-Step Methodology:

  • In a Schlenk flask, dissolve ClHPMA, the styrenic comonomer, and the NMP initiator in the chosen solvent.

  • Degas the solution by three freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature.

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and polydispersity).

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction solution dropwise to a stirred, cold non-solvent.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

G cluster_0 Part 1: Polymerizable Analogue Approach cluster_1 Monomer Synthesis cluster_2 Polymerization A Epichlorohydrin C Synthesis of ClHPMA (Protocol 1) A->C B Methacrylic Acid B->C D ClHPMA Monomer C->D E Controlled Radical Polymerization (e.g., NMP - Protocol 2) D->E F Poly(ClHPMA) E->F

Fig. 1: Workflow for the synthesis of Poly(ClHPMA).

Part 2: Post-Polymerization Modification for Functionality Introduction

An alternative and highly versatile strategy is to first synthesize a polymer with reactive handles and then introduce the 3-chloro-2-hydroxypropyl functionality through a post-polymerization modification reaction. This approach is particularly useful when the desired monomer is difficult to synthesize or polymerize directly. Poly(glycidyl methacrylate) (PGMA) is an excellent precursor for this purpose due to its pendant epoxide groups, which are amenable to ring-opening reactions.[6][7]

Protocol 3: Post-Polymerization Modification of Poly(glycidyl methacrylate) (PGMA)

Parameter Value/Condition Rationale
Starting Polymer Poly(glycidyl methacrylate) (PGMA)A well-defined PGMA synthesized by a controlled polymerization technique (e.g., RAFT or ATRP) provides a scaffold with reactive epoxide groups.[6]
Reagent Hydrochloric Acid (HCl)Acts as both a catalyst and a source of chloride ions for the ring-opening of the epoxide.
Solvent 1,4-Dioxane or THFA solvent that can dissolve both the polymer and the reagent.
Temperature Room temperature to 50 °CMild conditions are sufficient for the acid-catalyzed ring-opening of the epoxide.
Reaction Time 6-24 hoursMonitored by FTIR (disappearance of the epoxide peak) and ¹H NMR.
Purification Dialysis against deionized water followed by lyophilizationRemoves excess acid and solvent, yielding the purified functionalized polymer.

Step-by-Step Methodology:

  • Dissolve the pre-synthesized PGMA in the chosen solvent in a round-bottom flask.

  • Slowly add a stoichiometric amount or a slight excess of hydrochloric acid to the polymer solution while stirring.

  • Allow the reaction to proceed at the desired temperature, monitoring the disappearance of the characteristic epoxide peak in the FTIR spectrum (around 910 cm⁻¹).

  • Once the reaction is complete, neutralize any excess acid with a mild base if necessary.

  • Transfer the polymer solution to a dialysis membrane and dialyze against deionized water for 48-72 hours with frequent water changes.

  • Lyophilize the purified polymer solution to obtain the final product as a dry powder.

G cluster_0 Part 2: Post-Polymerization Modification A Pre-synthesized Polymer (e.g., Poly(glycidyl methacrylate)) C Modification Reaction (Protocol 3) A->C B Functionalizing Reagent (e.g., HCl) B->C D Functionalized Polymer with 3-Chloro-2-hydroxypropyl Moiety C->D

Fig. 2: General workflow for post-polymerization modification.

Applications in Drug Delivery and Biomedical Research

Polymers bearing the 3-chloro-2-hydroxypropyl moiety are highly valuable for biomedical applications due to the presence of multiple reactive sites.[8][9]

  • Drug Conjugation: The secondary hydroxyl group can be used for the esterification of carboxylic acid-containing drugs, while the chloride is a leaving group that can be displaced by nucleophilic drugs or linkers. This allows for the covalent attachment of therapeutic agents to the polymer backbone, creating polymer-drug conjugates with potentially improved pharmacokinetics and reduced side effects.

  • Targeting Ligand Attachment: The reactive functionalities can also be used to attach targeting ligands, such as antibodies or peptides, to direct the polymer-drug conjugate to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[10]

  • Hydrogel Formation: The hydroxyl groups can participate in cross-linking reactions to form hydrogels, which are useful as scaffolds for tissue engineering or as matrices for the sustained release of drugs.[11]

  • Stimuli-Responsive Systems: The presence of hydroxyl groups can impart pH-sensitivity or be modified to introduce other stimuli-responsive functionalities, enabling the development of "smart" drug delivery systems that release their payload in response to specific physiological cues.

Data Presentation

Table 1: Expected Characteristics of Poly(ClHPMA) Synthesized by NMP

Parameter Target Value Typical Result Characterization Technique
Number-Average Molecular Weight (Mn) 5,000 - 50,000 g/mol Controllable by the monomer-to-initiator ratioGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) < 1.51.2 - 1.4GPC
Monomer Conversion 50-90%Monitored and controlled by reaction time¹H NMR Spectroscopy
Glass Transition Temperature (Tg) Varies with molecular weight50-80 °CDifferential Scanning Calorimetry (DSC)

Conclusion

While this compound is not a conventional monomer, its constituent functional groups provide a blueprint for the design of highly versatile polymers for drug development and biomedical research. By employing either the polymerization of its methacrylate analogue or post-polymerization modification strategies, researchers can create a wide array of functional materials. The protocols and insights provided in this guide offer a solid foundation for the synthesis and application of these promising polymers, paving the way for the next generation of advanced therapeutic systems.

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  • Bontempo, D., et al. (2005). Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications. Chemical Communications, (21), 2693. Available at: [Link].

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  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Available at: [Link].

  • The versatile, functional polyether, polyepichlorohydrin: History, synthesis, and applications. Polymer Engineering Lab. Available at: [Link].

  • Theoretical and Experimental Study of the Chemical Modification of Poly(epichlorohydrin) by Grafting Menthol. MDPI. Available at: [Link].

  • Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. RSC Publishing. Available at: [Link].

  • Anionic Synthesis of Epoxide-Functionalized Macromonomers by Reaction of Epichlorohydrin with Polymeric Organolithium Compounds. Macromolecules - ACS Publications. Available at: [Link].

  • Synthesis and Characterization of Polyepichlorohydrin with Terminal Hydroxyl. Available at: [Link].

  • Functionalized polymersomes for biomedical applications. Polymer Chemistry (RSC Publishing). Available at: [Link].

  • Biomedical Applications of Biodegradable Polymers. PMC - PubMed Central. Available at: [Link].

  • Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. ResearchGate. Available at: [Link].

  • Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing. Polymer Chemistry (RSC Publishing). Available at: [Link].

  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.
  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Google Patents.
  • Hydroxyl-terminated polyepichlorohydrin polymers. Google Patents.
  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Available at: [Link].

  • (PDF) Chemical Modification of Poly(epichlorohydrin) Using Montmorillonite Clay. ResearchGate. Available at: [Link].

  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. PMC - NIH. Available at: [Link].

  • Cationic Ring-opening Polymerization of Epichlorohydrin Using Hydroxyl-terminated Polybutadiene as an Initiator Followed by the Azidation of the Resulting Block Copolymer. ResearchGate. Available at: [Link].

  • Block Copolymers: Synthesis, Self-Assembly, and Applications. MDPI. Available at: [Link].

  • 3-chloro-2-hydroxypropyl methacrylate | CAS#:13159-52-9. Chemsrc. Available at: [Link].

  • Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. Macromolecules - ACS Publications. Available at: [Link].

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Application Notes and Protocols for the Derivatization of Amines with 3-Chloro-2-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Amine Analysis

The quantitative analysis of primary and secondary amines is a cornerstone of numerous fields, from metabolomics and pharmaceutical development to environmental monitoring. However, the inherent properties of many amines—high polarity, low volatility, and a tendency to exhibit poor chromatographic peak shape—present significant analytical challenges, particularly for gas chromatography (GC).[1] Chemical derivatization is a powerful strategy to overcome these limitations. By converting the polar amine group into a less polar, more volatile derivative, we can significantly improve chromatographic behavior, enhance thermal stability, and increase detection sensitivity.[1]

While a variety of derivatization reagents exist, this document introduces a detailed methodology for the use of 3-Chloro-2-hydroxypropyl acetate as a versatile acylating agent for primary and secondary amines. This guide provides a deep dive into the reaction mechanism, a step-by-step protocol for its application, and best practices for the analysis of the resulting N-acetylated derivatives. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot this method for their specific analytical needs.

The Reaction: Mechanism and Rationale

The derivatization of an amine with this compound is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group.

The reaction proceeds as follows:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the this compound.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, and the 3-chloro-2-hydroxypropan-1-oxy group is eliminated as the leaving group, which then protonates to form 1-chloro-2,3-propanediol.

  • Product Formation: The final products are the stable N-acetylated amine (an amide) and the aforementioned diol byproduct.

To drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acetic acid that can be formed in situ, preventing the protonation of the amine starting material and thereby maintaining its nucleophilicity.[2]

Caption: Reaction mechanism of amine derivatization.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the derivatization of primary and secondary amines. It is crucial to perform initial optimization experiments with analytical standards to determine the ideal reaction conditions for your specific analytes and sample matrix.

I. Materials and Reagents
  • Amine Standard/Sample: Accurately weighed or prepared in a suitable solvent.

  • This compound: (Purity >98%)

  • Anhydrous Pyridine or Triethylamine (TEA): As a base. Pyridine is often a more effective catalyst.

  • Anhydrous Solvent: Dichloromethane (DCM), Acetonitrile, or Ethyl Acetate. The choice of solvent will depend on the solubility of the amine. DCM is a good starting point.

  • Extraction Solvent: Hexane or Ethyl Acetate.

  • Quenching Solution: 5% HCl (aq) and 5% NaHCO₃ (aq).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.

  • Heating Block or Oven: Capable of maintaining the desired reaction temperature.

  • Nitrogen Gas Supply: For solvent evaporation.

II. Safety Precautions
  • This compound and related compounds are hazardous. They can cause skin, eye, and respiratory irritation.[2] Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • The solvents used (e.g., Dichloromethane) are volatile and may be toxic. Ensure adequate ventilation.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[1][2][3][4][5][6][7][8][9][10][11]

III. Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately transfer a known amount of the amine sample (typically 0.1-1 mg) into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as water can hydrolyze the reagent.

  • Reagent Addition:

    • Add 200 µL of anhydrous solvent (e.g., DCM) to the vial to dissolve the amine sample.

    • Add 20 µL of anhydrous pyridine or TEA. This corresponds to a slight molar excess relative to the expected amount of amine.

    • Add 50 µL of this compound. This represents a significant molar excess to drive the reaction to completion.

  • Reaction:

    • Tightly cap the vial.

    • Heat the reaction mixture at 60-70°C for 30 minutes in a heating block. Rationale: Heating accelerates the rate of acylation. The optimal time and temperature should be determined empirically for your specific amine.

  • Cooling and Workup:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of 5% HCl (aq) to the vial and vortex to quench the reaction and remove the excess base.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate) and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper organic layer to a new vial.

    • Wash the organic layer with 500 µL of 5% NaHCO₃ (aq) to remove any remaining acidic components, followed by a final wash with 500 µL of deionized water.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Final Preparation for Analysis:

    • Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

    • The sample is now ready for injection into the GC-MS or HPLC system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis SamplePrep Sample Preparation (Dry Amine in Vial) ReagentAdd Add Anhydrous Solvent, Base, and Reagent SamplePrep->ReagentAdd React Heat at 60-70°C for 30 min ReagentAdd->React Cool Cool to Room Temp React->Cool Quench Quench with HCl (aq) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & H₂O Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate under N₂ Dry->Concentrate Inject Inject into GC-MS/HPLC Concentrate->Inject

Caption: Experimental workflow for amine derivatization.

Analytical Methodologies

The N-acetylated amine derivatives are significantly less polar and more volatile, making them ideal for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the volatility of the specific derivatives.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 500. The N-acetylated derivatives will produce characteristic fragmentation patterns, often with a prominent molecular ion and fragments corresponding to the loss of a methyl group or the acetyl group.

High-Performance Liquid Chromatography (HPLC)

For less volatile amines or when GC is not available, the derivatives can be analyzed by reverse-phase HPLC.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or, ideally, coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.[6]

Data Presentation: Expected Analytical Characteristics

The following table provides a representative summary of the expected mass spectral data for the N-acetyl derivatives of common primary amines. This data is illustrative and should be confirmed experimentally.

Analyte (Amine)Molecular Weight ( g/mol )N-acetyl DerivativeMW of Derivative ( g/mol )Expected Key Mass Fragments (m/z)
Butylamine73.14N-Butylacetamide115.18115 (M+), 100, 72, 58, 43
Aniline93.13Acetanilide135.17135 (M+), 93, 66, 43
Benzylamine107.15N-Benzylacetamide149.20149 (M+), 106, 91, 43

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of water in the sample or reagents. 2. Insufficient reaction time or temperature. 3. Inactive reagent. 4. Amine is protonated (sample is acidic).1. Ensure all glassware is oven-dried and use anhydrous solvents. Dry the sample thoroughly. 2. Increase reaction time (e.g., to 60 min) or temperature (e.g., to 80°C). 3. Use a fresh vial of this compound. 4. Ensure a sufficient amount of base is added to neutralize the sample and any generated acid.
Multiple Peaks per Analyte 1. Incomplete derivatization. 2. Side reactions (e.g., reaction with the hydroxyl group on the reagent). 3. Thermal degradation in the GC inlet.1. Increase the excess of the derivatizing reagent and/or increase reaction time/temperature. 2. Optimize the amount of base and reaction temperature. 3. Lower the GC inlet temperature.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization of the polar amine.1. Use a deactivated inlet liner. Condition the GC column. 2. Re-optimize the derivatization protocol to ensure complete reaction.

Conclusion

The derivatization of primary and secondary amines with this compound offers a promising and effective method to enhance their analyzability by chromatographic techniques. By converting polar amines into their more stable and volatile N-acetylated counterparts, this protocol enables robust and sensitive quantification. The detailed methodology and mechanistic insights provided herein serve as a comprehensive guide for researchers to implement, optimize, and troubleshoot this valuable analytical strategy, ultimately facilitating more accurate and reliable results in their scientific endeavors.

References

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1609, 460536. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. Retrieved from [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Toxicological Evaluations. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2018). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 155, 295-304. Retrieved from [Link]

Sources

Application Note: Thioether Crosslinking via Reaction of 3-Chloro-2-hydroxypropyl Acetate with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable, covalent crosslinks is a cornerstone of modern materials science and drug delivery, enabling the creation of robust hydrogels, bioconjugates, and functionalized surfaces. Among the diverse chemical strategies available, the alkylation of thiols to form thioether bonds offers a reliable and biocompatible approach for creating three-dimensional polymer networks. This application note details the use of 3-chloro-2-hydroxypropyl acetate as a versatile crosslinking agent for polymers and other macromolecules bearing free thiol (-SH) groups.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon bearing the chloride, forming a stable thioether linkage. The presence of a hydroxyl group on the adjacent carbon and an acetate group provides unique solubility and reactivity characteristics to the crosslinker. This chemistry is particularly valuable for applications in drug delivery systems, tissue engineering scaffolds, and bioconjugation, where mild reaction conditions and biocompatibility are paramount.[1]

Reaction Mechanism and Scientific Rationale

The crosslinking reaction between a thiol-containing polymer and this compound is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The key to this process lies in the activation of the thiol group to its more nucleophilic thiolate form.

1. Thiol Deprotonation (pH-Dependent Equilibrium): The thiol group (R-SH) is weakly acidic and exists in equilibrium with its conjugate base, the thiolate anion (R-S⁻). The thiolate is a significantly stronger nucleophile than the neutral thiol.[2] The concentration of the reactive thiolate species is dictated by the pKa of the thiol and the pH of the reaction medium. To facilitate the reaction, the pH is typically maintained slightly above the pKa of the thiol, ensuring a sufficient population of thiolate anions to initiate the nucleophilic attack. For most alkyl thiols, this corresponds to a pH range of 7.5 to 9.0.[1]

2. Nucleophilic Attack and Thioether Bond Formation: The generated thiolate anion attacks the primary carbon atom bonded to the chlorine atom in this compound. This is a classic SN2 displacement where the thiolate acts as the nucleophile and the chloride ion is the leaving group. The result is the formation of a stable and irreversible thioether bond, which constitutes the crosslink.

3. Role of the Hydroxyl and Acetate Groups: The 2-hydroxypropyl moiety enhances the hydrophilicity of the crosslinker, which can be advantageous for reactions in aqueous buffers and for the properties of the final hydrogel. The acetate group may influence the solubility of the crosslinker in various solvents. It is important to note that at elevated pH values (typically > 9), the ester linkage of the acetate group could be susceptible to hydrolysis. Therefore, careful control of the reaction pH is crucial to prevent this potential side reaction.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism of thioether crosslinking.

Experimental Protocol: Hydrogel Formation

This protocol provides a general framework for the crosslinking of a thiol-functionalized polymer, such as thiolated hyaluronic acid or a multi-arm PEG-thiol, with this compound to form a hydrogel.

Materials:

  • Thiol-functionalized polymer (e.g., 4-arm PEG-SH, MW 10,000)

  • This compound

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Sodium hydroxide (NaOH), 0.5 M, for pH adjustment

  • Deionized water

  • Reaction vials

Equipment:

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Pipettes

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the thiol-functionalized polymer in 0.1 M PBS (pH 7.4) to the desired final concentration (e.g., 10% w/v).

    • Gently mix using a vortex or magnetic stirrer until the polymer is fully dissolved. To prevent disulfide bond formation, this step can be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Crosslinker Solution Preparation:

    • Prepare a stock solution of this compound in deionized water or an appropriate buffer. The concentration will depend on the desired stoichiometry.

  • Reaction Stoichiometry:

    • The stoichiometry of the reaction is critical for controlling the crosslinking density and the final properties of the hydrogel. A molar ratio of thiol groups to this compound of 1:1 is a common starting point. For a bifunctional crosslinker reacting with a polymer having multiple thiol groups, this ratio needs to be carefully calculated to achieve the desired network formation without excessive unreacted functional groups.

  • Crosslinking Reaction:

    • To the polymer solution, add the calculated volume of the this compound stock solution.

    • Immediately after adding the crosslinker, adjust the pH of the mixture to the desired level (typically pH 8.0-8.5) by the dropwise addition of 0.5 M NaOH while gently stirring. Monitor the pH closely.

    • The increase in pH is necessary to promote the deprotonation of the thiol groups to the more reactive thiolate anions.[3][4]

    • Observe the solution for gelation. The time to gelation will depend on the polymer concentration, temperature, and pH. The reaction can be allowed to proceed at room temperature or at 37°C to mimic physiological conditions.

  • Purification and Characterization:

    • Once the hydrogel has formed, it can be purified by swelling in a large volume of deionized water or buffer to remove any unreacted crosslinker and byproducts. The swelling medium should be changed several times over 24-48 hours.

    • The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (rheology), and crosslinking density.

Key Reaction Parameters and Troubleshooting

ParameterRecommended RangeRationale & Notes
pH 7.5 - 9.0Balances the need for thiolate formation with the risk of ester hydrolysis at higher pH. The optimal pH will depend on the pKa of the specific thiol.[3][4]
Temperature Room Temperature to 37°CReaction kinetics are faster at higher temperatures. 37°C is often used for biomedical applications.
Thiol:Crosslinker Molar Ratio 1:0.5 to 1:1.5A 1:1 ratio is a good starting point. Adjusting the ratio can be used to control the degree of crosslinking and thus the mechanical properties of the hydrogel.
Polymer Concentration 5 - 20% (w/v)Higher concentrations will lead to faster gelation times and stiffer hydrogels.

Troubleshooting:

  • Slow or No Gelation: This could be due to a pH that is too low, insufficient polymer or crosslinker concentration, or oxidation of thiol groups to disulfides. Ensure the pH is in the optimal range and consider preparing solutions under an inert atmosphere.

  • Hydrogel is too Soft: Increase the polymer concentration or the amount of crosslinker to increase the crosslinking density.

  • Inconsistent Results: Ensure accurate pH measurement and control, as the reaction rate is highly pH-dependent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_polymer Prepare Thiol-Polymer Solution in PBS mix Mix Polymer and Crosslinker Solutions prep_polymer->mix prep_crosslinker Prepare 3-Chloro-2-hydroxypropyl Acetate Stock Solution prep_crosslinker->mix adjust_ph Adjust pH to 8.0-8.5 with NaOH mix->adjust_ph gelation Incubate at RT or 37°C (Monitor Gelation) adjust_ph->gelation purify Purify Hydrogel (Swelling in DI Water) gelation->purify characterize Characterize Hydrogel (Rheology, Swelling Ratio) purify->characterize

Caption: Workflow for hydrogel synthesis.

Conclusion

The reaction between this compound and thiol-containing macromolecules provides a straightforward and effective method for the formation of stable thioether crosslinks. By carefully controlling the reaction parameters, particularly the pH, researchers can tailor the properties of the resulting materials for a wide range of applications in drug delivery and biomaterials science. The biocompatible nature of the thiol-alkylation reaction makes it an attractive choice for creating materials intended for in vitro and in vivo use.

References

  • Al-Aribe, K., et al. (2022). ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release.
  • D'souza, A. A., & Devarajan, P. V. (2015). Thiol–ene click hydrogels for therapeutic delivery. Therapeutic delivery, 6(3), 291-314.
  • Fisher, S. A., et al. (2018). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling, 18(13), 1623-1641.
  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577.
  • Lindorff-Larsen, K., & Winther, J. R. (2000). Thiol alkylation below neutral pH. Analytical biochemistry, 286(2), 308-310.
  • Schöneich, C. (1995). Kinetics of thiol reactions. In Methods in enzymology (Vol. 251, pp. 45-55). Academic Press.
  • Hilger, I., et al. (2013). Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. Polymer Chemistry, 4(16), 4346-4356.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • Wang, Y., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 109, 307-317.
  • Bauer, M., et al. (2022). 3‐Chloro‐5‐Substituted‐1, 2, 4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(18), e202200417.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
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  • Zhang, C., et al. (2022). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 13(1), 163-170.
  • ResearchGate. (n.d.). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels.
  • ResearchGate. (n.d.). 3‐Chloro‐5‐Substituted‐1, 2, 4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
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Application Note: Quantitative Analysis of 3-Chloro-2-hydroxypropyl acetate using Derivatization-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Chloro-2-hydroxypropyl acetate (CHPA)

This compound (CHPA), with the molecular formula C₅H₉ClO₃, is a functionalized organic compound whose accurate quantification is critical in various fields, from ensuring the purity of pharmaceutical intermediates to monitoring its presence as a potential impurity in industrial chemical synthesis. The molecule possesses a secondary alcohol, a primary chloride, and an ester group, lending it a moderate degree of polarity and thermal lability. These characteristics present a distinct challenge for direct analysis.

This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of CHPA. We will focus on a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step, a necessary modification to enhance the analyte's suitability for GC analysis. An alternative High-Performance Liquid Chromatography (HPLC) based method will also be discussed for situations where derivatization is not feasible. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific matrices and analytical needs.

Core Analytical Challenge: Why Direct Analysis is Problematic

Direct injection of CHPA into a standard gas chromatograph is often unsuccessful due to several key molecular properties:

  • Polarity and Hydrogen Bonding: The free hydroxyl (-OH) group on CHPA is polar and can form intermolecular hydrogen bonds.[1] This leads to undesirable interactions with the GC system, causing poor peak shape (tailing), reduced column efficiency, and potential analyte adsorption in the injector or column.[1][2]

  • Thermal Lability: At the elevated temperatures common in GC injectors (typically >250°C), molecules with hydroxyl and chloro groups can be susceptible to thermal degradation, leading to inaccurate and non-reproducible quantitative results.

  • Insufficient Volatility: While not entirely non-volatile, the polarity of CHPA limits its volatility, which can result in long retention times and broad peaks.

To overcome these limitations, a derivatization strategy is employed. The goal is to chemically modify the problematic functional group—in this case, the hydroxyl group—to create a new compound that is more volatile, less polar, and more thermally stable.[3][4]

Primary Method: GC-MS with Silylation Derivatization

The most robust and widely applicable method for CHPA quantification is GC-MS following silylation. Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, effectively masking its polarity and increasing volatility.[4][5]

Principle of Silylation

We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), as the silylating agent.[3] BSTFA is a powerful TMS donor that reacts efficiently with alcohols.[1][3] The reaction proceeds as follows:

Caption: Silylation reaction converting polar CHPA to a volatile TMS-ether.

Detailed Experimental Protocol: GC-MS

A. Sample Preparation (Liquid-Liquid Extraction)

This protocol assumes the sample is in an aqueous matrix. Adjustments may be necessary for other matrices.

  • Aliquoting: Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., a deuterated analog of CHPA or a structurally similar compound like 3-Chloro-1,2-propanediol-d5, if validated). The IS is crucial for correcting variations in extraction and derivatization efficiency.

  • Extraction: Add 3.0 mL of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with the silylation reaction.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL. Do not evaporate to complete dryness to avoid loss of the analyte.

B. Derivatization Protocol

Caution: Perform this procedure in a well-ventilated fume hood.

  • Reagent Addition: To the 200 µL concentrated extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst and solvent).

  • Reaction: Cap the vial tightly and heat in a heating block or water bath at 75°C for 45 minutes.[3] Reaction time and temperature may need optimization depending on the specific sample matrix.[3]

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Instrumental Workflow and Parameters

G cluster_workflow GC-MS Analytical Workflow Sample Sample Receipt Prep Sample Prep (LLE) Sample->Prep Deriv Derivatization (Silylation) Prep->Deriv Inject GC Injection Deriv->Inject Separation Chromatographic Separation Inject->Separation Detection MS Detection (Scan/SIM) Separation->Detection Data Data Analysis & Quantification Detection->Data

Caption: High-level workflow for the quantification of CHPA.

Table 1: Recommended GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Injector Split/Splitless, 250°C, Splitless mode (1 min)Splitless mode maximizes sensitivity for trace analysis. High temperature ensures volatilization of the TMS-derivative.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polarity column ideal for separating a wide range of derivatized compounds.[6]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert gas providing good chromatographic efficiency.[6]
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)This program provides good separation from solvent and potential byproducts while ensuring elution of the derivatized analyte.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and quantification.
Source Temp. 230°CStandard temperature to minimize analyte degradation within the source.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Acquisition Mode Scan Mode: 40-450 amu (for initial method development) Selected Ion Monitoring (SIM) Mode: (for quantification) - Quantifier & Qualifier ions must be determined empirically.Scan mode is used to identify the analyte and its fragmentation pattern. SIM mode significantly increases sensitivity for quantification.
Data Analysis and Validation
  • Quantification: A calibration curve should be prepared using standards of CHPA that have undergone the exact same extraction and derivatization procedure as the samples. Plot the ratio of the CHPA peak area to the internal standard peak area against the concentration.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines.

Table 2: Typical Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.005 - 0.01 mg/kg
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

(Note: These values are illustrative and must be determined experimentally for each specific matrix and instrument. Values are based on similar analyses for related compounds like 3-MCPD).[7][8]

Alternative Method: HPLC with ELSD or MS Detection

For laboratories without GC-MS or for applications where derivatization is undesirable, HPLC can be an alternative. The primary challenge with CHPA is its lack of a strong UV chromophore, making standard UV-Vis detection insensitive. Therefore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is required.[9][10]

Table 3: Recommended HPLC Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system capable of delivering precise gradients.
Column Mixed-Mode column (e.g., Newcrom BH) or C18 Reverse-Phase (e.g., Atlantis, 150 x 4.6 mm, 5 µm)A mixed-mode column can provide unique selectivity for polar compounds.[10] A standard C18 column can also be used with an appropriate mobile phase.[9]
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid Gradient elution will be required.A standard reverse-phase mobile system. The acid helps with peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detector ELSD (Drift Tube: 50°C, Nebulizer Gas: 2 bar) or HPLC-MS (ESI source)ELSD is a universal detector for non-volatile analytes.[9] MS provides the highest sensitivity and selectivity.[11]

Troubleshooting Guide for the GC-MS Method

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Low Signal 1. Incomplete derivatization. 2. Presence of water in the sample. 3. Analyte degradation in the injector.1. Increase reaction time/temperature; use a catalyst (TMCS). 2. Ensure the organic extract is thoroughly dried with sodium sulfate. 3. Check injector temperature; ensure liner is clean and deactivated.
Poor Peak Shape (Tailing) 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization.1. Replace the injector liner with a deactivated one; condition the column. 2. Optimize the derivatization reaction as described above.
Ghost Peaks Carryover from a previous injection; contamination of the derivatization reagent.Run a solvent blank after a high-concentration sample. Use fresh, high-purity derivatization reagents.
Poor Reproducibility Inconsistent sample preparation or derivatization; variable injection volume.Ensure precise and consistent execution of all manual steps. Use an autosampler for injections. Confirm the internal standard is performing correctly.

Conclusion

The accurate quantification of this compound is reliably achieved using a GC-MS method that incorporates a silylation derivatization step. This approach successfully overcomes the inherent challenges of the analyte's polarity and thermal lability, providing excellent sensitivity, selectivity, and robustness. The detailed protocols and instrumental parameters herein serve as a comprehensive guide for researchers and scientists. While HPLC with universal detection presents a viable alternative, the GC-MS method remains the recommended primary technique for achieving the lowest detection limits and highest confidence in analytical results.

References

  • Unknown. Derivatization in GC.
  • Organic Syntheses Procedure.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Thermo Fisher Scientific. Sample Preparation Techniques.
  • Unknown. Derivatization Methods in GC and GC/MS.
  • ResearchGate. [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride].
  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • Unknown. III Analytical Methods.
  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Unknown. Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate.
  • National Center for Biotechnology Information. Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - PMC.
  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH.
  • ResearchGate. (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
  • European Patent Office. METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE.
  • PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • PubMed. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
  • Analytice. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis.
  • ChemBK. This compound.

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A Comprehensive Guide to the HPLC Purification of 3-Chloro-2-hydroxypropyl acetate: Achiral and Chiral Separation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 3-Chloro-2-hydroxypropyl acetate

Abstract: this compound is a chiral synthetic intermediate whose purity is critical for subsequent chemical transformations, particularly in pharmaceutical and materials science applications. Its inherent polarity and potential for enantiomeric variation present unique challenges for chromatographic purification. Standard reversed-phase HPLC methods often fail to provide adequate retention for this small, polar molecule. This guide provides two detailed protocols for the robust purification of this compound using HPLC. The first protocol details an achiral separation method using Hydrophilic Interaction Liquid Chromatography (HILIC) for assessing chemical purity and isolating the compound from synthesis-related impurities. The second protocol describes a chiral separation method for resolving its enantiomers, a critical step for stereospecific synthesis and pharmacological assessment. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into method development, optimization, and troubleshooting.

Part 1: Physicochemical Properties & Chromatographic Rationale

This compound possesses a molecular formula of C₅H₉ClO₃ and a molar mass of approximately 152.58 g/mol .[1] Its structure, featuring a primary chloride, a secondary hydroxyl group, and an acetate ester, imparts significant polarity. The central carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).

The primary challenge in the HPLC analysis of this compound is its high polarity. In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, polar analytes have weak interactions with the stationary phase and elute very quickly, often near the solvent front with poor resolution from impurities.[2][3]

To overcome this, two specialized HPLC strategies are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For achiral purity analysis, HILIC is the method of choice. HILIC employs a polar stationary phase (e.g., bare silica, amino, or cyano) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer.[2] This technique promotes the retention of polar compounds, offering superior resolution and peak shape compared to RP-HPLC for analytes like this compound.[4]

  • Chiral Chromatography: For the separation of enantiomers, a Chiral Stationary Phase (CSP) is required. These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[5] Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving a vast range of chiral compounds.[6]

Part 2: Achiral Purification Protocol via HILIC

This protocol is designed for the quantitative assessment of chemical purity and the preparative isolation of this compound from potential synthesis byproducts, such as starting materials or isomeric impurities.

Experimental Workflow: Achiral HILIC Purification

G cluster_prep Sample & System Preparation cluster_run Analysis & Purification cluster_post Post-Processing sample_prep 1. Sample Preparation Dissolve crude sample in 90:10 Acetonitrile:Water to 1 mg/mL. Filter through 0.45 µm PTFE filter. mobile_phase 2. Mobile Phase Preparation A: Acetonitrile B: Water with 0.1% Formic Acid system_eq 3. HPLC System Equilibration Equilibrate HILIC column with initial mobile phase conditions for 30 min. injection 4. Sample Injection Inject 5-10 µL of prepared sample. system_eq->injection System Ready gradient 5. Gradient Elution Run gradient from high organic to higher aqueous content. injection->gradient detection 6. Detection Monitor at 205 nm (UV) or use ELSD/MS. gradient->detection fraction 7. Fraction Collection (Preparative) Collect eluent corresponding to the target peak. detection->fraction analysis 8. Purity Analysis Re-inject collected fractions to confirm purity (>99%). fraction->analysis Purity Check evaporation 9. Solvent Evaporation Combine pure fractions and remove solvent under reduced pressure. analysis->evaporation If Pure

Caption: Workflow for achiral purification of this compound.

Methodology

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).

  • HILIC Column: Bare Silica or Amide-bonded phase, 5 µm particle size, 4.6 x 250 mm.

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Additive: Formic acid (FA).

  • Sample Filters: 0.45 µm PTFE syringe filters.

2. Sample Preparation:

  • Accurately weigh and dissolve the crude this compound sample in a mixture of 90:10 (v/v) Acetonitrile:Water to a final concentration of approximately 1 mg/mL.

    • Causality: The sample diluent should be similar to or weaker than the initial mobile phase to ensure good peak shape upon injection. Using a high aqueous content would cause peak distortion.

  • Filter the sample solution through a 0.45 µm PTFE filter to remove any particulate matter.

3. HPLC Conditions:

  • A detailed summary of the chromatographic conditions is provided in the table below.

ParameterRecommended ConditionRationale
Stationary Phase HILIC Silica Column (5 µm, 4.6x250 mm)A polar stationary phase is required for retaining the polar analyte.[2][7]
Mobile Phase A AcetonitrileThe weak solvent in HILIC; higher percentage increases retention.
Mobile Phase B Water + 0.1% Formic AcidThe strong solvent in HILIC. Formic acid improves peak shape and ionization for MS.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% B; 18-20 min: 40% to 5% B; 20-30 min: 5% BA gradient from high to low organic content ensures elution of the polar analyte with good resolution from potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection UV at 205 nm or ELSD/MSThe analyte lacks a strong chromophore, requiring low UV wavelength.[3] ELSD or MS are more universal and sensitive detection methods for such compounds.
Injection Volume 5 µLSmall volume prevents column overloading and maintains peak sharpness.

4. Expected Results and Troubleshooting:

  • Retention: The target compound is expected to be well-retained and elute during the gradient phase. Early-eluting peaks may correspond to less polar impurities, while later-eluting peaks could be more polar byproducts.

  • Troubleshooting - Poor Peak Shape: If peak fronting or tailing occurs, ensure the sample solvent is compatible with the initial mobile phase. Adjusting the formic acid concentration in the mobile phase can also improve the peak shape.

  • Troubleshooting - No Retention: This is unlikely in HILIC but if it occurs, confirm the column is properly equilibrated and increase the initial percentage of acetonitrile.

Part 3: Chiral Separation Protocol

This protocol is essential for separating the R- and S-enantiomers of this compound. This is critical for developing stereospecific drugs, where one enantiomer may have therapeutic activity while the other is inactive or even harmful.

Experimental Workflow: Chiral Separation

G cluster_prep Preparation Stage cluster_run Separation & Analysis cluster_opt Optimization Loop sample_prep 1. Sample Preparation Dissolve racemic sample in Hexane/IPA (90:10) to 0.5 mg/mL. mobile_phase 2. Mobile Phase Preparation Prepare isocratic mobile phase, e.g., Hexane/Ethanol (90:10 v/v). Degas thoroughly. system_eq 3. System Equilibration Equilibrate Chiral Stationary Phase (CSP) column with mobile phase until baseline is stable. injection 4. Sample Injection Inject 5 µL of prepared sample. system_eq->injection System Ready isocratic 5. Isocratic Elution Run at a constant mobile phase composition. injection->isocratic detection 6. Detection & Analysis Monitor at 210 nm. Calculate resolution (Rs) between enantiomeric peaks. isocratic->detection eval 7. Evaluate Resolution Is Rs >= 1.5? detection->eval adjust 8. Adjust Method Modify alcohol percentage or change alcohol type (e.g., Ethanol to IPA). Re-equilibrate system. eval->adjust No success 9. Final Method Validated method with baseline separation of enantiomers. eval->success Yes adjust->system_eq Iterate

Caption: Workflow for chiral separation and method optimization.

Methodology

1. Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Chiral Column: Polysaccharide-based CSP, such as an amylose or cellulose derivative coated or immobilized on silica. (e.g., CHIRALPAK® series).

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol.

2. Sample Preparation:

  • Prepare a racemic standard of this compound at a concentration of 0.5 mg/mL in the mobile phase or a miscible solvent like Hexane/IPA (90:10).

    • Causality: Chiral separations are highly sensitive to the sample solvent. Dissolving the sample in the mobile phase itself is the most reliable approach to prevent peak distortion.

3. HPLC Conditions:

  • Chiral method development is often empirical.[8] The following table provides a robust starting point.

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (5 µm, 4.6x250 mm)Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds.[6]
Mobile Phase Isocratic: n-Hexane / Ethanol (90:10, v/v)Normal phase mode is typical for polysaccharide CSPs. The alcohol acts as the polar modifier.
Optimization Adjust the Hexane/Ethanol ratio (e.g., to 95:5 or 80:20). Try a different alcohol modifier like Isopropanol.Lowering alcohol content generally increases retention and resolution, but also run time. IPA can offer different selectivity than Ethanol.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.
Column Temperature 25 °CTemperature can significantly affect chiral recognition. Test temperatures between 15 °C and 40 °C to optimize resolution.
Detection UV at 210 nmLow wavelength detection is necessary due to the lack of a strong chromophore.
Injection Volume 5 µLKeep the injection volume small to avoid band broadening.

4. Data Interpretation and Validation:

  • Resolution: The primary goal is to achieve baseline separation of the two enantiomer peaks, indicated by a resolution factor (Rs) of ≥ 1.5.

  • Self-Validation: The protocol is self-validating. Once separation is achieved, the method's robustness can be confirmed by making small, deliberate changes to the mobile phase composition, flow rate, and temperature to ensure the separation is stable and reproducible.

Conclusion

The successful purification of this compound requires a tailored chromatographic approach that accounts for its high polarity and chirality. For general purity assessment, HILIC provides excellent retention and resolution from process-related impurities. For stereospecific applications, the use of a polysaccharide-based chiral stationary phase is highly effective for resolving the individual enantiomers. The protocols outlined in this guide provide robust starting points for method development and can be optimized to meet the specific purity and yield requirements of researchers in academic and industrial settings.

References

  • This compound - ChemBK. ChemBK. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]

  • 3-chloro-2-oxopropyl acetate - ChemBK. ChemBK. [Link]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]

  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. PubChem. [Link]

  • METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE.
  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. Justia Patents. [Link]

  • Immobilized polysaccharide-based chiral stationary phases for high-performance liquid chromatography enantioseparations. ScienceDirect. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. SIELC Technologies. [Link]

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Application Notes & Protocols: The Role of 3-Chloro-2-hydroxypropyl Acetate Chemistry in the Synthesis of Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epoxy resins are a cornerstone of the thermosetting polymer market, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] Their applications span high-performance coatings, electronics packaging, adhesives, and advanced composite materials.[1][2][3] The synthesis of these versatile materials traditionally involves the reaction of a molecule with active hydrogen atoms (such as a phenol or a carboxylic acid) with an excess of epichlorohydrin.

Central to this synthesis is the formation of a chlorohydrin intermediate. Understanding the chemistry of this intermediate is paramount to controlling the reaction and tailoring the final properties of the resin. This guide uses 3-chloro-2-hydroxypropyl acetate , a key chlorohydrin ester, as a focal point to elucidate the fundamental mechanisms and provide detailed protocols for the preparation of epoxy resins. While many industrial processes generate the chlorohydrin in situ, studying its chemistry provides the foundational knowledge required for innovation and problem-solving in epoxy synthesis. This document will provide researchers, scientists, and development professionals with a detailed understanding of the causality behind the synthesis, field-proven protocols, and the broader applications of this core chemical moiety.

Part 1: The Core Mechanism: Formation of the Glycidyl Group via a Chlorohydrin Intermediate

The synthesis of virtually all common epoxy resins, such as the diglycidyl ether of bisphenol A (DGEBA), proceeds through a well-defined two-step mechanism. The formation of the reactive glycidyl (epoxide) ring is not a direct conversion but relies on the creation and subsequent cyclization of a chlorohydrin intermediate.

Step 1: Nucleophilic Ring-Opening (Addition)

The process begins with the nucleophilic attack of a hydroxyl group (from a phenol like Bisphenol A) or a carboxyl group on one of the carbon atoms of the epichlorohydrin epoxide ring. This reaction opens the strained epoxide ring to form a stable chlorohydrin ether or ester. In the case of Bisphenol A (a diphenol), this occurs at both hydroxyl sites.

  • Causality: This reaction is often catalyzed to enhance its rate and selectivity. Lewis acids or phase-transfer catalysts are commonly employed.[4][5] The use of excess epichlorohydrin not only drives the reaction equilibrium towards the product but also conveniently serves as the reaction solvent.[6][7]

Step 2: Dehydrochlorination (Cyclization)

The chlorohydrin intermediate is then treated with a stoichiometric amount of a strong base, typically sodium hydroxide. The base abstracts the proton from the newly formed secondary hydroxyl group, creating an alkoxide. This is immediately followed by an intramolecular Williamson ether synthesis (an SN2 reaction), where the alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the new, stable glycidyl epoxide ring.

  • Causality: The removal of water, often as an azeotrope with epichlorohydrin, is critical.[6][7] It prevents the hydrolysis of epichlorohydrin into undesirable byproducts like glycerol dichlorohydrin and drives the dehydrochlorination reaction forward.

Diagram 1: General Mechanism of Glycidyl Ether Formation

Phenol R-OH (e.g., Bisphenol A) Intermediate Chlorohydrin Ether Intermediate R-O-CH2-CH(OH)-CH2Cl Phenol->Intermediate ECH Epichlorohydrin ECH->Intermediate GlycidylEther Glycidyl Ether (Epoxy Resin Monomer) Intermediate->GlycidylEther -HCl Byproduct Salt (NaCl) + H2O Base Base (e.g., NaOH) Base->GlycidylEther

Caption: The two-step conversion of a hydroxyl group to a glycidyl ether.

Part 2: Experimental Protocol for the Synthesis of a DGEBA Epoxy Resin

This protocol details the synthesis of a liquid diglycidyl ether of bisphenol A (DGEBA), a foundational component in the epoxy industry. It serves as a practical illustration of the in situ generation and conversion of the chlorohydrin intermediate.

Protocol 1: Laboratory-Scale Synthesis of DGEBA

1. Materials and Equipment:

  • Chemicals: Bisphenol A (BPA), Epichlorohydrin (ECH), Sodium Hydroxide (NaOH) pellets or 50% aqueous solution, Toluene (optional, for azeotropic distillation).

  • Equipment: Jacketed glass reactor (1L) equipped with a mechanical stirrer, thermometer, dropping funnel, and a Dean-Stark trap with a condenser. Heating/cooling circulator, vacuum pump.

2. Experimental Workflow:

Diagram 2: Experimental Workflow for DGEBA Synthesis

G A 1. Charge Reactor - Bisphenol A - Excess Epichlorohydrin B 2. Heat & Stir - Set temperature to 60-70°C A->B C 3. Add Base Slowly - Dropwise addition of aq. NaOH - Maintain T < 95°C B->C D 4. Azeotropic Dehydration - Remove water via Dean-Stark trap - Recycle ECH/Toluene C->D E 5. Post-Reaction - Continue stirring for 15-30 min D->E F 6. Purification - Wash with water to remove NaCl - Neutralize pH E->F G 7. Isolation - Remove excess ECH under vacuum F->G H Final Product Liquid DGEBA Resin G->H

Caption: Step-by-step workflow for the synthesis and purification of DGEBA.

3. Step-by-Step Procedure:

  • Reactor Setup: Charge the reactor with 1 mole of Bisphenol A and 4 to 10 moles of epichlorohydrin.[4] The large excess of ECH minimizes the formation of higher molecular weight oligomers.

  • Heating: Begin stirring and heat the mixture to 60-70°C until all BPA has dissolved.

  • Dehydrochlorination: Slowly add 2.0 to 2.2 moles of aqueous sodium hydroxide solution (e.g., 50% w/w) via the dropping funnel over a period of 2-3 hours.

    • Causality: The slow addition is critical to control the highly exothermic reaction and maintain a reaction temperature between 50-95°C.[2][6] This also helps maintain the pH in the optimal range of 7-9, which favors the desired reaction pathway and minimizes side reactions.[7]

  • Water Removal: Throughout the NaOH addition, continuously remove the water of reaction and the water from the NaOH solution as an azeotrope with epichlorohydrin using the Dean-Stark trap. The condensed epichlorohydrin is recycled back into the reactor.[7]

  • Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 15-30 minutes to ensure full conversion.

  • Work-up:

    • Cool the mixture and transfer it to a separation funnel.

    • Wash the organic layer repeatedly with warm deionized water until the aqueous layer is free of chloride ions (test with AgNO₃) and is neutral (pH ~7).

    • Break any emulsions that form by adding a small amount of a suitable solvent like toluene.

  • Product Isolation: Remove the excess epichlorohydrin and any solvent by distillation under reduced pressure. The final product is a viscous, clear liquid DGEBA resin.

4. Data & Expected Results:

ParameterTypical ValueRationale / Comment
Molar Ratio (ECH:BPA)4:1 to 10:1High excess favors low molecular weight liquid resin.
Molar Ratio (NaOH:BPA)2.0:1 to 2.2:1Slight excess of base ensures complete dehydrochlorination.
Temperature50 - 95 °CBalances reaction rate against side reactions.[2][6]
Reaction Time2 - 4 hoursDependent on addition rate and temperature.
Expected EEW*175 - 190 g/eqLower EEW indicates higher monomer content.
Hydrolyzable Chlorine< 0.1%A key quality metric indicating complete cyclization.

*Epoxy Equivalent Weight

Part 3: Utilizing a Pre-formed Chlorohydrin: Synthesis of Glycidyl Acetate

While the DGEBA protocol demonstrates in situ formation, pre-formed chlorohydrins like this compound are valuable starting materials for specific applications, such as the synthesis of reactive diluents. Glycidyl acetate is an epoxy-functional monomer used to reduce the viscosity of high-viscosity resin systems.

Protocol 2: Cyclization of this compound

This protocol demonstrates the dehydrochlorination step using a purified chlorohydrin ester as the starting material.

  • Principle: This is a direct application of the second step of the general epoxy synthesis mechanism: the base-mediated intramolecular cyclization to form an epoxide ring.[4]

  • Procedure:

    • In a flask equipped with a stirrer and thermometer, dissolve 1 mole of this compound in a suitable non-protic solvent (e.g., toluene).

    • Cool the solution in an ice bath to below 10°C.

    • Slowly add 1.05 moles of powdered sodium hydroxide while vigorously stirring.

    • After addition, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

    • Filter the mixture to remove the precipitated sodium chloride.

    • The resulting solution contains glycidyl acetate. The product can be purified by vacuum distillation.

Diagram 3: Synthesis of Glycidyl Acetate

start This compound CH₃COOCH₂CH(OH)CH₂Cl product Glycidyl Acetate CH₃COOCH₂CH(O)CH₂ start->product Dehydrochlorination (-HCl) reagent Base (NaOH) Toluene (Solvent) reagent->product

Caption: Conversion of the chlorohydrin ester to glycidyl acetate.

Part 4: Essential Characterization and Quality Control

The successful synthesis of an epoxy resin must be validated through analytical characterization.

  • Epoxy Equivalent Weight (EEW): This is the most critical parameter for an epoxy resin. It is defined as the mass of resin in grams that contains one mole of epoxide groups. It is determined by titration (e.g., ASTM D1652) and is essential for calculating the correct stoichiometric ratio of curing agent needed for cross-linking.

  • Viscosity: Measured using a viscometer, this property is crucial for processing and application methods (e.g., coating, infusion, casting).

  • Spectroscopic Analysis:

    • FTIR: Confirms the presence of the characteristic epoxide ring absorption (around 915 cm⁻¹) and the disappearance of the broad hydroxyl peak from the chlorohydrin intermediate.

    • NMR: Provides detailed structural confirmation of the final product.[8]

  • Hydrolyzable Chlorine Content: A low level indicates efficient conversion of the chlorohydrin intermediate to the epoxide, which is critical for the resin's performance and stability.

Conclusion

The chemistry of the 3-chloro-2-hydroxypropyl moiety is fundamental to the synthesis of nearly all common epoxy resins. By understanding the two-step mechanism of addition and dehydrochlorination, researchers can effectively control the synthesis of standard resins like DGEBA. Furthermore, the ability to isolate and react model compounds like this compound opens pathways for creating specialized monomers, such as reactive diluents, and for modifying existing polymer systems. The protocols and principles outlined in this guide provide a robust framework for the successful laboratory-scale preparation and analysis of epoxy resins, empowering scientists to innovate in the field of thermosetting materials.

References

  • Patil, P., et al. (n.d.). Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. ResearchGate. Available at: [Link]

  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. (n.d.). Google Patents.
  • Smith, D. R. (n.d.). Process for the preparation of glycidyl esters. Google Patents.
  • Process for the preparation of glycidyl ethers of di-secondary alcohols with high monomer content. (n.d.). Google Patents.
  • Sauvet, G., et al. (n.d.). Synthesis, characterization and biocidal properties of epoxy resins containing quaternary ammonium salts. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and Properties Study of Liquid Crystalline Epoxy Resin Containing Azomethine-Based Monomeric Mesogens. MDPI. Available at: [Link]

  • Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH.
  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. (n.d.). Google Patents.
  • Johansson, M. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. Available at: [Link]

  • Al-Azzawi, A. (2022). Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. ResearchGate. Available at: [Link]

  • Lee, J., et al. (n.d.). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. Google Patents.
  • Bukowska, A., & Bukowski, W. (1999). Synthesis of glycidyl esters. Semantic Scholar. Available at: [Link]

  • Liu, T., et al. (2022). Synthesis, Curing Behaviors and Properties of a Bio-Based Trifunctional Epoxy Silicone Modified Epoxy Thermosets. MDPI. Available at: [Link]

  • Liu, H., et al. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of liquid epoxy resins from bisphenols. (n.d.). Google Patents.
  • Amine-epichlorohydrin polymeric compositions. (n.d.). Justia Patents. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Functional Polymers Using 3-Chloro-2-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and functionalization of polymers derived from 3-Chloro-2-hydroxypropyl acetate (CHPA). CHPA is a highly versatile monomer that serves as a scaffold for creating a diverse range of functional polymers. Its unique structure, featuring a polymerizable acetate group and a reactive chlorohydrin moiety, enables two primary strategic pathways for functionalization: direct polymerization of functionalized monomers derived from CHPA, and post-polymerization modification of a precursor polymer. We provide detailed, step-by-step protocols for the synthesis of poly(this compound) and its subsequent modification with various nucleophiles to introduce tailored functionalities. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust methods for creating advanced polymeric materials.

Introduction: The Versatility of the Chlorohydrin Moiety

This compound (CHPA) is a valuable building block in polymer chemistry. The presence of a secondary hydroxyl group and a secondary chloride on adjacent carbons—a chlorohydrin group—provides a reactive handle that is amenable to a wide array of nucleophilic substitution reactions. This feature allows for the introduction of diverse functional groups, such as amines, azides, thiols, and more, onto a polymer backbone. The acetate group provides the polymerizable functionality, allowing for the creation of a stable and versatile scaffold.

The core advantage of using a CHPA-based platform is the ability to produce a single precursor polymer, poly(this compound) or p(CHPA), which can then be diversified into a library of functional polymers. This post-polymerization modification approach is highly efficient, as it circumvents the need to synthesize and purify numerous individual functional monomers, which can often be challenging.[1][2][3]

This guide will first outline the synthesis of the p(CHPA) precursor polymer and then provide detailed protocols for its functionalization.

Strategic Overview: Pathways to Functional Polymers

There are two primary strategies for creating functional polymers from CHPA. The choice of strategy depends on the desired functionality and the compatibility of the functional group with the polymerization conditions.

G cluster_0 Strategy 1: Precursor Polymer Synthesis cluster_1 Strategy 2: Diversification cluster_2 a0 3-Chloro-2-hydroxypropyl acetate (CHPA) Monomer a1 Direct Polymerization a0->a1 c0 Functional Monomer Synthesis a0->c0 a2 Poly(3-chloro-2-hydroxypropyl acetate) [p(CHPA)] a1->a2 b0 p(CHPA) Precursor a2->b0 b1 Post-Polymerization Modification (Nucleophilic Substitution) b0->b1 b2 Library of Functional Polymers b1->b2 c1 Direct Polymerization of Functional Monomer c0->c1 c2 Target Functional Polymer c1->c2 caption Overall workflow for functional polymer synthesis.

Figure 1: High-level overview of the synthetic strategies.

Synthesis of Poly(this compound) [p(CHPA)]

The synthesis of the precursor polymer is the foundational step. While detailed protocols for the polymerization of the methacrylate analogue (3-chloro-2-hydroxypropyl methacrylate, ClHPMA) via controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) have been established, a conventional free-radical polymerization is also effective and more accessible for the acetate monomer.[4]

Protocol 1: Free-Radical Polymerization of CHPA

This protocol describes the synthesis of p(CHPA) using AIBN as a thermal initiator.

Materials:

  • This compound (CHPA) monomer

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-Dioxane

  • Methanol

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer Purification: Ensure the CHPA monomer is free of inhibitors. If necessary, pass it through a short column of basic alumina.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve CHPA (e.g., 5 g) in anhydrous 1,4-dioxane (20 mL).

  • Initiator Addition: Add AIBN. The molar ratio of monomer to initiator will determine the final molecular weight. A typical starting point is a 200:1 ratio.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 70°C.

  • Reaction Monitoring: Allow the polymerization to proceed for 12-24 hours. The viscosity of the solution will increase significantly.

  • Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether (e.g., 400 mL) with vigorous stirring.

  • Purification: Collect the white polymer precipitate by filtration. Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether to remove unreacted monomer and initiator fragments. Repeat this step twice.

  • Drying: Dry the purified p(CHPA) polymer under vacuum at 40°C until a constant weight is achieved.

ParameterValueRationale
Solvent Anhydrous 1,4-DioxaneA good solvent for both the monomer and the resulting polymer.
Initiator AIBNProvides a reliable source of radicals at a convenient temperature.
Temperature 70°COptimal for the thermal decomposition of AIBN.
Monomer:Initiator Ratio 200:1A starting point for achieving moderate molecular weight polymers.
Reaction Time 12-24 hoursAllows for high monomer conversion.

Post-Polymerization Modification of p(CHPA)

The true utility of p(CHPA) lies in its capacity for post-polymerization modification. The secondary chloride is susceptible to nucleophilic substitution, providing a gateway to a vast array of functionalities. This process is analogous to the well-documented functionalization of similar polymers like poly(glycidyl methacrylate).[5]

G cluster_amines Amine Functionalization cluster_azides Azide Functionalization cluster_thiols Thiol Functionalization pCHPA p(CHPA) Backbone with -CH(OH)CH2Cl amine Primary/Secondary Amine (R-NH2 or R2NH) pCHPA->amine azide Sodium Azide (NaN3) pCHPA->azide thiol Thiol (R-SH) + Base pCHPA->thiol poly_amine Polymer with -CH(OH)CH2-NR2 amine->poly_amine Nucleophilic Substitution poly_azide Polymer with -CH(OH)CH2-N3 azide->poly_azide Nucleophilic Substitution poly_thiol Polymer with -CH(OH)CH2-SR thiol->poly_thiol Nucleophilic Substitution caption Post-polymerization modification pathways.

Figure 2: Key functionalization routes for the p(CHPA) scaffold.

Protocol 2: Azidation of p(CHPA)

This protocol introduces the azide group, a versatile handle for subsequent "click" chemistry reactions.

Materials:

  • p(CHPA) (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve p(CHPA) (e.g., 1 g) in DMF (20 mL) in a round-bottom flask.

  • Reagent Addition: Add a significant molar excess of sodium azide (e.g., 10 equivalents per repeating unit). The large excess drives the reaction to completion.

  • Reaction: Stir the mixture at 50°C for 48 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer into a large volume of deionized water to remove the bulk of DMF and excess NaN₃.

    • Collect the polymer and redissolve it in a minimal amount of DMF.

    • Transfer the solution to dialysis tubing and dialyze against deionized water for 3-4 days, changing the water frequently to ensure complete removal of salts and residual solvent.

  • Isolation: Lyophilize (freeze-dry) the aqueous polymer solution to obtain the pure azido-functionalized polymer as a white, fluffy solid.

  • Characterization: Confirm the functionalization using FTIR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (disappearance of the chloromethyl proton signals and appearance of new signals corresponding to the azidomethyl group).

Protocol 3: Amination of p(CHPA)

This protocol describes the introduction of primary or secondary amine functionalities. The resulting cationic polymers are of great interest for applications such as gene delivery and antimicrobial surfaces.[6]

Materials:

  • p(CHPA) (from Protocol 1)

  • Amine of choice (e.g., diethylamine, propargylamine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Dialysis tubing (if the product is water-soluble)

Procedure:

  • Dissolution: Dissolve p(CHPA) (e.g., 1 g) in DMSO (20 mL).

  • Reagent Addition: Add the desired amine (e.g., 5 equivalents per repeating unit) and a non-nucleophilic base like DIPEA (2 equivalents) to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at 60°C for 24-48 hours. The optimal temperature and time may vary depending on the nucleophilicity of the amine.

  • Purification:

    • If the resulting polymer is not soluble in water, precipitate the reaction mixture into cold diethyl ether. Collect the precipitate and wash it thoroughly with diethyl ether.

    • If the resulting polymer is water-soluble (e.g., after quaternization), precipitate into ether, then redissolve in water and purify by dialysis as described in Protocol 2.

  • Drying: Dry the final product under vacuum.

ParameterValue/ReagentRationale
Solvent DMF or DMSOPolar aprotic solvents that are excellent for Sₙ2 reactions.
Nucleophile Excess 5-10 equivalentsEnsures high functionalization efficiency on the polymer chain.
Temperature 50-60°CProvides sufficient energy to overcome the activation barrier without degrading the polymer.
Purification Method Precipitation & DialysisEffectively removes unreacted reagents and byproducts from the macromolecule.

Conclusion and Future Outlook

The protocols detailed herein provide a robust and versatile platform for the synthesis of functional polymers starting from this compound. The strategy of creating a common precursor polymer, p(CHPA), followed by post-polymerization modification is an efficient and modular approach to generating diverse materials with tailored properties. The functionalized polymers derived from this system have potential applications in fields ranging from biomedicine (drug delivery, antimicrobials) to advanced materials (coatings, sensors). Further exploration can involve using controlled polymerization techniques to achieve well-defined architectures and expanding the library of nucleophiles for even greater functional diversity.

References

  • Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry (RSC Publishing).
  • Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. Polymer Chemistry (RSC Publishing).
  • Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers | Request PDF.
  • Synthesis of Poly(glycidyl 2-ylidene-acetate) and Functionalization by Nucleophilic Ring-Opening Reactions | Request PDF.
  • Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof.
  • Method for producing 3-chloro-2-hydroxypropyl (meth)acrylate and...
  • The reaction of obtaining 3-chloro-2-hydroxypropyl acrylate.
  • Post-polymerization modification reactions of poly(glycidyl methacryl
  • Glycidyl derivatives as chiral C3 synthons. Ring opening catalyzed by boron trifluoride etherate. Journal of the American Chemical Society.
  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride.
  • Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments. MDPI.
  • Post-polymerization modification by direct C-H functionalization.
  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • 1 History of Post-polymerization Modific
  • Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chemical Science (RSC Publishing).
  • Post-Polymerization Modifications via Active Esters | Request PDF.

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Introduction: The Strategic Value of 3-Chloro-2-hydroxypropyl Acetate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Biocatalytic Transformations of 3-Chloro-2-hydroxypropyl Acetate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. This compound, a prochiral substrate, serves as a versatile and cost-effective precursor for the synthesis of valuable chiral intermediates, most notably (R)- and (S)-3-chloro-1,2-propanediol (CPD). These CPD enantiomers are critical starting materials for a range of active pharmaceutical ingredients (APIs), including beta-blockers and antiviral agents.[1][2]

Traditional chemical methods for resolving racemates or achieving asymmetric synthesis often rely on harsh conditions, expensive catalysts, and stoichiometric reagents, leading to significant environmental burdens. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful and sustainable alternative.[3] Enzymatic transformations are characterized by their exceptional stereo-, regio-, and chemoselectivity, operating under mild aqueous conditions with high efficiency. This guide provides detailed application notes and protocols for the two primary enzymatic strategies involving this compound: lipase-catalyzed kinetic resolution and halohydrin dehalogenase-mediated epoxidation.

Part 1: Lipase-Catalyzed Kinetic Resolution for Enantiopure CPD and its Acetate

Kinetic resolution is a cornerstone of biocatalysis, exploiting the ability of a chiral catalyst (an enzyme) to react at different rates with the two enantiomers of a racemic mixture.[4] For this compound, lipases are the enzymes of choice. They catalyze the enantioselective hydrolysis of the ester bond or, in the reverse direction, the enantioselective acylation of the corresponding alcohol, 3-chloro-1,2-propanediol.

Principle and Mechanism

Lipases, belonging to the class of hydrolases, possess a chiral active site that preferentially binds one enantiomer over the other. In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to its corresponding alcohol, (R)-3-chloro-1,2-propanediol, leaving the unreacted (S)-3-Chloro-2-hydroxypropyl acetate in high enantiomeric excess. The theoretical maximum yield for any single enantiomer in a kinetic resolution is 50%. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (ideally >100) are indicative of a synthetically useful resolution.[5]

Visualization: Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_0 Kinetic Resolution of rac-3-Chloro-2-hydroxypropyl acetate cluster_1 Reaction Products (at ~50% conversion) rac_substrate Racemic This compound ((R)- and (S)-isomers) enzyme Lipase (e.g., CALB, CRL) rac_substrate->enzyme Enantioselective Hydrolysis product_R (R)-3-chloro-1,2-propanediol (High ee) enzyme->product_R Fast Reaction product_S (S)-3-Chloro-2-hydroxypropyl acetate (Unreacted, High ee) enzyme->product_S Slow/No Reaction

Caption: Workflow for lipase-catalyzed kinetic resolution via hydrolysis.

Application Note 1: Protocol for Enantioselective Hydrolysis

This protocol describes the kinetic resolution of racemic this compound using Candida rugosa lipase (CRL) to produce (R)-3-chloro-1,2-propanediol.

Rationale: This method is performed in an aqueous buffer system, which is ideal for hydrolase activity. The pH is maintained at 7.0, a common optimum for many lipases, to ensure high activity and stability.[6] A co-solvent may be used if substrate solubility is limited, though it can impact enzyme performance.[7]

Materials:

  • Racemic this compound

  • Candida rugosa Lipase (CRL), powder or immobilized

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate

  • Stirred, temperature-controlled reaction vessel

  • pH meter or automatic titrator (to monitor pH drop from acetic acid release)

  • Chiral HPLC or GC system for analysis

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL jacketed glass reactor maintained at 35°C, add 50 mL of 50 mM potassium phosphate buffer (pH 7.0).

  • Substrate Addition: Add 1.0 g of racemic this compound to the buffer and stir at 200 rpm until dissolved or finely suspended.

  • Enzyme Addition: Add 100 mg of CRL powder. The enzyme-to-substrate ratio is a critical parameter that may require optimization.[6]

  • Reaction Monitoring: The hydrolysis releases acetic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution (e.g., 0.1 M) using an automatic titrator. The rate of base consumption is an indicator of reaction progress.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding it to 900 µL of cold ethyl acetate containing an internal standard and vortex thoroughly. This extracts the substrate and product while precipitating the enzyme.

  • Analysis: Analyze the organic layer by chiral GC or HPLC to determine the enantiomeric excess of the substrate (ee_s) and the product (ee_p), as well as the conversion (c). The conversion can be calculated using the formula: c = ee_s / (ee_s + ee_p).[5]

  • Reaction Termination & Work-up: Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible enantiomeric excess for both components. Filter off the enzyme (if immobilized) or centrifuge to remove the protein.

  • Product Isolation: Saturate the aqueous solution with NaCl and extract three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of the product alcohol and unreacted acetate, which can be separated by column chromatography.

Data Presentation: Lipase Performance in Kinetic Resolutions
Enzyme SourceReaction TypeAcyl Donor / NucleophileSolventConversion (c)Product eeE-valueReference
Candida antarctica Lipase B (CALB)AcylationVinyl AcetateToluene~45%>97% (Acetate)>100[4]
Pseudomonas cepacia Lipase (PSL)HydrolysisWaterBuffer/DIPE~50%>99% (Alcohol)>200[6]
Candida rugosa Lipase (CRL)HydrolysisWaterBuffer (pH 7.0)~30%>99% (Alcohol)High[6]
Pseudomonas fluorescens LipaseAcylationVinyl AcetateHexane~17%>99% (Acetate)47[8]

Part 2: Halohydrin Dehalogenase (HHDH) in Chemoenzymatic Cascades

Halohydrin dehalogenases (HHDHs) are highly valuable enzymes for stereoselective synthesis. They catalyze the reversible intramolecular cyclization of a vicinal halohydrin to form an epoxide, a proton, and a halide ion.[9] This reaction is a key step in the biodegradation of halogenated compounds and has been harnessed for the production of enantiopure epoxides, which are versatile chiral synthons.

Principle and Mechanism

The catalytic mechanism of HHDHs involves a conserved catalytic triad, typically Ser-Tyr-Arg. The tyrosine acts as a general base, abstracting a proton from the hydroxyl group of the halohydrin substrate. This activates the hydroxyl group to perform an intramolecular nucleophilic attack (SN2) on the adjacent carbon bearing the halogen, displacing the halide ion and forming the epoxide ring.[10][11] The high stereoselectivity of HHDHs like HheC from Agrobacterium radiobacter AD1 allows for the production of epoxides with very high enantiomeric excess.[12]

While HHDHs act on the alcohol (3-chloro-1,2-propanediol), they can be ingeniously combined with a lipase in a one-pot cascade. The lipase first performs the non-selective or selective hydrolysis of this compound to generate the halohydrin in situ, which is then immediately converted by the HHDH into an enantiopure epoxide.

Visualization: Chemoenzymatic Cascade for (S)-Epichlorohydrin

G cluster_main One-Pot Chemoenzymatic Cascade cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Dehalogenation start rac-3-Chloro-2-hydroxypropyl acetate lipase Lipase (Non-selective) start->lipase intermediate rac-3-chloro-1,2-propanediol lipase->intermediate hhdh Halohydrin Dehalogenase (S-selective HHDH) intermediate->hhdh final_product (S)-Epichlorohydrin (High ee) hhdh->final_product Fast Reaction byproduct (R)-3-chloro-1,2-propanediol (Unreacted) hhdh->byproduct Slow Reaction

Caption: A two-enzyme cascade from the acetate to enantiopure epichlorohydrin.

Application Note 2: Protocol for a One-Pot Lipase-HHDH Cascade

This protocol outlines the synthesis of (S)-epichlorohydrin starting from racemic this compound using a combination of a lipase and an S-selective HHDH.

Rationale: This one-pot process improves efficiency by eliminating the need to isolate the intermediate alcohol. A non-selective lipase is used for complete hydrolysis first. The pH is then adjusted to the optimum for the HHDH (typically slightly alkaline, ~pH 8.0) for the subsequent stereoselective epoxidation step.[9]

Materials:

  • Racemic this compound

  • A non-selective lipase (for complete hydrolysis)

  • Halohydrin Dehalogenase HheC (as whole E. coli cells expressing the enzyme or as purified enzyme)

  • Tris-SO4 Buffer (50 mM, pH 8.0)

  • Reaction vessel, pH-stat, temperature control

  • Organic solvent for extraction (e.g., diethyl ether)

Step-by-Step Protocol:

  • Hydrolysis Step:

    • In a reaction vessel at 30°C, suspend 1.0 g of racemic this compound in 50 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add a sufficient amount of a non-selective lipase to achieve complete hydrolysis of the acetate.

    • Monitor the reaction by TLC or GC until no starting material is detectable. This generates racemic 3-chloro-1,2-propanediol in the reaction mixture.

  • pH Adjustment:

    • Once hydrolysis is complete, adjust the pH of the mixture to 8.0 using a solution of NaOH. This is the optimal pH for many HHDHs, including HheC.[9]

  • Dehalogenation Step:

    • Add the HHDH preparation (e.g., 50 mg of purified HheC or an equivalent amount of cell-free extract/whole cells) to the reaction vessel.

    • Maintain the reaction at 25°C with gentle stirring. The reaction produces HCl, so maintain the pH at 8.0 using a pH-stat.

  • Monitoring and Work-up:

    • Monitor the formation of epichlorohydrin and the consumption of 3-chloro-1,2-propanediol by GC. The reaction is typically fast.

    • Stop the reaction at ~50% conversion to ensure high enantiomeric excess of the remaining (R)-alcohol, if desired. For production of the (S)-epoxide, the reaction can be driven further.

    • Extract the entire reaction mixture with diethyl ether. The epoxide will be in the organic phase.

  • Analysis and Isolation:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Analyze the extract for conversion and enantiomeric excess of the epoxide using chiral GC.

    • The product can be purified by careful distillation under reduced pressure.

Data Presentation: Properties of Halohydrin Dehalogenase C (HheC)
ParameterValueSubstrateReference
Source OrganismAgrobacterium radiobacter AD1-[10]
Optimal pH8.0 - 9.01,3-dichloro-2-propanol[9]
Optimal Temperature50°C1,3-dichloro-2-propanol[9]
k_cat37 s⁻¹1,3-dichloro-2-propanol[9]
K_m0.010 mM1,3-dichloro-2-propanol[9]
EnantiopreferenceR-selective (for halohydrins)Aromatic halohydrins[10]

General Considerations and Troubleshooting

  • Enzyme Immobilization: For industrial applications, using immobilized enzymes is highly advantageous. It simplifies catalyst removal from the reaction mixture, enhances enzyme stability, and allows for continuous processing and catalyst recycling, which significantly reduces costs.[13][14]

  • Solvent and Medium Engineering: The choice of solvent is critical. While aqueous buffers are standard, organic co-solvents can enhance the solubility of hydrophobic substrates like this compound.[15] However, organic solvents can also denature enzymes. Screening different solvents and their concentrations is crucial. Advanced media like ionic liquids (ILs) or deep eutectic solvents (DESs) are being explored as green alternatives that can sometimes enhance enzyme stability and activity.[3][13]

  • Troubleshooting Common Issues:

    • Low Conversion: May be caused by enzyme inhibition, incorrect pH/temperature, or insufficient enzyme loading. Verify conditions and consider increasing the catalyst amount.

    • Low Enantioselectivity (E-value): The chosen enzyme may not be suitable for the substrate. Screen a library of different lipases or HHDHs. Reaction temperature can also influence selectivity; lower temperatures often improve E-values.

    • Enzyme Inactivation: Can result from extreme pH, high temperature, or inhibitory effects of co-solvents or products. Immobilization can often improve operational stability.

Conclusion

Enzymatic reactions provide a sophisticated and highly effective toolkit for the stereoselective transformation of this compound. Lipase-catalyzed kinetic resolution offers a robust and well-established method for producing both enantiomers of 3-chloro-1,2-propanediol and its corresponding acetate. For the direct synthesis of valuable chiral epoxides, chemoenzymatic cascades combining lipases and halohydrin dehalogenases represent a state-of-the-art approach that maximizes process efficiency. By understanding the underlying principles and carefully optimizing reaction protocols as detailed in this guide, researchers and drug development professionals can effectively leverage biocatalysis to create high-value, enantiomerically pure intermediates for the synthesis of next-generation pharmaceuticals.

References

  • Title: Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols Source: ResearchGate URL: [Link]

  • Title: Exploring the Enantioselective Mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1 by Iterative Saturation Mutagenesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Proposed reaction mechanism of halohydrin dehalogenase. Source: ResearchGate URL: [Link]

  • Title: A dynamic loop in halohydrin dehalogenase HheG regulates activity and enantioselectivity in epoxide ring opening Source: ChemRxiv URL: [Link]

  • Title: A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903 Source: ResearchGate URL: [Link]

  • Title: A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids Source: Semantic Scholar URL: [Link]

  • Title: Enzymatic parameters of performed kinetic resolution including: conversion (c), enantiomeric excess of substrate (ees) and product (eep) and enantioselectivity (E) Source: ResearchGate URL: [Link]

  • Title: Role of Biocatalysis in Sustainable Chemistry Source: ACS Publications URL: [Link]

  • Title: Preparation method of 3-chloro-1,2-propanediol Source: Google Patents URL
  • Title: Triple Enzymatic Cascade Reaction to Produce Hydroxytyrosol Acetate from Olive Leaves Using Integrated Membrane Bioreactors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation method of (R)
  • Title: A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol Source: ResearchGate URL: [Link]

  • Title: Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates Source: Redalyc.org URL: [Link]

  • Title: Process for preparing 3-chloro-1, 2-propanediol Source: Google Patents URL
  • Title: Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone Source: National Institutes of Health (NIH) URL: [Link]

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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-2-hydroxypropyl acetate, a versatile chemical intermediate. The primary synthetic route detailed herein involves the regioselective ring-opening of epichlorohydrin with acetic acid. This guide is structured to provide researchers and process chemists with both the theoretical underpinnings and practical, step-by-step protocols for transitioning from laboratory-scale (grams) to pilot-scale (kilograms) production. Emphasis is placed on process safety, control, and analytical validation to ensure a robust and reproducible synthesis.

Introduction and Significance

This compound (CHPA) is a valuable bifunctional molecule featuring a chloride, a secondary alcohol, and an ester group. Its utility stems from its role as a key building block in organic synthesis. It serves as a precursor in the manufacturing of various specialty chemicals, including epoxy resins, reactive polymers for coatings, and as an intermediate in the synthesis of pharmaceutical agents.[1] The synthesis from readily available feedstocks like epichlorohydrin and acetic acid makes it an economically attractive target.[1][2]

Scaling the synthesis of CHPA from the benchtop to a pilot plant presents several challenges, primarily related to reaction exothermicity, mass transfer limitations, and purification of the final product. This guide aims to address these challenges by providing a detailed, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded protocol.

Reaction Mechanism and Catalysis

The core transformation is the acid-catalyzed nucleophilic attack of acetic acid on the oxirane ring of epichlorohydrin. The reaction proceeds via a protonated epoxide intermediate, which is then opened by the acetate nucleophile.

Regioselectivity

The ring-opening can theoretically yield two isomers:

  • This compound (desired): Attack at the less substituted carbon (C1) of the epoxide.

  • 1-Chloro-3-acetoxy-2-propanol (undesired): Attack at the more substituted carbon (C2).

To ensure high regioselectivity towards the desired product, the use of a solid acid catalyst is highly recommended. Catalysts such as cesium-modified dodecatungstophosphoric acid (Cs-DTP) supported on K-10 clay have demonstrated high activity and selectivity for this transformation.[1] The use of a solid, reusable catalyst aligns with green chemistry principles and simplifies downstream processing by eliminating the need to neutralize and remove a soluble acid catalyst.[1]

Reaction Scheme

The overall chemical transformation is as follows:

G Epichlorohydrin Epichlorohydrin reac_label Solid Acid Catalyst (e.g., Cs-DTP/K-10) ~70 °C Epichlorohydrin->reac_label AceticAcid Acetic Acid AceticAcid->reac_label Plus + CHPA 3-Chloro-2-hydroxypropyl acetate reac_label->CHPA

Caption: Synthesis of CHPA via catalyzed epoxide ring-opening.

Laboratory-Scale Synthesis Protocol (100 g Scale)

This protocol describes the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated fume hood.

Equipment and Reagents
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Reflux condenser with a drying tube

  • Temperature probe and heating mantle

  • Addition funnel (optional, for controlled addition)

  • Standard laboratory glassware for work-up

  • Rotary evaporator and vacuum pump for distillation

Reagent & Stoichiometry Data
Reagent/MaterialMolecular Wt.MolesEquiv.Amount (g)Density (g/mL)Volume (mL)Source
Epichlorohydrin92.520.751.069.41.18~58.8Reagent Grade
Glacial Acetic Acid60.050.901.254.01.05~51.4Reagent Grade
Cs-DTP/K-10 Clay (20% w/w)N/AN/AN/A~3.5N/AN/ACatalyst[1]
Saturated NaHCO₃ solutionN/AN/AN/AAs neededN/A~200For work-up
Anhydrous MgSO₄N/AN/AN/AAs neededN/AN/ADrying agent
Step-by-Step Procedure
  • Reactor Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, condenser, and temperature probe. Ensure all joints are properly sealed.

  • Reagent Charging: To the flask, add the solid acid catalyst (3.5 g) and glacial acetic acid (54.0 g, 51.4 mL).

  • Initiate Heating & Stirring: Begin stirring the mixture at a moderate speed (e.g., 200-250 RPM) and heat the flask to 70°C using the heating mantle.

    • Causality Note: Pre-heating the acetic acid and catalyst ensures the reaction initiates promptly upon addition of the epichlorohydrin and helps maintain a stable reaction temperature.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (69.4 g, 58.8 mL) to the stirred, heated mixture over 30-45 minutes. Monitor the internal temperature closely; if a significant exotherm causes the temperature to rise above 75°C, slow the addition rate and apply cooling (e.g., a water bath) if necessary.

    • Causality Note: Controlled addition of the limiting reagent (epichlorohydrin) is a critical safety measure to manage the reaction exotherm and prevent a runaway reaction.

  • Reaction Monitoring: Maintain the reaction mixture at 70°C with continuous stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when epichlorohydrin is consumed.

  • Cooling and Catalyst Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the solid catalyst. Wash the catalyst cake with a small amount of ethyl acetate to recover any entrained product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize the excess acetic acid.

    • Safety Note: CO₂ gas will evolve. Vent the separatory funnel frequently. Continue adding NaHCO₃ until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation. The product, this compound, typically boils at 120-121 °C at 14 Torr.[3] Collect the pure fraction.

  • Analysis and Yield: Determine the yield and confirm the purity and identity of the product using GC, NMR, and IR spectroscopy. A typical yield is 85-95%.

Scale-Up Considerations and Pilot-Scale Protocol

Transitioning from a 100 g to a multi-kilogram scale introduces significant engineering challenges that must be proactively managed.

Key Scale-Up Challenges
  • Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. The reaction exotherm must be managed with a reactor jacket that has efficient heating/cooling fluid circulation. A well-defined addition profile for the epichlorohydrin is paramount.

  • Mixing Efficiency: Effective mixing is required to ensure good contact between reactants and the catalyst, maintain uniform temperature, and prevent localized "hot spots." Baffles within the reactor and an appropriately designed agitator (e.g., pitched-blade turbine) are necessary.

  • Materials of Construction: Given the presence of acetic and hydrochloric acid traces, a glass-lined or Hastelloy reactor is required to prevent corrosion.

  • Purification: Large-scale vacuum distillation requires a robust vacuum system and a distillation column with sufficient theoretical plates to achieve the desired purity.

Pilot-Scale Process Workflow

Caption: General workflow for the pilot-scale synthesis of CHPA.

Pilot-Scale Protocol (10 kg Scale)

This protocol assumes the use of a 50 L glass-lined reactor with jacketed temperature control, a mechanical agitator, and a bottom outlet valve.

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Reactor Volume 500 mL Flask50 L Glass-Lined ReactorAccommodate larger volumes and ensure material compatibility.
Epichlorohydrin 69.4 g6.94 kgDirect 100x scale-up of limiting reagent.
Acetic Acid 54.0 g5.40 kgMaintain 1.2 equivalents.
Catalyst 3.5 g350 gMaintain catalyst loading.
Agitation 200-250 RPM (Magnetic/Overhead)100-150 RPM (Pitched-Blade Turbine)Ensure bulk fluid motion without excessive shear.
Epi Addition Time 30-45 min2-3 hoursSlower addition to allow reactor cooling system to manage exotherm.
Reaction Time 4-6 hours5-8 hoursMay be slightly longer due to mass transfer effects.
Purification Lab-scale distillationWiped-film or fractional distillation columnMore efficient separation required for larger volumes and higher purity.

Procedure Outline:

  • Reactor Inerting & Prep: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge acetic acid (5.40 kg) and the solid catalyst (350 g) to the reactor.

  • Heating: Start agitation and heat the reactor contents to 70°C via the jacket.

  • Controlled Addition: Feed epichlorohydrin (6.94 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature at 70 ± 3°C. The jacket temperature will need to be actively controlled.

  • Reaction & Monitoring: Hold at temperature for 5-8 hours, monitoring via a validated in-process control (IPC) method (e.g., GC analysis of samples taken via a sample port).

  • Cool-down & Filtration: Cool the batch to <30°C. Transfer the slurry through a filter press or Nutsche filter to remove the catalyst.

  • Work-up: Transfer the filtrate to a larger, suitable work-up vessel. Perform the neutralization and extractions as described in the lab protocol, using appropriately scaled volumes of NaHCO₃ solution and solvent.

  • Purification: After solvent removal, charge the crude CHPA to a vacuum distillation unit and purify under high vacuum.

Analytical Methods for Quality Control

A robust analytical package is essential to ensure the quality of the final product.

TestMethodSpecificationPurpose
Appearance VisualClear, colorless to pale yellow liquidBasic quality check
Identity FTIR, ¹H NMRConforms to reference spectrumConfirms chemical structure
Assay/Purity Gas Chromatography (GC-FID)≥ 98.5%Quantifies the amount of pure CHPA
Residual Epichlorohydrin GC-FID/MS≤ 0.1%Control of a hazardous starting material
Isomer Purity GC-FID/MSRatio of desired to undesired isomer ≥ 99:1Confirms regioselectivity of the reaction
Water Content Karl Fischer Titration≤ 0.2%Water can affect stability and downstream reactions

Safety, Handling, and Waste Disposal

Hazard Identification:

  • Epichlorohydrin: Highly flammable, toxic, and a suspected carcinogen. Handle with extreme care in a closed system or well-ventilated area with appropriate personal protective equipment (PPE).[4]

  • Acetic Acid: Corrosive. Causes severe skin and eye burns.

  • This compound: May cause skin and serious eye irritation. May cause an allergic skin reaction.[5]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and impervious protective clothing.[4][6]

  • Use a respirator with an organic vapor cartridge if ventilation is inadequate.[4]

Handling and Storage:

  • Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place.

  • Ground all equipment during transfers of flammable liquids to prevent static discharge.

Waste Disposal:

  • Aqueous waste from neutralization should be checked for pH and organic content before disposal according to local regulations.

  • Organic waste and distillation residues should be collected and disposed of via licensed hazardous waste incineration.

  • The solid catalyst may be recycled or disposed of as solid chemical waste.

References

  • Title: Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support Source: ResearchGate URL: [Link]

  • Title: this compound - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: 3-chloro-2-oxopropyl acetate - Synthesis Source: ChemBK URL: [Link]

Sources

The Strategic Application of 3-Chloro-2-hydroxypropyl Acetate in Modern Chiral Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological systems, making the selective synthesis of a single enantiomer a critical challenge. This guide delves into the utility of 3-chloro-2-hydroxypropyl acetate as a versatile prochiral substrate for the synthesis of valuable chiral building blocks, primarily through enzymatic kinetic resolution. We will explore the underlying principles, provide detailed, field-proven protocols, and discuss the subsequent application of the resolved intermediates in the synthesis of pharmacologically significant molecules.

The Significance of this compound in Asymmetric Synthesis

This compound, a seemingly simple molecule, serves as a gateway to the stereochemically defined world of C3 synthons. Its true potential is unlocked through kinetic resolution, a process where one enantiomer of a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst or reagent. This disparity in reaction rates allows for the separation of the two enantiomers.

Enzymes, particularly lipases, have emerged as powerful catalysts for such transformations due to their high enantioselectivity, mild reaction conditions, and environmental benignity. The enzymatic resolution of this compound, or its corresponding alcohol, 3-chloro-1,2-propanediol, yields enantiomerically enriched (R)- and (S)-3-chloro-1,2-propanediol. These chiral chlorohydrins are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably beta-adrenergic blocking agents (β-blockers).

Core Strategy: Enzymatic Kinetic Resolution

The primary application of racemic this compound in chiral synthesis is as a substrate for enzymatic kinetic resolution (EKR). This can be achieved through two main lipase-catalyzed pathways: enantioselective hydrolysis of the acetate or enantioselective acylation of the corresponding alcohol.

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in their natural context, catalyze the hydrolysis of ester bonds in triglycerides. In organic synthesis, their utility is expanded to a broader range of substrates. The catalytic mechanism of most lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues, located in the enzyme's active site.

The enantioselectivity of the lipase arises from the three-dimensional arrangement of the active site, which preferentially accommodates one enantiomer of the substrate over the other. This steric preference leads to a significant difference in the rate of acylation or hydrolysis for the (R)- and (S)-enantiomers. A widely accepted empirical guideline, the Kazlauskas rule, predicts that for secondary alcohols, the enantiomer with the hydroxyl group on the right side when the larger substituent is pointing away from the viewer (the (R)-enantiomer for many substrates) is acylated faster.[1]

G cluster_0 Lipase Active Site cluster_1 Substrate Binding & Acylation Ser-OH Serine (Nucleophile) His Histidine (Base) Ser-OH->His Proton Transfer Tetrahedral_Intermediate Acyl-Enzyme Intermediate Ser-OH->Tetrahedral_Intermediate Nucleophilic attack Asp/Glu Aspartate/Glutamate Racemic_Substrate Racemic (R/S)-Alcohol Racemic_Substrate->Tetrahedral_Intermediate Preferential binding of (R)-enantiomer Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Tetrahedral_Intermediate Product_R (R)-Ester (Fast) Tetrahedral_Intermediate->Product_R Unreacted_S (S)-Alcohol (Slow) Tetrahedral_Intermediate->Unreacted_S

Figure 1: Simplified workflow of lipase-catalyzed kinetic resolution via acylation.

Application Notes & Protocols

The following protocols provide detailed methodologies for the enzymatic kinetic resolution of racemic 3-chloro-1,2-propanediol (derived from the hydrolysis of this compound) and the subsequent application of the chiral products.

Protocol 1: Lipase-Catalyzed Enantioselective Acylation of (±)-3-Chloro-1,2-propanediol

This protocol is adapted from established procedures for the resolution of structurally similar chlorohydrins and is a robust starting point for optimization.[2]

Objective: To resolve racemic 3-chloro-1,2-propanediol via lipase-catalyzed acylation to obtain (S)-3-chloro-1,2-propanediol and (R)-3-chloro-2-hydroxypropyl acetate.

Materials:

  • Racemic 3-chloro-1,2-propanediol

  • Immobilized Lipase from Pseudomonas fluorescens (LAK) or Candida antarctica Lipase B (CAL-B, Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane or methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Magnetic stirrer with hotplate

  • Reaction flask with a septum

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried reaction flask under a nitrogen atmosphere, add racemic 3-chloro-1,2-propanediol (1.0 eq). Dissolve the substrate in anhydrous n-hexane (or MTBE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add vinyl acetate (1.5-2.0 eq) to the solution. Subsequently, add the immobilized lipase (typically 50-100 mg of enzyme per mmol of substrate).

  • Reaction: Stir the suspension at a constant temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing the sample by TLC, GC, or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the unreacted starting material. This typically takes 24-72 hours depending on the enzyme and conditions.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-3-chloro-1,2-propanediol and (R)-3-chloro-2-hydroxypropyl acetate, is then purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

  • Characterization: Determine the enantiomeric excess (e.e.) of the purified (S)-3-chloro-1,2-propanediol and the (R)-3-chloro-2-hydroxypropyl acetate using chiral GC or HPLC. The acetate can be hydrolyzed to (R)-3-chloro-1,2-propanediol for further use or characterization.

Expected Results:

ProductTypical Yield (at ~50% conversion)Typical Enantiomeric Excess (e.e.)
(S)-3-chloro-1,2-propanediol40-45%>98%
(R)-3-chloro-2-hydroxypropyl acetate40-45%>98%

Table 1: Representative results for the enzymatic kinetic resolution of (±)-3-chloro-1,2-propanediol.

Protocol 2: Synthesis of (S)-Propranolol using (R)-3-Chloro-1,2-propanediol

The resolved (R)-3-chloro-1,2-propanediol is a key precursor for the synthesis of (S)-β-blockers. The synthesis of (S)-propranolol is a classic example.[3]

Objective: To synthesize (S)-propranolol from (R)-3-chloro-1,2-propanediol.

Materials:

  • (R)-3-chloro-1,2-propanediol (from Protocol 1, after hydrolysis of the acetate)

  • 1-Naphthol

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Isopropylamine

  • Anhydrous ethanol

Procedure:

  • Formation of the Aryl Ether: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-naphthol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes. To this solution, add a solution of (R)-3-chloro-1,2-propanediol (1.0 eq) in anhydrous DMF dropwise. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Epoxide Formation: Cool the reaction mixture and quench with water. Extract the product with ethyl acetate. The crude diol is then treated with a base (e.g., NaOH) in a suitable solvent to effect ring closure to the corresponding (S)-glycidyl ether.

  • Ring Opening with Amine: The purified (S)-glycidyl ether is dissolved in anhydrous ethanol. Add isopropylamine (excess, e.g., 5-10 eq) and heat the mixture in a sealed tube or under reflux for 4-8 hours.

  • Purification: After completion of the reaction, remove the solvent and excess amine under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield (S)-propranolol.

G Racemic_Acetate Racemic this compound EKR Enzymatic Kinetic Resolution (EKR) (e.g., Lipase-catalyzed hydrolysis) Racemic_Acetate->EKR R_Alcohol (R)-3-Chloro-1,2-propanediol EKR->R_Alcohol S_Acetate (S)-3-Chloro-2-hydroxypropyl Acetate EKR->S_Acetate Epoxidation Epoxidation R_Alcohol->Epoxidation Hydrolysis Hydrolysis S_Acetate->Hydrolysis S_Glycidyl_Ether (S)-Glycidyl Ether Intermediate Epoxidation->S_Glycidyl_Ether Amine_Addition Ring-opening with Isopropylamine S_Glycidyl_Ether->Amine_Addition S_Propranolol (S)-Propranolol Amine_Addition->S_Propranolol S_Alcohol (S)-3-Chloro-1,2-propanediol Hydrolysis->S_Alcohol

Figure 2: Synthetic pathway from racemic this compound to (S)-propranolol.

Troubleshooting and Considerations for Scientific Integrity

  • Monitoring Conversion: Accurate determination of the 50% conversion point is crucial for achieving high enantiomeric excess of both products in an EKR. Over- or under-running the reaction will decrease the e.e. of one of the components.

  • Enzyme Activity and Reusability: The activity of immobilized enzymes can vary between batches. It is advisable to perform a small-scale test reaction to determine the optimal reaction time. Immobilized enzymes can often be recovered by filtration, washed, and reused, which improves the cost-effectiveness of the process.

  • Solvent Choice: The choice of organic solvent can significantly impact both the reaction rate and the enantioselectivity of the lipase. Non-polar solvents like hexane and MTBE are generally preferred.

  • Absolute Configuration: The stereochemical outcome of the resolution should be confirmed experimentally, for instance, by comparing the optical rotation of the products with literature values or by derivatization with a chiral reagent and analysis by NMR or chromatography.[1]

Conclusion

This compound is a highly valuable and cost-effective starting material for the synthesis of enantiomerically pure C3 building blocks. The protocols and principles outlined in this guide demonstrate the power of enzymatic kinetic resolution in accessing these chiral intermediates. The subsequent chemical transformations of the resolved (R)- and (S)-3-chloro-1,2-propanediol provide a direct and efficient route to a variety of important pharmaceutical compounds. For researchers in drug development, a thorough understanding of these methodologies is essential for the modern, stereoselective synthesis of new chemical entities.

References

  • CN111943805A - Preparation method of (R)-3-chloro-1,2-propanediol.
  • A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. ResearchGate. [Link]

  • Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. SciELO. [Link]

  • Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate. ResearchGate. [Link]

  • (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. [Link]

  • US4313008A - Synthesis of S-3-chloro-1,2-propanediol.
  • Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. [Link]

  • Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ResearchGate. [Link]

  • Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. PMC - NIH. [Link]

  • Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. ResearchGate. [Link]

  • Process for preparing 3-chloro-1, 2-propanediol. European Patent Office. [Link]

  • EP0350811A2 - Enzymatic resolution process.
  • Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. PubMed. [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry. [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. PMC - NIH. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Scielo. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. [Link]

  • Lipase-catalyzed hydrolysis of (R,S)-2,3-diphenylpropionic methyl ester enhanced by hydroxypropyl-β-cyclodextrin. PubMed. [Link]

  • Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Byproduct Formation in 3-Chloro-2-hydroxypropyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum purity and yield.

Section 1: The Core Reaction - Mechanism and Desired Outcome

The synthesis of this compound is achieved through the regioselective ring-opening of epichlorohydrin with acetic acid. The primary challenge in this synthesis is to control the regioselectivity of the nucleophilic attack by acetic acid on the epoxide ring and to prevent subsequent side reactions.

The desired reaction proceeds via an acid-catalyzed mechanism where the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The "normal" and desired product, this compound, results from the attack of the acetate nucleophile on the less substituted carbon (C3) of the epoxide ring.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Desired Product Epichlorohydrin Epichlorohydrin Product This compound (Normal Product) Epichlorohydrin->Product Regioselective Attack at C3 AceticAcid Acetic Acid AceticAcid->Product Catalyst Acid Catalyst (H+) Catalyst->Epichlorohydrin Protonation

Caption: Desired reaction pathway for this compound synthesis.

Section 2: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section addresses specific byproducts you may encounter during your synthesis in a question-and-answer format.

Q1: I am observing a significant amount of the isomeric byproduct, 2-chloro-1-(hydroxymethyl)ethyl acetate. How can I improve regioselectivity?

A1: The formation of 2-chloro-1-(hydroxymethyl)ethyl acetate (also known as the "abnormal" product) results from the nucleophilic attack of acetic acid on the more substituted carbon (C2) of the epoxide ring.[1] The ratio of normal to abnormal product is a critical measure of reaction success.

Causality & Mitigation:

  • Catalyst Choice is Critical: The nature of the catalyst heavily influences the site of the nucleophilic attack. Strong Brønsted acid sites are known to promote the desired acetolysis at the primary carbon.[2]

    • Recommendation: Employ solid acid catalysts. Studies have shown that cesium-modified dodecatungstophosphoric acid (Cs-DTP) supported on K-10 clay is highly active and can achieve selectivity greater than 98% for the desired isomer.[2] Other effective catalysts include sulphated or tungstated zirconia.[2]

  • Solvent Polarity: The reaction's regioselectivity can be tuned by the solvent environment. A decrease in solvent polarity has been shown to increase the formation of the desired "normal" product.[3]

    • Recommendation: If using a solvent, consider less polar, aprotic options like 1,4-dioxane.[4] Alternatively, running the reaction neat with epichlorohydrin serving as both reactant and solvent can be effective, though this requires careful temperature control.[3]

  • Temperature Control: While higher temperatures increase the reaction rate, they can also decrease regioselectivity.

    • Recommendation: Maintain a moderate reaction temperature, typically between 70-80°C, and monitor the reaction progress closely to avoid prolonged heating after optimal conversion is reached.[2][4]

Q2: Glycidyl acetate is a contaminant in my product mixture. What causes its formation and how can I prevent it?

A2: Glycidyl acetate is an isomeric epoxide that can form through parallel or subsequent reactions.[4] Its presence is particularly problematic as it can undergo further reactions, leading to polymers or other impurities.

Causality & Mitigation:

  • Mechanism of Formation: Glycidyl acetate can be formed if the initially formed chlorohydrin ester undergoes an intramolecular cyclization with the elimination of HCl. This is more likely to occur under basic or neutral conditions.

  • Reaction Conditions:

    • Recommendation: Ensure the reaction is conducted under acidic conditions, which suppresses the dehydrochlorination side reaction. The use of an acid catalyst is beneficial not only for regioselectivity but also for preventing this byproduct. Avoid using basic catalysts like tertiary amines or quaternary ammonium salts if glycidyl acetate formation is a concern, as these can sometimes lead to higher amounts of byproducts.[5]

  • Workup and Purification:

    • Recommendation: During the workup phase, avoid exposing the product mixture to strong bases for extended periods. If a base is needed for neutralization, use it at low temperatures and for the shortest time necessary. Purification via vacuum distillation can be effective in separating the desired product from the more volatile glycidyl acetate.

Q3: My analysis shows the presence of 1,3-dichloro-2-propanol. Where does this come from?

A3: 1,3-dichloro-2-propanol (1,3-DCP) is a common impurity that arises from the reaction of epichlorohydrin with a source of hydrogen chloride (HCl).[4][6]

Causality & Mitigation:

  • Source of HCl: HCl can be introduced as an impurity in the starting materials or generated in situ, particularly at elevated temperatures or from the decomposition of other chlorinated species.

  • Anhydrous Conditions: Water can participate in side reactions and, in some catalytic systems, can lead to the formation of acidic species.

    • Recommendation: Use anhydrous grade acetic acid and ensure your epichlorohydrin is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.

  • Catalyst Stability: Some catalysts may degrade under reaction conditions to release HCl.

    • Recommendation: Use stable, well-characterized catalysts. Heterogeneous solid acid catalysts are often robust and can be filtered out post-reaction, minimizing contamination of the product stream.[2]

Q4: I am getting polymeric or high-molecular-weight byproducts. What are the likely causes and solutions?

A4: The formation of oligomers or polymers is a frequent issue in epoxide chemistry, often resulting from the reaction of the desired product with unreacted epichlorohydrin.[7]

Causality & Mitigation:

  • Secondary Reactions: The hydroxyl group of the newly formed this compound is nucleophilic and can attack another molecule of epichlorohydrin, initiating polymerization.

  • Molar Ratio of Reactants: An excess of epichlorohydrin can drive this side reaction.

    • Recommendation: Carefully control the stoichiometry. A slight molar excess of acetic acid may be beneficial to ensure all the epichlorohydrin is consumed. Start with a 1:1 molar ratio and optimize based on your results.[8]

  • Temperature and Reaction Time: These side reactions are more prevalent at higher temperatures and longer reaction times.

    • Recommendation: Maintain the lowest effective temperature and monitor the reaction's progress (e.g., by GC). Stop the reaction once the consumption of the limiting reagent plateaus to prevent the accumulation of high-molecular-weight species.

Section 3: Frequently Asked Questions (FAQs) - Process Optimization

Q1: What is the recommended catalyst for maximizing the yield of this compound? A1: For high regioselectivity and ease of use, heterogeneous solid acid catalysts are highly recommended. Specifically, 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay (Cs-DTP/K-10) has been demonstrated to be highly active and selective, yielding over 98% of the desired this compound.[2] These catalysts have the added benefit of being easily separable from the reaction mixture by simple filtration, which simplifies purification.

Q2: What is the optimal reaction temperature? A2: The optimal temperature represents a balance between reaction rate and selectivity. Most studies indicate a range of 70°C to 90°C .[2][4] A temperature of 70°C was found to be optimal when using the highly selective Cs-DTP/K-10 catalyst.[2] It is advisable to start at the lower end of this range and increase if the reaction rate is too slow, while monitoring for any increase in byproduct formation.

Q3: Does the molar ratio of epichlorohydrin to acetic acid matter? A3: Yes, the molar ratio is a key parameter. While kinetic studies are often performed at a 1:1 ratio, for preparative synthesis, it is often advantageous to use a slight excess of one reactant to drive the reaction to completion.[8] Using a slight excess of acetic acid can help minimize residual epichlorohydrin, which can otherwise lead to the formation of polymeric byproducts. We recommend starting with an acetic acid to epichlorohydrin molar ratio of 1.1:1.

Q4: What solvent system should I use? A4: The choice of solvent affects both reaction rate and regioselectivity. Studies have shown that decreasing solvent polarity increases the selectivity for the desired "normal" product.[3] Therefore, moderately polar aprotic solvents like 1,4-dioxane are a good choice.[4] However, the reaction can also be run effectively without a solvent, using epichlorohydrin as the reactive solvent.[9] This "neat" approach is greener and simplifies workup but requires more precise temperature control to manage the reaction exotherm.

Section 4: Visual Summaries & Protocols

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterRecommendationRationale for Minimizing ByproductsPotential Byproducts Addressed
Catalyst Heterogeneous Solid Acid (e.g., Cs-DTP/K-10)[2]Promotes regioselective attack at the less substituted carbon; stable and easily removed.Isomeric byproduct, 1,3-DCP, Glycidyl Acetate
Temperature 70-80°C[2][4]Balances reaction rate with minimizing side reactions and loss of selectivity.Isomeric byproduct, Polymeric byproducts
Molar Ratio Slight excess of Acetic Acid (e.g., 1.1:1)Ensures complete consumption of epichlorohydrin, the source of polymerization.Polymeric byproducts
Solvent Low polarity aprotic (e.g., 1,4-dioxane) or neat[3][4]Lower polarity favors the formation of the desired "normal" isomer.Isomeric byproduct
Logical Workflow

G Start Start Synthesis Analysis CheckIsomer High Isomeric Byproduct? Start->CheckIsomer CheckPolymer High MW Byproducts? CheckIsomer->CheckPolymer No ActionCatalyst Action: 1. Switch to Solid Acid Catalyst (e.g., Cs-DTP/K-10). 2. Use a lower polarity solvent. CheckIsomer->ActionCatalyst Yes CheckDCP 1,3-DCP Present? CheckPolymer->CheckDCP No ActionTempRatio Action: 1. Reduce reaction temperature. 2. Use slight excess of acetic acid. 3. Reduce reaction time. CheckPolymer->ActionTempRatio Yes CheckGlycidyl Glycidyl Acetate Present? CheckDCP->CheckGlycidyl No ActionAnhydrous Action: 1. Use anhydrous reagents. 2. Run under inert atmosphere. CheckDCP->ActionAnhydrous Yes ActionpH Action: 1. Ensure acidic conditions. 2. Avoid basic catalysts/workup. CheckGlycidyl->ActionpH Yes End Optimized Product CheckGlycidyl->End No ActionCatalyst->CheckPolymer ActionTempRatio->CheckDCP ActionAnhydrous->CheckGlycidyl ActionpH->End

Sources

Technical Support Center: Epichlorohydrin and Acetic Acid Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction of epichlorohydrin (ECH) with acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The information provided herein is curated to offer practical, field-proven insights to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between epichlorohydrin and acetic acid, and what is the underlying mechanism?

The primary product of the reaction between epichlorohydrin and acetic acid is 3-chloro-2-hydroxypropyl acetate. This reaction is a regioselective ring-opening of the epoxide ring of epichlorohydrin by acetic acid. The reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbon more electrophilic and susceptible to nucleophilic attack by the acetate ion. The attack preferentially occurs at the less sterically hindered primary carbon, leading to the "normal" product.[1][2]

Under basic conditions, the acetate anion acts as the nucleophile, and the reaction also proceeds via nucleophilic attack on the epoxide ring.[3] The regioselectivity can be influenced by the catalyst and reaction conditions.[4][5]

Q2: My reaction is producing a significant amount of byproducts. What are the common side reactions, and how can I minimize them?

Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired this compound. The most common side reactions are hydrolysis of epichlorohydrin and polymerization.[6]

  • Hydrolysis of Epichlorohydrin: Epichlorohydrin can react with water to form 3-chloro-1,2-propanediol (a glycerol monochlorohydrin).[7][8] This is particularly problematic if water is present in the reactants or solvent. The rate of hydrolysis increases with higher temperatures and under both acidic and basic conditions.[6][9]

    • Troubleshooting:

      • Use Anhydrous Reagents and Solvents: Ensure that both epichlorohydrin and acetic acid are of high purity and low water content. Use freshly distilled solvents and properly dried glassware.[6]

      • Control Temperature: Maintain the reaction temperature at an optimal level. Temperatures above 70°C can significantly increase the rate of hydrolysis.[6]

  • Polymerization: Epichlorohydrin can undergo cationic ring-opening polymerization, especially in the presence of acidic catalysts or impurities, to form poly(epichlorohydrin).[6]

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure starting materials are free from acidic impurities that could initiate polymerization.

      • Optimize Catalyst Loading: Use the minimum effective amount of catalyst to avoid promoting side reactions.[6]

  • Formation of Isomeric Byproducts: While the primary product is this compound, the formation of the isomeric byproduct, 2-chloro-1-(acetoxymethyl)ethanol, can also occur. The regioselectivity is influenced by the catalyst and reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Question: I am observing very low conversion of my starting materials. What could be the cause, and how can I improve it?

Answer: Low conversion in the reaction between epichlorohydrin and acetic acid can stem from several factors, primarily related to reaction conditions and catalyst activity.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity: The choice and concentration of the catalyst are crucial.

    • Explanation: Both acid and base catalysts can be used. For acid catalysis, catalysts like dodecatungstophosphoric acid (DTP) supported on clay have shown high activity and selectivity.[1] For base catalysis, anion exchange resins have been studied.[3] The catalyst must be active under your reaction conditions.

    • Protocol:

      • Catalyst Screening: If possible, screen a few different catalysts (e.g., a solid acid catalyst, a Lewis acid, or a basic resin) to find the most effective one for your specific setup.

      • Catalyst Loading: The effect of catalyst amount should be investigated to find the optimal loading.[3] Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase it while monitoring the reaction progress.

      • Catalyst Deactivation: Ensure your catalyst has not been deactivated by impurities or exposure to air and moisture.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Explanation: While higher temperatures generally increase the reaction rate, they can also promote side reactions like hydrolysis.[6] An optimal temperature balances a reasonable reaction rate with minimal byproduct formation.

    • Protocol:

      • Temperature Optimization: Conduct the reaction at a range of temperatures (e.g., 50°C, 70°C, 90°C) to determine the optimal condition for your system. A temperature of around 70°C has been reported as effective.[1]

      • Monitoring: Use an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the consumption of reactants and the formation of the product at each temperature.

  • Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.

    • Protocol:

      • Time Course Study: Run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to understand the reaction kinetics.

      • Reaction Monitoring: Analyze the aliquots to determine when the reaction has reached a plateau.

Workflow for Troubleshooting Low Conversion:

LowConversion cluster_catalyst Catalyst Evaluation cluster_temp Temperature Optimization cluster_time Reaction Time Study Start Low Conversion Observed Check_Catalyst 1. Evaluate Catalyst Start->Check_Catalyst Check_Temp 2. Optimize Temperature Check_Catalyst->Check_Temp If catalyst is active Catalyst_Type Screen different catalysts (e.g., solid acid, base resin) Check_Catalyst->Catalyst_Type Check_Time 3. Extend Reaction Time Check_Temp->Check_Time If temperature is optimal Temp_Range Test a range of temperatures (e.g., 50-90°C) Check_Temp->Temp_Range Solution Improved Conversion Check_Time->Solution If reaction reaches completion Time_Course Perform a time-course study Check_Time->Time_Course Catalyst_Loading Optimize catalyst concentration Catalyst_Type->Catalyst_Loading Catalyst_Activity Check for deactivation Catalyst_Loading->Catalyst_Activity Temp_Monitoring Monitor product formation vs. byproducts Temp_Range->Temp_Monitoring Reaction_Endpoint Determine reaction endpoint Time_Course->Reaction_Endpoint

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?

Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts with similar physical properties.

Recommended Purification Protocol:

  • Catalyst Removal:

    • Heterogeneous Catalysts: If you are using a solid catalyst, it can be easily removed by filtration at the end of the reaction.

    • Homogeneous Catalysts: If a soluble catalyst was used, a work-up procedure is necessary. This may involve neutralization followed by extraction.

  • Solvent and Unreacted Starting Material Removal:

    • Vacuum Distillation: Unreacted epichlorohydrin and acetic acid can often be removed by vacuum distillation.[10] Care must be taken to avoid high temperatures that could lead to product decomposition.

  • Purification of the Final Product:

    • Fractional Distillation: The final product, this compound, can be purified by fractional vacuum distillation. It is important to have an efficient distillation column to separate the product from any remaining impurities.

    • Crystallization: In some cases, purification can be achieved by crystallization from a suitable solvent system. This is particularly useful for removing isomers and other structurally similar impurities.

Table 1: Physical Properties for Purification

CompoundBoiling Point (°C) at 760 mmHgMolar Mass ( g/mol )
Epichlorohydrin116-11892.52
Acetic Acid11860.05
This compound~220 (decomposes)152.58

Note: The boiling point of this compound is high, and it may decompose at atmospheric pressure. Therefore, vacuum distillation is highly recommended.

Issue 3: Safety Concerns with Epichlorohydrin

Question: I am aware that epichlorohydrin is a hazardous material. What are the key safety precautions I should take?

Answer: Epichlorohydrin is a toxic, flammable, and reactive chemical that requires strict safety protocols. It is classified as a probable human carcinogen.[11][12]

Key Safety Precautions:

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, a face shield, and a lab coat.

    • Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Handling and Storage:

    • Store epichlorohydrin in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14][15]

    • Keep it away from incompatible materials such as strong acids, bases, oxidizing agents, and metals like aluminum and zinc.[14][16]

    • Containers should be tightly sealed to prevent polymerization and exposure to air or light.[14]

  • Reaction Conditions:

    • The reaction of epichlorohydrin can be exothermic.[17] It is crucial to control the reaction temperature using a cooling bath and to add reagents slowly to manage the heat generated.

    • Use non-sparking tools and ground equipment to prevent static discharge.

  • Emergency Procedures:

    • Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

    • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15]

    • If inhaled, move to fresh air immediately.[15] Seek medical attention in all cases of exposure.

Safety Workflow Diagram:

SafetyWorkflow Start Handling Epichlorohydrin PPE Wear Appropriate PPE: - Chemical-resistant gloves - Goggles & Face shield - Lab coat Start->PPE Fume_Hood Work in a Well-Ventilated Fume Hood Start->Fume_Hood Handling Safe Handling: - Control temperature - Slow reagent addition - Ground equipment PPE->Handling Fume_Hood->Handling Storage Proper Storage: - Cool, dry, ventilated - Away from incompatibles Handling->Storage Emergency Emergency Preparedness: - Know location of safety equipment - Follow exposure protocols Handling->Emergency End Safe Experimentation Emergency->End

Sources

Technical Support Center: Purification of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-hydroxypropyl acetate (CHPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the integrity and purity of your CHPA experiments.

Part 1: Understanding the Molecule: Core Stability Challenges

This compound is a bifunctional molecule containing a chlorohydrin and an ester group. This structure, while synthetically useful, is also inherently reactive and prone to specific degradation pathways. Understanding these potential side reactions is the first step in designing a robust purification strategy.

The primary challenges stem from:

  • Hydrolytic Instability: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 3-chloro-1,2-propanediol and acetic acid.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the chloride to form the highly reactive epoxide, glycidyl acetate.

  • Thermal Sensitivity: Like many chlorohydrins, CHPA can degrade at elevated temperatures, making high-temperature distillation problematic.[1]

Below is a diagram illustrating the main degradation pathways that must be controlled during purification and storage.

G cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization CHPA 3-Chloro-2-hydroxypropyl acetate (Product) CPD 3-Chloro-1,2-propanediol CHPA->CPD H+ or OH- H2O AA Acetic Acid CHPA->AA H+ or OH- H2O GA Glycidyl Acetate (Epoxide Impurity) CHPA->GA Base (e.g., NaHCO3) -HCl

Caption: Primary degradation routes for this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of CHPA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities typically arise from the synthesis reaction, which often involves epichlorohydrin and acetic acid. Common contaminants include:

  • Starting Materials: Unreacted epichlorohydrin and acetic acid.

  • Isomeric Products: 2-Chloro-1-acetoxypropane, formed from the alternative ring-opening of the epoxide.

  • Byproducts: Dichlorinated species like 1,3-dichloro-2-propanol, especially if the reaction conditions are not well-controlled.[2][3]

  • Degradation Products: Glycidyl acetate and 3-chloro-1,2-propanediol, as detailed in the section above.

Q2: My product appears to be degrading during distillation, even under vacuum. What is the cause and how can I prevent it?

A2: Thermal degradation is a significant issue. High temperatures, even localized hot spots in the distillation flask, can accelerate both hydrolysis and intramolecular cyclization. For related thermally sensitive compounds, distillation temperatures below 50°C are strongly recommended to prevent the formation of undesirable byproducts.[1]

Troubleshooting Steps:

  • Improve Vacuum: Use a high-performance vacuum pump to lower the boiling point. Aim for pressures in the range of 0.1 to 1 mmHg.

  • Use a Short-Path Apparatus: A short-path distillation head minimizes the residence time of the vapor at elevated temperatures.[4]

  • Ensure Gentle Heating: Use a temperature-controlled heating mantle with efficient stirring to avoid localized overheating. Do not heat the flask aggressively.

Q3: I've noticed the pH of my sample drifting downwards upon storage. What is happening?

A3: A downward drift in pH indicates the formation of an acidic species, which is almost certainly acetic acid resulting from the hydrolysis of the ester group. This is often initiated by trace amounts of water in the product. To ensure long-term stability, the purified product must be rigorously dried and stored under anhydrous conditions.

Q4: What are the recommended analytical techniques for purity assessment of this compound?

A4: A multi-technique approach is best for comprehensive purity analysis.

Analytical MethodTarget Impurities/ParameterPurpose & Rationale
GC-MS Volatile impurities, isomers, degradation products (glycidyl acetate, 3-chloro-1,2-propanediol).Provides excellent separation and identification of thermally stable, volatile compounds. It is the primary tool for purity assessment.[5][6]
¹H NMR Structural confirmation, relative quantification of major components.Confirms the chemical structure of the desired product and can be used to estimate the ratio of major impurities to the product.[7]
Karl Fischer Titration Water content.Essential for assessing the dryness of the final product, which is critical for preventing hydrolysis during storage.
Acid Titration Acetic acid content.A simple method to quantify acidic impurities, primarily resulting from hydrolysis.

Part 3: Recommended Purification Protocol & Workflow

This section provides a detailed, step-by-step protocol for the purification of crude this compound, designed to minimize degradation and remove common impurities.

Experimental Protocol: Standard Purification Workflow

Objective: To purify crude CHPA by removing unreacted starting materials, acidic byproducts, and water, followed by vacuum distillation.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (cold, ~4°C)

  • Saturated sodium chloride (brine) solution (cold, ~4°C)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Short-path distillation apparatus

  • High-vacuum pump

Methodology:

  • Aqueous Workup (Neutralization & Washing):

    • Step 1.1: Dissolve the crude CHPA in 3-5 volumes of diethyl ether or ethyl acetate in a separatory funnel.

    • Step 1.2 (Critical): Gently wash the organic solution with 1-2 volumes of cold (4°C) saturated sodium bicarbonate solution. CAUTION: Perform this step slowly with frequent venting to release CO₂ gas. This step neutralizes acidic impurities like acetic acid and HCl. Using a cold solution minimizes base-catalyzed degradation during the wash.

    • Step 1.3: Immediately wash the organic layer with 1-2 volumes of cold brine solution to remove residual bicarbonate and water.[8]

    • Step 1.4 (QC Check): Check the pH of the final aqueous wash to ensure it is neutral (pH ~7). If it is still basic, wash again with brine.

  • Drying:

    • Step 2.1: Transfer the washed organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate.

    • Step 2.2: Swirl the flask and let it stand for 15-30 minutes. If the drying agent clumps together, add more until some remains free-flowing. This step is crucial to remove dissolved water, which can cause hydrolysis during the distillation.

  • Solvent Removal:

    • Step 3.1: Filter the dried solution to remove the drying agent.

    • Step 3.2: Concentrate the solution using a rotary evaporator. Ensure the bath temperature does not exceed 35-40°C to prevent thermal degradation.

  • Final Purification (Vacuum Distillation):

    • Step 4.1: Transfer the concentrated crude oil to a round-bottomed flask suitable for distillation. Add a new magnetic stir bar.

    • Step 4.2: Assemble a short-path distillation apparatus and connect it to a high-vacuum pump with a cold trap.

    • Step 4.3: Begin stirring and slowly apply vacuum. A small forerun containing volatile impurities may distill first; this should be collected and discarded.[4]

    • Step 4.4 (Critical): Gently heat the flask. Collect the main product fraction at the lowest possible temperature. The boiling point of this compound is approximately 30-32°C at 0.1 mmHg.[4][9]

    • Step 4.5 (QC Check): Collect fractions and analyze each by GC-MS to confirm purity before combining the pure fractions.

The following diagram outlines this recommended purification workflow.

G start Crude Product workup 1. Aqueous Workup (Cold NaHCO3 & Brine Wash) start->workup qc1 QC Check: Neutral pH? workup->qc1 qc1->workup No drying 2. Drying (Anhydrous MgSO4) qc1->drying Yes solvent_removal 3. Solvent Removal (Rotovap, <40°C) drying->solvent_removal distillation 4. Vacuum Distillation (Short-Path, <50°C) solvent_removal->distillation qc2 QC Check: GC-MS Purity? distillation->qc2 waste Impurities & Byproducts distillation->waste qc2->distillation Fail (Re-distill) final_product Pure Product (Store Anhydrous, Cold) qc2->final_product Pass

Caption: Recommended workflow for the purification of CHPA.

References

  • European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - EP 0276207 B1. Google Patents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from [Link]

  • ChemBK. (n.d.). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

  • Dow Chemical Co. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.
  • Gao, H. (1998). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Google Patents.
  • Al-Zaru, R. A., & Salit, M. S. (1985). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. Justia Patents. Retrieved from [Link]

  • Wang, J. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-CHLOROPROPYL ACETATE. Retrieved from [Link]

  • Lee, S. H., et al. (n.d.). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. Google Patents.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Orats Summary 3 Chloro 2 Hydroxypropyltrimet en. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride. PubChem. Retrieved from [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Retrieved from [Link]

  • Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Retrieved from [Link]

  • Spin-Spin. (n.d.). 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride(3327-22-8) 1H NMR spectrum. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Instability of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Chloro-2-hydroxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent in their experimental workflows. As a Senior Application Scientist with extensive field experience, I have compiled this resource to address the common challenges associated with the stability of this compound. This guide moves beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, empowering you to anticipate, troubleshoot, and mitigate potential issues in your research.

Our approach is rooted in scientific integrity, ensuring that every recommendation is supported by established chemical principles and authoritative references. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs) on the Instability of this compound

This section addresses common high-level questions regarding the stability of this compound, providing a foundational understanding of its chemical behavior.

Q1: What makes this compound inherently unstable?

A1: The instability of this compound stems from its chemical structure, which contains two reactive functional groups: a chlorohydrin and an ester. This combination makes the molecule susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis, a reaction with water that cleaves the ester bond to form 3-chloro-1,2-propanediol and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group can undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the formation of glycidyl acetate and a chloride ion. This is a common reaction for chlorohydrins.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition through various mechanisms, including dechlorination and deacylation[1].

Troubleshooting Guides for Common Experimental Issues

This section provides detailed, step-by-step guidance for troubleshooting specific problems you might encounter during your experiments with this compound.

Issue 1: Unexpected pH drop in my reaction mixture.

Q2: I'm observing a gradual decrease in the pH of my reaction mixture containing this compound, even without adding any acid. What is causing this, and how can I prevent it?

A2: An unexpected drop in pH is a classic indicator of ester hydrolysis.

Causality: The ester group in this compound reacts with any available water in your solvent or starting materials to produce acetic acid, thereby lowering the pH. This hydrolysis can be accelerated by acidic or basic impurities.

Troubleshooting Protocol:

  • Solvent Purity Check:

    • Action: Ensure you are using anhydrous solvents. Use freshly opened bottles or solvents dried over an appropriate drying agent.

    • Rationale: Even trace amounts of water can lead to significant hydrolysis over time.

  • Starting Material Analysis:

    • Action: If possible, analyze your other starting materials for water content using Karl Fischer titration.

    • Rationale: Water can be introduced as an impurity in other reagents.

  • Inert Atmosphere:

    • Action: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This prevents the absorption of atmospheric moisture into your reaction.

  • pH Monitoring and Buffering:

    • Action: If compatible with your reaction, consider using a non-nucleophilic buffer to maintain a stable pH.

    • Rationale: A buffer can neutralize the acetic acid as it forms, preventing a significant pH drop that could catalyze further degradation or unwanted side reactions.

Issue 2: Formation of an unexpected epoxide byproduct.

Q3: My reaction is yielding a significant amount of a byproduct with a molecular weight corresponding to glycidyl acetate. What is happening and how can I suppress this side reaction?

A3: The formation of glycidyl acetate is a strong indication of base-induced intramolecular cyclization.

Causality: If your reaction conditions are basic, or if you have basic impurities, the hydroxyl group of this compound will be deprotonated. The resulting alkoxide will then readily displace the adjacent chloride ion in an intramolecular SN2 reaction to form the epoxide, glycidyl acetate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for epoxide byproduct formation.

Detailed Steps:

  • pH Measurement:

    • Action: Carefully measure the pH of your reaction mixture.

    • Rationale: To confirm if the conditions are indeed basic.

  • Reagent Scrutiny:

    • Action: If you are using a base, consider switching to a weaker, non-nucleophilic base. If not intentionally adding a base, check all other reagents for basic impurities.

    • Rationale: Strong bases will significantly promote epoxide formation.

  • Temperature Reduction:

    • Action: Run the reaction at a lower temperature.

    • Rationale: The rate of the intramolecular cyclization is temperature-dependent.

  • Protic Solvent Consideration:

    • Action: If your reaction chemistry allows, consider using a protic solvent.

    • Rationale: Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing the rate of cyclization.

Issue 3: Low yield and multiple unidentified peaks in my chromatogram after a reaction at elevated temperature.

Q4: I ran a reaction with this compound at 80°C and obtained a low yield of my desired product along with several unidentified impurities. What is the likely cause?

A4: High temperatures can lead to the thermal decomposition of this compound.

Causality: Studies on related chlorohydrin esters have shown that thermal degradation can occur at elevated temperatures, leading to a complex mixture of products through pathways such as dechlorination and deacylation[1].

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and substrate stability.

    • Rationale: Finding the lowest effective temperature is crucial to minimize thermal degradation.

  • Reaction Time:

    • Action: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times at elevated temperatures.

    • Rationale: Prolonged heating increases the extent of decomposition.

  • Catalyst Choice:

    • Action: If using a catalyst, investigate if it contributes to the decomposition. Consider screening alternative catalysts that are active at lower temperatures.

    • Rationale: Some catalysts may have a dual role in promoting both the desired reaction and the degradation of the starting material.

Protocols for Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C.To minimize the rate of hydrolysis and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture and oxygen.
Container Use glass bottles with tight-fitting caps, preferably with a PTFE liner.Glass is generally inert. Avoid plastics that may be incompatible or leach impurities.
Light Store in a dark place or in an amber bottle.To prevent potential photodecomposition.

Protocol for Preparing a Stock Solution:

  • Drying: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Solvent Selection: Use a high-purity, anhydrous solvent.

  • Inert Atmosphere: Purge the vial containing this compound with an inert gas before piercing the septum with a syringe.

  • Dissolution: Dissolve the required amount of the compound in the anhydrous solvent under an inert atmosphere.

  • Storage: Store the stock solution at 2-8°C under an inert atmosphere and use it as quickly as possible.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your this compound is crucial.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for monitoring the purity of this compound and detecting its primary degradation products.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Detector UV at 210 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Expected Elution Order:

  • 3-Chloro-1,2-propanediol (most polar)

  • This compound

  • Glycidyl acetate (least polar)

Visualization of Degradation Pathways

The following diagram illustrates the main degradation pathways of this compound.

Degradation_Pathways Main_Compound This compound Hydrolysis_Product 3-Chloro-1,2-propanediol + Acetic Acid Main_Compound->Hydrolysis_Product H₂O (Acid or Base Catalyzed) Cyclization_Product Glycidyl acetate Main_Compound->Cyclization_Product Base (Intramolecular SN2) Thermal_Degradation Complex Mixture (Dechlorination, Deacylation products) Main_Compound->Thermal_Degradation Heat

Caption: Key degradation pathways of this compound.

References

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. [Link]

  • Compatible/Incompatible Materials | Office of Environmental Health and Safety. Princeton EHS. [Link]

  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS, 3327-22-8 Safety Data Sheets. [Link]

  • Orats Summary 3 Chloro 2 Hydroxypropyltrimet en | PDF | Toxicity | Chemical Substances. [Link]

  • CHEM 331 Problem Set #4: Hydrolysis. [Link]

  • Characterization of ester hydrolysis in terms of microscopic rate constants. PubMed. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... - ResearchGate. [Link]

  • ester hydrolysis rate: Topics by Science.gov. [Link]

  • hydrolysis rate constants: Topics by Science.gov. [Link]

  • Effect of pH on the hydrolysis reaction rate constants at 280 C. - ResearchGate. [Link]

  • Critical review of reports on impurity and degradation product profiling in the last decade - Molnar Institute. [Link]

  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. [Link]

  • Synthesis of 3-chloro-2-hydroxypropyl qu
  • METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - European Patent Office - EP 0276207 B1 - Googleapis.com. [Link]

  • Bacterial degradation of chlorophenols and their derivatives - PMC - PubMed Central. [Link]

  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google P
  • γ-CHLOROPROPYL ACETATE - Organic Syntheses Procedure. [Link]

  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies. [Link]

  • Jour.Chem.Soc.Pak. Vol. 13, No. 4, 1991 - Decomposition Kinetics of Metal Acetates. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF - ResearchGate. [Link]

  • This compound - ChemBK. [Link]

  • Synthesis and characterization of thermolatent bases with varying activation temperatures - PMC - NIH. [Link]

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Solving impurity/degradation problems: Case studies | Request PDF - ResearchGate. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis - Analytice. [Link]

  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution - OSTI.GOV. [Link]

  • Thermal behavior and decomposition kinetics | Semantic Scholar. [Link]

  • Summary of Hydrolysis Rate Constants | Download Scientific Diagram - ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of 3-Chloro-2-hydroxypropyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-hydroxypropyl acetate is a versatile bifunctional molecule widely employed in organic synthesis. Its utility stems from the presence of three key reactive sites: a primary alkyl chloride, a secondary hydroxyl group, and an acetate ester. This structure makes it a valuable building block, particularly in the pharmaceutical industry for the synthesis of various drug molecules, including beta-blockers.[1][2][3] However, the very reactivity that makes this compound so useful also presents significant challenges for the synthetic chemist. Competing reaction pathways can lead to a variety of undesired side products, resulting in low yields, complex purification procedures, and inconsistent results.

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. It provides a structured approach to understanding, identifying, and mitigating common side reactions. By moving beyond simple protocols and delving into the mechanistic underpinnings of these reactions, this guide aims to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Core Concepts: Understanding the Reactivity of this compound

The key to controlling the outcome of reactions involving this compound lies in understanding the interplay between its functional groups under different reaction conditions.

  • The Desired Pathway (SN2 Reaction): In most applications, the desired reaction is a nucleophilic attack at the primary carbon atom bearing the chlorine atom. This is a classic SN2 reaction, which is generally favored by polar aprotic solvents and unhindered nucleophiles.

  • Major Competing Side Reactions:

    • Intramolecular Cyclization (Epoxide Formation): Under basic conditions, the secondary hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the adjacent carbon atom, displacing the chloride ion and forming a highly reactive epoxide intermediate, glycidyl acetate.[4][5] This is often the most significant and problematic side reaction.

    • Hydrolysis: The acetate ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to yield 3-chloro-1,2-propanediol.[6] This diol can then react further, leading to a mixture of undesired products. The chlorohydrin moiety itself can also undergo hydrolysis, though this is generally a slower process.[7]

    • Over-reaction with Polyfunctional Nucleophiles: Nucleophiles with more than one reactive site, such as primary amines, can react multiple times with this compound, leading to di-alkylation and polymerization.[8][9]

Visualization of Key Reaction Pathways

G cluster_main Reaction Pathways start 3-Chloro-2-hydroxypropyl Acetate sn2_product Desired SN2 Product start->sn2_product SN2 Attack (Desired Pathway) epoxide Side Product: Glycidyl Acetate (Epoxide) start->epoxide Intramolecular Cyclization (Base-Catalyzed) hydrolysis_product Side Product: 3-Chloro-1,2-propanediol start->hydrolysis_product Ester Hydrolysis (Aqueous Base/Acid) nuc Nucleophile (e.g., R-NH2, R-O-) nuc->sn2_product G cluster_workflow Troubleshooting Workflow: Low Yield start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_reaction side_products Side Products Present? check_reaction->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No identify_side_products Identify Side Products (e.g., Epoxide, Diol) side_products->identify_side_products Yes clean_reaction Reaction Appears Clean incomplete_reaction->clean_reaction No optimize_time Increase Reaction Time or Temperature incomplete_reaction->optimize_time Yes check_workup Investigate Workup/Purification (Extraction, Chromatography) clean_reaction->check_workup optimize_conditions Optimize Reaction Conditions (Temp, pH, Stoichiometry) identify_side_products->optimize_conditions end Improved Yield optimize_conditions->end optimize_time->end check_workup->end

Sources

improving the regioselectivity of epichlorohydrin opening

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of synthetic precision, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals grappling with the nuanced challenge of regioselectivity in the ring-opening of epichlorohydrin. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanistic principles that govern these reactions, empowering you to troubleshoot and optimize your syntheses effectively.

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction with an amine nucleophile is giving a mixture of regioisomers. How do I favor the desired attack at the C3 position (terminal carbon)?

Answer: This is a common challenge. The reaction of epichlorohydrin with a nucleophile can theoretically yield two products from attack at the C2 (internal) or C3 (terminal) carbon of the epoxide. However, for most nucleophiles under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][2] The chloromethyl group at C1 makes the adjacent C2 position more sterically crowded than the C3 position. Therefore, the nucleophile will preferentially attack the less sterically hindered C3 carbon.[3][4]

If you are observing poor regioselectivity, consider the following factors:

  • Reaction Conditions: Ensure your reaction is running under neutral or basic conditions. Any acidic impurities can protonate the epoxide oxygen, which introduces SN1-like character to the transition state.[5][6] This promotes attack at the more electronically deficient carbon (C2), leading to the undesired regioisomer.[7]

  • Catalyst Choice: The use of a catalyst can dramatically enhance regioselectivity. For amine nucleophiles, Lewis acids are particularly effective. Zinc(II) perchlorate hexahydrate [Zn(ClO4)2·6H2O] has been shown to be a highly efficient catalyst for this transformation, affording excellent yields and regioselectivity for the C3-attack product under solvent-free conditions.[8] The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack without full protonation, thus preserving the SN2 pathway's steric preference.

  • Nucleophile Sterics: Highly bulky nucleophiles may face increased steric repulsion at both positions, potentially lowering selectivity. While less common for standard amines, it's a factor to consider. Conversely, for certain substrates like styrene oxide, aliphatic amines (less bulky) favor terminal attack while aromatic amines (more planar but different electronics) can favor attack at the more substituted position.[8]

Troubleshooting Workflow for Poor Regioselectivity

G start Low Regioselectivity Observed check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions is_acidic Are conditions acidic? check_conditions->is_acidic add_base Action: Add non-nucleophilic base (e.g., Proton Sponge®) or re-purify reagents. is_acidic->add_base Yes is_neutral Conditions are Neutral/Basic is_acidic->is_neutral No final_analysis Quantify Isomer Ratio via GC/NMR add_base->final_analysis eval_catalyst Evaluate Catalyst System is_neutral->eval_catalyst no_catalyst Is a catalyst being used? eval_catalyst->no_catalyst add_lewis_acid Action: Introduce a regioselective catalyst. - Zn(ClO4)2 for amines[8] - Sn-Beta for alcohols[9] no_catalyst->add_lewis_acid No eval_nucleophile Review Nucleophile & Solvent no_catalyst->eval_nucleophile Yes add_lewis_acid->final_analysis is_bulky Is the nucleophile sterically demanding? eval_nucleophile->is_bulky change_nucleophile Consider alternative, less hindered nucleophile or synthetic route. is_bulky->change_nucleophile Yes optimize_solvent Action: Optimize solvent polarity. Polar aprotic solvents (e.g., THF, CH3CN) often favor SN2 pathways. is_bulky->optimize_solvent No change_nucleophile->final_analysis optimize_solvent->final_analysis

Sources

Technical Support Center: Isolating Pure 3-Chloro-2-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Chloro-2-hydroxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and isolation of this versatile chemical intermediate. My aim is to provide not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and achieve high-purity product consistently.

Understanding the Chemistry: The Ring-Opening of Epichlorohydrin

The most common route to this compound is the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. This reaction, while seemingly straightforward, is a delicate interplay of regioselectivity and potential side reactions. An acid catalyst protonates the epoxide oxygen, activating the ring for nucleophilic attack by the acetate ion.

Ideally, the acetate attacks the less sterically hindered primary carbon, yielding the desired this compound. However, attack at the secondary carbon can also occur, leading to the isomeric impurity, 1-chloro-3-hydroxypropan-2-yl acetate. The choice of catalyst and reaction conditions plays a significant role in maximizing the yield of the desired isomer.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Q1: After the reaction, my crude product analysis shows a significant amount of unreacted acetic acid. How can I remove it effectively?

A1: Residual acetic acid is a common issue. A simple aqueous work-up is the most effective method for its removal. The crude reaction mixture should be diluted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and washed with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will react with the acidic acetic acid to form sodium acetate, which is highly soluble in the aqueous layer, and carbon dioxide gas.

Protocol for Acid Removal:

  • Dilute the reaction mixture with 2-3 volumes of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Caution: Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas.[3]

  • Shake the funnel more vigorously once the gas evolution subsides.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with NaHCO₃ solution until gas evolution is no longer observed.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any minor emulsions.[4]

Q2: I'm observing a persistent emulsion during the extraction process. What are the best strategies to break it?

A2: Emulsion formation is a frequent challenge, especially when dealing with crude reaction mixtures that may contain surfactants or finely divided solids.[5] Here are several techniques to try, in order of increasing intervention:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the two phases.[6][7]

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking. This can encourage coalescence of the dispersed droplets.[5]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[7]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[5]

Q3: My final product is contaminated with the isomeric impurity, 1-chloro-3-hydroxypropan-2-yl acetate. How can I improve the purity?

A3: The formation of the isomeric impurity is primarily controlled by the reaction conditions. However, if you have a mixture, purification can be challenging due to the similar physical properties of the two isomers.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating isomers with different boiling points. You will need an efficient distillation column (e.g., a Vigreux or packed column) and precise temperature and pressure control. The boiling point of this compound is expected to be slightly higher than its isomer due to the primary alcohol.

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be effective. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, should be used. The polarity difference between the primary and secondary alcohols of the two isomers should allow for separation.

Q4: I am concerned about the presence of unreacted epichlorohydrin in my product. How can I ensure its removal?

A4: Epichlorohydrin is a reactive and toxic compound, so its removal is crucial.[8]

  • Reaction Stoichiometry: Using a slight excess of acetic acid in the reaction will help to ensure that all the epichlorohydrin is consumed.

  • Vacuum Stripping: After the initial work-up, the crude product can be concentrated on a rotary evaporator under reduced pressure. Epichlorohydrin is more volatile than the product and will be removed with the solvent.

  • Azeotropic Distillation: For trace amounts, azeotropic distillation with water under reduced pressure can be an effective purification method.[9]

Detailed Work-up and Purification Protocol

This protocol provides a step-by-step methodology for the isolation of pure this compound from a typical reaction mixture.

I. Quenching and Neutralization
  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature in an ice bath. This is particularly important if the reaction was run at an elevated temperature.

  • Dilute with Organic Solvent: Dilute the cooled reaction mixture with 2-3 volumes of ethyl acetate. This will facilitate the subsequent washing steps.

  • Neutralize Excess Acid: Transfer the diluted mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions until gas evolution ceases. Vent the separatory funnel frequently and with caution.[3]

II. Extraction and Washing
  • Separate the Layers: Allow the layers to separate in the separatory funnel. Drain and discard the lower aqueous layer.

  • Wash with Water: Wash the organic layer with deionized water to remove any remaining salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and aids in phase separation.[4]

III. Drying and Solvent Removal
  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir the slurry for 15-20 minutes.

  • Filter: Filter the drying agent by gravity or vacuum filtration to obtain a clear solution of the crude product in the organic solvent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.

IV. Purification by Vacuum Distillation
  • Set up for Vacuum Distillation: Assemble a vacuum distillation apparatus. It is recommended to use a short path distillation head for viscous liquids.

  • Distill under Reduced Pressure: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure for this compound. A forerun of any lower-boiling impurities should be collected and discarded.[10]

Workflow Diagram

The following diagram illustrates the key stages of the work-up and purification process for this compound.

Workup_Purification cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture (Product, Acetic Acid, Catalyst) Quench Quench & Neutralize (Add Ethyl Acetate & NaHCO3) Reaction->Quench Cool & Dilute Extract Extract & Wash (Separate layers, wash with H2O & Brine) Quench->Extract Phase Separation Dry Dry & Filter (Anhydrous MgSO4) Extract->Dry Transfer Organic Layer Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Remove Drying Agent Distill Vacuum Distillation Concentrate->Distill Crude Product PureProduct Pure 3-Chloro-2-hydroxypropyl acetate Distill->PureProduct Collect Pure Fraction

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data Summary

ParameterTypical Value/RangePurpose
Extraction Solvent Ethyl acetate, Diethyl etherDissolves the product while being immiscible with water.
Neutralizing Agent Saturated aq. NaHCO₃Removes excess acetic acid.
Washing Solutions Deionized water, Saturated aq. NaCl (brine)Removes water-soluble impurities and salts.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Removes residual water from the organic phase.
Purification Method Vacuum DistillationSeparates the product from non-volatile impurities and isomers.

References

  • Organic Syntheses Procedure.

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.

  • Problems with extractions - Chemistry Teaching Labs - University of York.

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride - ResearchGate.

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare.

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.

  • Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide - Mendeleev Communications.

  • METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - European Patent Office.

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support - ResearchGate.

  • γ-CHLOROPROPYL ACETATE - Organic Syntheses.

  • Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases - ResearchGate.

  • US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts - Google Patents.

  • Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Patsnap Eureka.

  • Emulsion Problem Encountered in Extractions - BrainKart.

Sources

Technical Support Center: Characterization of 3-Chloro-2-hydroxypropyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the analytical characterization of 3-Chloro-2-hydroxypropyl acetate (3-CHPA). This guide is designed for researchers, scientists, and drug development professionals. Given that 3-CHPA is structurally related to the well-studied class of 3-monochloropropane-1,2-diol (3-MCPD) esters, many of the analytical challenges and methodologies overlap. This resource synthesizes field-proven insights and established analytical principles to address common issues encountered during experimentation.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the analytical landscape for 3-CHPA and related compounds.

Q1: What is this compound and why is its analysis critical?

This compound (3-CHPA) is an ester of 3-MCPD. The analysis of 3-MCPD and its esters is a significant concern in food safety and pharmaceutical development because they are considered process contaminants that can form at high temperatures in the presence of lipids and chloride ions.[1][2][3] 3-MCPD itself is classified as a possible human carcinogen (Group 2B) by the IARC, and its esters can be hydrolyzed in the body to release free 3-MCPD, contributing to dietary exposure.[1][4][5] Therefore, accurate characterization and quantification of 3-CHPA, whether as a final product, intermediate, or impurity, are essential for safety assessment and regulatory compliance.

Q2: What are the primary analytical techniques for characterizing 3-CHPA?

The most common and robust technique for analyzing 3-MCPD esters like 3-CHPA is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6] Due to the high polarity and boiling point of the parent compound (3-MCPD) that is often analyzed, derivatization is typically required to improve volatility and chromatographic performance.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for direct analysis of the esters without derivatization, but it can be challenged by the complexity of ester profiles and matrix interferences.[6][8]

Q3: What is the difference between "direct" and "indirect" analysis for 3-MCPD esters?

This is a fundamental concept in the field.

  • Indirect Analysis: This is the most common approach. It involves a hydrolysis or transesterification step to cleave the fatty acid (or in this case, acetate) group, converting all ester forms into free 3-MCPD. This total 3-MCPD is then derivatized and quantified by GC-MS.[1][8] This method is advantageous for routine analysis as it requires fewer analytical standards.[6][8]

  • Direct Analysis: This approach analyzes the intact ester molecule, typically by LC-MS or sometimes GC-MS after a cleanup step.[8][9] It provides specific information about individual ester species but is more complex due to the large number of possible esters and the need for corresponding standards.[8][10]

Q4: Why is an internal standard essential, and which one should I use?

The multi-step nature of indirect analysis (extraction, hydrolysis, derivatization, cleanup) introduces numerous opportunities for analyte loss. An internal standard that is added at the very beginning of the sample preparation process is crucial for accurate quantification. The ideal internal standard is a stable, isotopically labeled version of the analyte, such as 3-MCPD-d5.[11] This standard mimics the chemical behavior of the native analyte through all preparation steps, correcting for variations in recovery and ensuring the reliability of the results.

Q5: What are the most common sources of error in the analysis of 3-CHPA and related esters?

The primary sources of error include:

  • Analyte Degradation: The analyte can degrade during aggressive, high-temperature hydrolysis steps.

  • Artifact Formation: Additional 3-MCPD can form during sample preparation if chloride ions are present (e.g., from using NaCl in a salting-out step) in combination with a glycerol backbone.[10]

  • Interconversion: Glycidyl esters, another class of process contaminants, can be converted into 3-MCPD esters under certain analytical conditions, leading to overestimation.[2][3]

  • Incomplete Derivatization: Insufficient reagent, presence of water (especially for reagents like HFBI), or non-optimal reaction conditions can lead to incomplete derivatization and inaccurate results.[8]

  • Matrix Effects: Co-extracted components from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer, affecting quantification.[9]

PART 2: Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving specific issues encountered during the analytical workflow.

Analytical Workflow Overview

The following diagram illustrates a typical indirect analysis workflow, which forms the basis for this troubleshooting guide.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Weighing & Homogenization IS_Add 2. Add Internal Standard (e.g., 3-MCPD-d5) Sample->IS_Add Extraction 3. Solvent Extraction IS_Add->Extraction Hydrolysis 4. Alkaline/Acidic Hydrolysis (Cleavage of Acetate Group) Extraction->Hydrolysis Cleanup 5. Liquid-Liquid or SPE Cleanup Hydrolysis->Cleanup Derivatization 6. Derivatization (e.g., with PBA) Cleanup->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Data 8. Data Processing & Quantification GCMS->Data

Caption: General workflow for indirect analysis of 3-CHPA.

Section A: Sample Preparation & Extraction Issues
ProblemPotential Root Cause(s)Recommended Solution(s)
Low/Inconsistent Analyte Recovery 1. Inappropriate Extraction Solvent: 3-CHPA and its hydrolysis product, 3-MCPD, are relatively polar. Using a purely non-polar solvent like hexane may result in incomplete extraction, especially for monoesters or the free diol.[12]1a. Use a more polar solvent or a solvent mixture. T-butyl methyl ether or mixtures of hexane with diethyl ether are commonly used for related compounds.[12] 1b. For complex matrices, consider advanced extraction techniques like Accelerated Solvent Extraction (ASE).[7]
2. Incomplete Hydrolysis: The conditions (time, temperature, catalyst concentration) for cleaving the acetate group may be insufficient.2a. Optimize the hydrolysis step. For alkaline transesterification, ensure sufficient reaction time (e.g., several hours, though some methods have reduced this).[9] 2b. Verify the pH of the reaction mixture to ensure it is within the optimal range for the chosen catalyst.
3. Analyte Loss During Cleanup: The analyte may be partitioning into the wrong phase during liquid-liquid extraction or being irreversibly adsorbed onto SPE media.3a. Ensure the pH of the aqueous phase is optimized for partitioning your analyte of interest. 3b. If using SPE, ensure the cartridge type and elution solvents are appropriate for the polarity of 3-MCPD. Test recovery with standards before applying to samples.
Artificially High Results (Suspected Contamination) 1. Formation of 3-MCPD during Sample Prep: Using chloride salts (e.g., NaCl) for salting-out can react with endogenous glycerol at high temperatures to form new 3-MCPD, leading to overestimation.1a. Avoid using chloride-containing salts in the sample preparation workflow. Ammonium sulfate is a suitable alternative.[1] 1b. If NaCl must be used, perform this step at room temperature to minimize the reaction rate.
2. Conversion of Glycidyl Esters: If your sample contains glycidyl esters, they can convert to 3-MCPD esters under certain acidic or thermal conditions, causing falsely elevated results.[3]2a. Use a validated method with controlled pH and temperature conditions designed to minimize this conversion, such as the AOCS Official Methods (e.g., Cd 29a-13, b-13, c-13).[6][13]
Section B: Derivatization Challenges
ProblemPotential Root Cause(s)Recommended Solution(s)
Low or No Derivative Peak in Chromatogram 1. Incomplete Derivatization: The reaction may not have gone to completion.1a. Reagent Stoichiometry: Ensure a sufficient molar excess of the derivatizing agent (e.g., Phenylboronic acid - PBA) is used. 1b. Reaction Conditions: Verify the reaction time and temperature. For PBA derivatization, heating at elevated temperatures (e.g., 90°C) is often required.[1]
2. Presence of Water: Some derivatizing agents, particularly Heptafluorobutyrylimidazole (HFBI), are highly sensitive to moisture, which will quench the reagent.[8]2a. If using a moisture-sensitive reagent, ensure all solvents are anhydrous and that the sample extract is completely dry before adding the reagent. Using a drying agent like sodium sulfate is common.[8] 2b. Alternatively, use a reagent less sensitive to water, such as PBA, which is often used in an aqueous/acetone mixture.[1]
Multiple or Unexpected Peaks from Derivatization 1. Reagent By-products: The derivatizing agent itself or its reaction by-products may be chromatographically active and interfere with the analyte peak.1a. Analyze a reagent blank (all steps without the sample) to identify peaks originating from the reagent. 1b. Optimize the cleanup step after derivatization to remove excess reagent. A liquid-liquid extraction or a simple filtration step may be sufficient.[1]
2. Side Reactions: The analyte may be undergoing side reactions under the derivatization conditions.2a. Review the literature for known side reactions with your chosen reagent and analyte class. 2b. Adjust reaction conditions (e.g., lower temperature, shorter time) to minimize side product formation, while ensuring complete derivatization of the target analyte.
Section C: Chromatographic & Spectrometric Issues (GC-MS)
ProblemPotential Root Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites: The free hydroxyl group of 3-MCPD (if derivatization is incomplete) or the derivative itself can interact with active sites in the GC inlet liner or column, causing peak tailing.1a. Use a deactivated inlet liner (e.g., silanized). Replace the liner and septum regularly. 1b. Ensure derivatization is complete. 1c. Perform column conditioning as recommended by the manufacturer. If the column is old, it may need to be replaced.
2. Inappropriate GC Conditions: The oven temperature program may be too fast, or the flow rate may be suboptimal.2a. Decrease the oven ramp rate to allow the analyte to better focus on the column. 2b. Optimize the carrier gas flow rate for the best efficiency.
Low Sensitivity / Poor Signal-to-Noise 1. Suboptimal Injection: Standard splitless injection may not be sensitive enough for trace-level analysis.1a. Consider using Large Volume Injection (LVI) to introduce more sample onto the column, which can significantly improve sensitivity. 1b. Optimize splitless injection parameters (purge activation time, inlet temperature).
2. MS Source Contamination: Complex matrices can contaminate the ion source, leading to reduced signal and increased noise.2a. Improve the sample cleanup procedure to remove more matrix components before injection. 2b. Perform regular ion source cleaning as per the instrument manufacturer's protocol.
3. Poor Ionization/Fragmentation: The MS parameters may not be optimized for the specific derivative.3a. Ensure you are monitoring the correct, most abundant, and specific ions for your derivatized analyte in Selected Ion Monitoring (SIM) mode. For PBA-derivatized 3-MCPD, m/z 147 is a key fragment. 3b. If using MS/MS for higher specificity, optimize the collision energy for the parent-daughter ion transitions.[6]
Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No ActiveSites Check for active sites: - Replace inlet liner/septum - Condition/trim column Tailing->ActiveSites Yes GCOptimize Optimize GC method: - Slower oven ramp - Check flow rate Fronting->GCOptimize No (General Check) Overload Column overload suspected: - Dilute sample - Use higher capacity column Fronting->Overload Yes DerivComplete Verify complete derivatization ActiveSites->DerivComplete DerivComplete->GCOptimize SolventEffect Check for solvent mismatch: - Ensure sample solvent is compatible with column polarity Overload->SolventEffect Chemical_Interferences GE Glycidyl Ester MCPDE 3-MCPD Ester (e.g., 3-CHPA) GE->MCPDE Conversion (Acid/Heat) Analyte Measured 3-MCPD MCPDE->Analyte Intended Hydrolysis Glycerol Glycerol / Acylglycerols Glycerol->Analyte Artifact Formation (Heat) Chloride Chloride Ions (Cl⁻) Chloride->Analyte Artifact Formation (Heat)

Caption: Potential chemical pathways leading to overestimation of 3-MCPD.

PART 3: References

  • Agilent Technologies, Inc. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent Application Note. [Link]

  • Agilent Technologies, Inc. (2021). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Agilent Application Note. [Link]

  • JRC Publications Repository. (n.d.). The determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. [Link]

  • GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. [Link]

  • ResearchGate. (n.d.). Reaction products of 3-MCPD with derivatisation reagents. [Link]

  • ResearchGate. (2021). Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. [Link]

  • Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. [Link]

  • Mérieux NutriSciences. (n.d.). 2-MCPD, 3-MCPD and Glycidyl fatty acid Esters. [Link]

  • PharmSky Research. (2024). Analysing MCPD, Glycidol and their Fatty Acid Esters. [Link]

  • PubMed. (2023). Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS. [Link]

  • Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]

  • Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]

  • Curia Global. (n.d.). Batch Release & Stability. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • MDPI. (n.d.). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. [Link]

  • European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. [Link]

  • ResearchGate. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. [Link]

  • U.S. Food & Drug Administration (FDA). (2024). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Molnar-Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. [Link]

Sources

preventing polymerization during 3-Chloro-2-hydroxypropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Polymerization

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of unwanted polymerization during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your lab.

The synthesis of this compound, primarily through the ring-opening reaction of epichlorohydrin (ECH) with acetic acid, is a fundamental process for creating intermediates used in epoxy resins and various reactive polymers.[1] However, the high reactivity of the epoxide ring in ECH also makes it susceptible to cationic ring-opening polymerization, a significant side reaction that can drastically reduce yield, complicate purification, and in some cases, lead to dangerous, uncontrolled exothermic events.[2][3][4]

This document provides a structured troubleshooting guide and a comprehensive set of FAQs to help you anticipate, prevent, and resolve issues related to polymerization.

Troubleshooting Guide: Polymerization Issues

This section addresses specific experimental observations in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction mixture rapidly became a viscous gel or solid. What happened and can it be salvaged?

A1: This is a classic sign of runaway polymerization. The rapid increase in viscosity is due to the formation of high-molecular-weight poly(epichlorohydrin).

Root Cause Analysis:

  • Catalyst Choice: The most common cause is the use of an inappropriate catalyst. Strong Lewis acids (e.g., Boron trifluoride etherate, Aluminum chloride) or strong protic acids are highly effective at initiating the cationic ring-opening polymerization of epichlorohydrin.[2][5] This proceeds via an activated monomer mechanism which can be difficult to control.

  • Thermal Runaway: The ring-opening of epoxides is a highly exothermic reaction.[6] Inadequate temperature control can lead to a rapid increase in the reaction rate, which in turn generates more heat. This feedback loop accelerates polymerization, often with dangerous speed.[7]

  • High Catalyst Concentration: Even with a suitable catalyst, using an excessive concentration can overwhelm the primary reaction pathway and favor polymerization.

Immediate Actions & Solutions:

  • Safety First: If the reaction is still active and the temperature is rising uncontrollably, prioritize safety. If possible and safe to do so, immerse the reactor in an ice bath to quench the reaction. Be aware that a rapid release of energy can cause a violent rupture in a closed system.[3]

  • Salvage is Unlikely: Once a solid polymer has formed, salvaging the desired product is generally not feasible. The focus should shift to safe disposal and analysis of the failure.

  • Preventative Measures for Future Experiments:

    • Re-evaluate Your Catalyst: Switch to a catalyst known for high regioselectivity in the acetolysis of ECH. Heterogeneous solid acid catalysts, such as Cesium-modified dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10), have demonstrated high activity and selectivity (>98%) for the desired product.[1] Anion exchange resins also offer a kinetically controlled pathway that can minimize side reactions.[8]

    • Implement Strict Temperature Control: Use a reliable temperature-controlled reactor with efficient stirring. For exothermic reactions, consider adding one of the reactants (e.g., epichlorohydrin) dropwise to the heated solution of the other reactant and catalyst to maintain a stable internal temperature.

    • Optimize Catalyst Loading: Begin with the lowest effective catalyst concentration reported in the literature and optimize from there.

Q2: My product yield is very low, and I have a significant amount of a sticky, high-boiling point residue after distillation. How do I improve this?

A2: This indicates that while you avoided runaway polymerization, significant side reactions are still competing with your desired synthesis. The residue is likely oligomers of epichlorohydrin.

Root Cause Analysis:

  • Suboptimal Catalyst: Your catalyst may have low selectivity, promoting both the desired ring-opening by acetate and the undesired ring-opening by other ECH molecules.

  • Incorrect Molar Ratio: An inappropriate ratio of epichlorohydrin to acetic acid can leave unreacted ECH available to polymerize, especially at elevated temperatures or during extended reaction times.

  • Presence of Impurities: Water or other protic impurities in the reactants can act as initiators for cationic polymerization. Epichlorohydrin should be dried and distilled before use.[8]

Solutions & Optimization Strategies:

  • Catalyst Screening: The choice of catalyst is paramount. Below is a table summarizing catalyst options.

Catalyst TypeExample(s)AdvantagesDisadvantages
Heterogeneous Solid Acids Cs-DTP/K-10, Sulphated Zirconia[1]High selectivity, easily separable/reusable, mild reaction conditions.May require specific preparation and characterization.
Anion Exchange Resins Purolite A-520E[8]Good kinetic control, avoids strong acid conditions.Slower reaction rates may be observed.
Phase Transfer Catalysts Tetraethylammonium bromide[9]Can improve reaction rates under milder conditions.May require a co-solvent and can complicate purification.
Lewis/Protic Acids Boron trifluoride etherate, HClHigh activity.NOT RECOMMENDED. Very high risk of inducing explosive polymerization.[2][4]
  • Optimize Molar Ratio and Reaction Time: Conduct a design of experiments (DoE) to find the optimal molar ratio. Start with a 1:1 ratio and systematically vary it. Monitor the reaction progress using an appropriate analytical method (see Q5) to determine the point of maximum product concentration before significant byproduct formation occurs.

  • Ensure Reagent Purity: Use anhydrous reagents whenever possible. Dry solvents and distill liquid reactants like epichlorohydrin to remove water and any stabilizers or impurities that could initiate polymerization.

Frequently Asked Questions (FAQs)

Q3: What are the primary mechanisms leading to polymerization during this synthesis?

The dominant unwanted side reaction is the cationic ring-opening polymerization of epichlorohydrin . This can be initiated by:

  • Protic acids (H⁺): The acid catalyst itself can protonate the oxygen atom of the epoxide ring on an ECH molecule, activating it for nucleophilic attack by another ECH molecule.

  • Lewis acids: Catalysts like BF₃ can coordinate with the epoxide oxygen, similarly activating the ring for polymerization.[2]

This process is illustrated in the diagram below.

cluster_main Synthesis Pathways ECH Epichlorohydrin (ECH) Product 3-Chloro-2-hydroxypropyl acetate (Desired Product) ECH->Product AcOH Attack (Desired Reaction) Side_Reaction Unwanted Polymerization (Poly-ECH) ECH->Side_Reaction ECH Attack (Polymerization) AcOH Acetic Acid (AcOH) AcOH->Product Catalyst Catalyst (e.g., Cs-DTP/K-10) Catalyst->Product

Caption: Desired vs. Undesired reaction pathways for epichlorohydrin.

Q4: Are there any polymerization inhibitors I can add to the reaction?

Yes, the use of polymerization inhibitors can be an effective control strategy, though it must be tailored to your system. Inhibitors are substances that can interrupt the chain-growth process.[10]

  • For Radical Polymerization: While less common in this specific acid-catalyzed synthesis, if radical initiators are a concern (e.g., from peroxides in reagents), inhibitors like hydroquinone (HQ) , hydroquinone monomethyl ether (MEHQ) , or tert-butyl hydroquinone (TBHQ) can be effective.[11][12]

  • For Cationic Polymerization: The mechanism is more complex to inhibit. Cationic polymerization is typically inhibited by nucleophilic species that can trap the growing carbocationic chain end. Amines or even small amounts of water can sometimes act as inhibitors, but their use must be carefully controlled as they can also participate in other side reactions.

Recommendation: If you suspect polymerization is a persistent issue, consider adding a small quantity (e.g., 100-500 ppm) of an inhibitor like TBHQ. However, its effectiveness should be validated experimentally for your specific reaction conditions.

Q5: How can I monitor the reaction to detect the onset of polymerization early?

Early detection is key to preventing a total loss of the experiment.

  • Visual & Physical Monitoring: Regularly observe the reaction mixture. Any sudden increase in viscosity, change in color (darkening can indicate decomposition at high temperatures), or unexpected exotherm should be treated as a warning sign.

  • Analytical Monitoring: The most reliable method is to take aliquots from the reaction mixture at regular intervals and analyze them.

    • Gas Chromatography (GC): This is an excellent technique to quantify the consumption of reactants (epichlorohydrin, acetic acid) and the formation of the desired this compound and any isomers.[8] A sudden drop in the rate of product formation or a faster-than-expected consumption of ECH can indicate that polymerization is becoming the dominant pathway.

    • Titration: The concentration of acetic acid can be monitored by titrating an aliquot with a standardized base.[8]

The workflow below outlines a troubleshooting process when polymerization is suspected.

start Polymerization Suspected? (High Viscosity / Exotherm) check_temp Is Temperature Stable & Within Set Range? start->check_temp Yes check_cat Is Catalyst Type & Concentration Correct? check_temp->check_cat Yes action_temp Improve Cooling & Consider Slower Reagent Addition check_temp->action_temp No check_reagents Are Reagents Pure/Anhydrous? check_cat->check_reagents Yes action_cat Verify Catalyst. Switch to High-Selectivity Catalyst (e.g., Solid Acid) check_cat->action_cat No action_reagents Purify/Dry Reactants. Use Inhibitor. check_reagents->action_reagents No end Optimize & Rerun Experiment check_reagents->end Yes (Investigate other factors) action_temp->end action_cat->end action_reagents->end

Caption: Troubleshooting workflow for polymerization issues.

Experimental Protocols

Protocol 1: General Synthesis using a Solid Acid Catalyst

This protocol is a starting point based on methods reported to have high selectivity.[1]

  • Catalyst Preparation: Prepare or acquire the 20% (w/w) Cs-DTP/K-10 clay catalyst as described in the relevant literature. Ensure it is properly dried before use.

  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle.

  • Charging Reactants: To the flask, add acetic acid and the solid acid catalyst.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C).

  • Epichlorohydrin Addition: Once the temperature is stable, add epichlorohydrin dropwise using an addition funnel over a period of 30-60 minutes. Monitor the internal temperature closely to ensure there is no significant exotherm.

  • Reaction Monitoring: Maintain the reaction at 70°C for the determined reaction time (e.g., 4-6 hours). Take aliquots periodically for GC analysis to monitor conversion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration. The liquid product can then be purified by vacuum distillation.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
  • Sample Preparation: Withdraw approximately 0.1 mL of the reaction mixture. Quench the reaction immediately by diluting it in a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 50°C, hold for 3 minutes, then ramp at 10°C/min to 250°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the prepared sample. Identify peaks corresponding to acetic acid, epichlorohydrin, the internal standard, and the product(s) based on retention times established with pure standards. Calculate the conversion of reactants and the yield of the product by comparing peak areas relative to the internal standard.

References

  • The production of epichlorohydrin from glycerol. - Student Theses Faculty of Science and Engineering. Available at: [Link]

  • Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents. - ResearchGate. Available at: [Link]

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. - ResearchGate. Available at: [Link]

  • Two steps of GAP synthesis Synthesis of poly(epichlorohydrin). - ResearchGate. Available at: [Link]_

  • (PDF) Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. - ResearchGate. Available at: [Link]

  • Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide. - Mendeleev Communications. Available at: [Link]

  • Epichlorohydrin | C3H5ClO - PubChem. - National Institutes of Health. Available at: [Link]

  • Cationic ring-opening polymerization of epichlorohydrin in the presence of ethylene glycol. - Semantic Scholar. Available at: [Link]

  • Synthesis of Epichlorohydrin from Glycerol. - AIDIC. Available at: [Link]

  • US Patent for Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. - Google Patents.
  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. - ResearchGate. Available at: [Link]

  • Green Chemistry. - RSC Publishing. Available at: [Link]

  • EPICHLOROHYDRIN. - Olin Epoxy. Available at: [Link]

  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. - Google Patents.
  • METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. - Google Patents.
  • Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. - Patsnap. Available at: [Link]

  • (PDF) Highly efficient two-stage ring-opening of epichlorohydrin with carboxylic acid in a microreaction system. - ResearchGate. Available at: [Link]

  • Polymerization Inhibitors. - Quimidroga. Available at: [Link]

  • Method for preparing poly(epichlorohydrin)-polyol and polyglycidylazide-polyol. - Google Patents.
  • Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. - Justia Patents. Available at: [Link]

  • Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. - Google Patents.
  • What is high performance polymerization inhibitor? - Wako Pure Chemical Industries. Available at: [Link]

  • γ-CHLOROPROPYL ACETATE. - Organic Syntheses. Available at: [Link]

  • (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. - ResearchGate. Available at: [Link]

  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. - PubMed. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: The Role of Solvent in the Synthesis of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Chloro-2-hydroxypropyl acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of the solvent. We will address common issues in a practical, question-and-answer format, grounded in established scientific principles.

The synthesis of this compound is primarily achieved through the ring-opening of epichlorohydrin with acetic acid. While the reaction appears straightforward, the choice of solvent is a pivotal parameter that dictates reaction kinetics, regioselectivity, and overall purity of the final product. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the synthesis of this compound?

Solvent selection is paramount because it directly influences multiple facets of the reaction. It is not merely a medium for the reactants but an active participant in the chemical environment. The key influences are:

  • Reaction Rate: The polarity and nature of the solvent can significantly accelerate or decelerate the reaction. This is tied to how the solvent stabilizes transition states and interacts with the catalyst and reactants.[1][2]

  • Regioselectivity: The ring-opening of epichlorohydrin can produce two isomers: the desired this compound (from attack at the less hindered carbon) and its isomer, 2-chloro-1-(hydroxymethyl)ethyl acetate. The solvent environment plays a crucial role in directing the nucleophilic attack of the acetate. Studies have shown that decreasing solvent polarity can enhance the formation of the desired "normal" product.[1]

  • Catalyst Activity: The efficacy of catalysts, such as organic bases (e.g., triethylamine) or various metal salts, is highly dependent on their solubility and interaction with the solvent.[1][2]

  • Side Reactions: An inappropriate solvent can promote unwanted side reactions, such as the hydrolysis of epichlorohydrin if water is present, or polymerization.

  • Work-up and Purification: The choice of solvent directly impacts the ease of product isolation. A solvent in which the product is insoluble at lower temperatures can allow for simple precipitation and filtration.[3]

Q2: What types of solvents are typically used, and what are their advantages and disadvantages?

The choice of solvent depends heavily on the specific catalyst system and reaction conditions. Generally, aprotic solvents are preferred.

  • Aprotic Solvents (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Nitrobenzene): These are common choices for this synthesis.

    • Advantages: They do not have acidic protons, which prevents them from participating directly in the reaction or leading to solvolysis byproducts. They offer a range of polarities, allowing for fine-tuning of the reaction conditions.

    • Disadvantages: Must be anhydrous, as trace water can lead to impurities. Their polarity has a complex effect; for instance, with a triethylamine catalyst, increasing polarity accelerates the reaction, whereas with tetraalkylammonium halide catalysts, reducing polarity increases both the rate and regioselectivity.[1]

  • Solvent-Free (Using Excess Reagent): In some protocols, an excess of one of the reactants, typically epichlorohydrin, is used as the reaction medium.[1]

    • Advantages: This maximizes the concentration of reactants, potentially leading to faster reaction times and eliminating the cost and removal of a separate solvent.

    • Disadvantages: Can make purification more challenging, requiring efficient removal of the unreacted starting material. It may also increase the likelihood of side reactions, such as the formation of dimers or oligomers.

  • Protic Solvents (e.g., Water): While less common for the direct synthesis of the acetate ester due to hydrolysis risks, aqueous systems are frequently used in related syntheses of derivatives like 3-chloro-2-hydroxypropyl trimethylammonium chloride.[4][5]

    • Advantages: Excellent for dissolving ionic catalysts and salts. They are also inexpensive and environmentally benign.

    • Disadvantages: High risk of epichlorohydrin hydrolysis to form glycerol dichlorohydrin and other byproducts, reducing the yield of the desired product.

Troubleshooting Guide
Issue 1: My reaction rate is extremely slow, or my yield is unacceptably low.

A sluggish reaction or poor yield is a common problem that can often be traced back to the solvent system.

Possible Cause & Solution Workflow:

// Nodes Start [label="Problem:\nLow Yield / Slow Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incorrect Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Poor Reactant/Catalyst\nSolubility", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Solvent Contamination\n(e.g., Water)", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1A [label="Consult literature for your specific\ncatalyst system[1][2].", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1B [label="Experiment with solvents of\ndifferent polarity (e.g., Dioxane vs. THF).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2A [label="Increase reaction temperature to\nimprove solubility.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2B [label="Switch to a solvent known to\ndissolve all components.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3A [label="Use anhydrous grade solvent.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3B [label="Dry solvent using appropriate\nmethods (e.g., molecular sieves).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;

Cause1 -> Solution1A [label="Action"]; Cause1 -> Solution1B [label="Action"]; Cause2 -> Solution2A [label="Action"]; Cause2 -> Solution2B [label="Action"]; Cause3 -> Solution3A [label="Action"]; Cause3 -> Solution3B [label="Action"]; } dot Caption: Troubleshooting workflow for low yield issues.

Detailed Explanation:

  • Verify Solvent Polarity: The reaction's transition state stabilization is highly dependent on solvent polarity, and this effect is modulated by the catalyst. For chromium(III) acetate catalysis, 1,4-dioxane was found to provide the fastest reaction rate for acetic acid.[2] For base-catalyzed systems, the optimal polarity may differ.[1] If your rate is slow, your solvent may be suboptimal for your specific catalytic system.

  • Check Solubility: Visually inspect your reaction mixture at the reaction temperature. If you observe undissolved catalyst or phase separation of reactants, solubility is a limiting factor. Increasing the temperature or switching to a more suitable solvent is necessary.

  • Ensure Solvent Purity: If using an aprotic solvent, ensure it is dry. Water can react with epichlorohydrin to form byproducts, consuming your starting material and reducing the overall yield.

Issue 2: My final product is impure, containing isomers and other byproducts.

Product purity is directly linked to controlling the reaction's regioselectivity and preventing side reactions, both of which are heavily influenced by the solvent.

Possible Causes & Solutions:

  • Poor Regioselectivity:

    • Cause: The solvent may be promoting attack at the more sterically hindered carbon of the epoxide.

    • Solution: Try switching to a less polar aprotic solvent. Research indicates that a decrease in solvent polarity can increase the regioselectivity towards the desired this compound.[1] This is because less polar solvents may not stabilize the charge separation in the transition state leading to the undesired isomer as effectively.

  • Presence of Byproducts:

    • Cause: Byproducts can arise from subsequent reactions between the desired product and the starting materials, or from reactions with solvent impurities.[2] For example, the hydroxyl group of the product can react with another molecule of epichlorohydrin.

    • Solution:

      • Modify Solvent: A different solvent might disfavor the activation pathway for side reactions.

      • Adjust Stoichiometry: Using a slight excess of one reactant can ensure the other is fully consumed, but this must be balanced against purification challenges.

      • Optimize Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the main reaction.

Data Summary: Solvent Effects

The following table summarizes findings from the literature on how different solvents affect the reaction between epichlorohydrin and carboxylic acids.

Catalyst SystemSolventObservationReference
Chromium(III) acetate1,4-DioxaneFastest reaction rate observed for acetic acid.[2]
TriethylamineBinary mixture (Epichlorohydrin:Nitrobenzene)Increasing solvent polarity accelerates the reaction rate.[1]
Tetraalkylammonium halidesBinary mixture (Epichlorohydrin:THF)Reducing solvent polarity increases the reaction rate and regioselectivity.[1]
General Experimental Protocol

This protocol provides a general methodology for the synthesis, highlighting critical steps related to solvent handling.

Objective: To synthesize this compound via the catalyzed ring-opening of epichlorohydrin.

Materials:

  • Epichlorohydrin (ECH)

  • Glacial Acetic Acid

  • Catalyst (e.g., Triethylamine, Chromium(III) acetate)

  • Anhydrous Aprotic Solvent (e.g., 1,4-Dioxane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Workflow Diagram:

// Nodes prep [label="1. Preparation\n- Assemble dry glassware under inert gas.\n- Add anhydrous solvent and catalyst."]; reactants [label="2. Reactant Addition\n- Add acetic acid.\n- Add epichlorohydrin dropwise at reaction temp."]; reaction [label="3. Reaction\n- Stir at specified temperature.\n- Monitor progress via TLC or GC."]; workup [label="4. Work-up\n- Cool reaction mixture.\n- Quench with NaHCO3 (aq).\n- Perform liquid-liquid extraction."]; purify [label="5. Purification\n- Dry organic layer (Na2SO4).\n- Concentrate under reduced pressure.\n- Purify via distillation or chromatography."];

// Edges prep -> reactants; reactants -> reaction; reaction -> workup; workup -> purify; } dot Caption: General experimental workflow for synthesis.

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the selected anhydrous solvent and the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Addition: Begin stirring and bring the mixture to the desired reaction temperature. Add the acetic acid. Subsequently, add epichlorohydrin dropwise via an addition funnel over a period of 30-60 minutes to control any potential exotherm.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress periodically using an appropriate analytical technique (e.g., TLC, GC, or HPLC). The reaction is complete when the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid and catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

References
  • Solvent effect on ring-opening reaction of epichlorohydrin with acetic acid in presence of organic bases. ResearchGate. [Link]

  • Reactivity of some carboxylic acids in the addition to epichlorohydrin in the presence of chromium(III) acetate. The effect of some organic solvents. ResearchGate. [Link]

  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE.
  • Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide. Mendeleev Communications. [Link]

  • Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. [Link]

  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • γ-CHLOROPROPYL ACETATE. Organic Syntheses. [Link]

  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. ResearchGate. [Link]

  • Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. Justia Patents. [Link]

  • Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. ResearchGate. [Link]

Sources

Technical Support Center: Managing the pH Sensitivity of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-hydroxypropyl acetate (CHPA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the chemical stability of CHPA, particularly its sensitivity to acidic and basic conditions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to anticipate, troubleshoot, and manage potential issues in your experiments.

Core Chemical Principles: Understanding the "Why" Behind CHPA's pH Sensitivity

This compound is a bifunctional molecule containing a secondary alcohol, a primary chloride, and an ester group. This combination of functional groups makes it a versatile intermediate but also introduces specific vulnerabilities to both acidic and basic environments. The two primary sites of reactivity are the ester linkage and the chlorohydrin moiety .

Behavior in Acidic Conditions

Under acidic conditions, the primary reaction is the hydrolysis of the ester bond. This is a reversible, acid-catalyzed process, essentially the reverse of a Fischer esterification.[1] The reaction is typically initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acids, especially at elevated temperatures, can lead to significant degradation.

G

Behavior in Basic Conditions

Basic conditions present a much more significant challenge to the stability of CHPA due to two competing and rapid degradation pathways.

  • Saponification (Ester Hydrolysis): Similar to acidic hydrolysis, the ester linkage can be cleaved. However, this process is effectively irreversible .[2] The hydroxide ion directly attacks the electrophilic carbonyl carbon, and the reaction ultimately produces a carboxylate salt (acetate) and 3-chloro-1,2-propanediol. The deprotonation of the carboxylic acid intermediate drives the reaction to completion.[3]

  • Intramolecular Cyclization (Epoxidation): This is often the more problematic and rapid degradation pathway. The hydroxyl group of the chlorohydrin moiety is deprotonated by the base, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom in an intramolecular SN2 reaction.[4][5] The chloride ion is displaced, resulting in the formation of an epoxide ring. The product of this reaction is glycidyl acetate . This reaction can significantly reduce the yield of desired products by consuming the starting material.

G cluster_saponification Pathway 1: Saponification (Irreversible) cluster_cyclization Pathway 2: Intramolecular Cyclization (Rapid) CHPA {this compound (CHPA) | { Ester |  Chlorohydrin}} Saponification_Product1 Acetate CHPA:f0->Saponification_Product1 Saponification_Product2 3-Chloro-1,2-propanediol CHPA:f0->Saponification_Product2 Alkoxide Alkoxide Intermediate CHPA:f1->Alkoxide Forms Alkoxide Base Base (e.g., OH⁻) Base->CHPA:f1 Deprotonation Base->CHPA:f0 Nucleophilic Attack Cyclization_Product Glycidyl Acetate (Epoxide) Alkoxide->Cyclization_Product Intramolecular SN2 Attack Chloride_Ion Cl⁻ Alkoxide->Chloride_Ion Displaces Cl⁻

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with CHPA in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low when using CHPA with a basic reagent. What is the likely cause?

A: The most probable cause is the rapid intramolecular cyclization of CHPA to form glycidyl acetate, which consumes your starting material.[4][5] A secondary, but also significant, cause is the saponification (hydrolysis) of the ester group. Both pathways are accelerated by strong bases and higher temperatures.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. This will slow the rate of both degradation pathways.

  • Base Stoichiometry: Use a precise stoichiometry of your base. An excess of a strong base will significantly accelerate the degradation of CHPA. A slow, dropwise addition of the base can also help maintain a low instantaneous concentration.

  • Choice of Base: If your reaction chemistry allows, consider using a weaker or more sterically hindered, non-nucleophilic base to minimize the attack on the ester and the deprotonation of the hydroxyl group.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed.

Q2: I'm analyzing my product mixture and have identified an unexpected peak corresponding to an epoxide. Where did this come from?

A: This is a classic sign of CHPA degradation under basic or even neutral-to-slightly-basic conditions. The epoxide you are observing is almost certainly glycidyl acetate, formed via the intramolecular cyclization pathway described in Section 1.2.

Troubleshooting Steps:

  • Confirmation: Confirm the identity of the impurity using analytical techniques such as GC-MS or NMR spectroscopy. The mass and fragmentation pattern of glycidyl acetate are distinct.

  • pH Control: Re-evaluate the pH of your reaction medium. Even seemingly neutral reactions can become basic if a reagent consumes an acidic proton. Buffering the system, if compatible with your reaction, can prevent pH excursions.

  • Prevention: Implement the preventative measures outlined in the answer to Q1 (lower temperature, controlled base addition, shorter reaction times) in subsequent experiments.

Q3: I've stored a solution of CHPA for several weeks and its pH has dropped. Is it still viable for my experiment?

A: The drop in pH indicates that slow hydrolysis of the ester has occurred, releasing acetic acid.[6] This is often initiated by ambient moisture. The presence of both acetic acid and the hydrolysis product, 3-chloro-1,2-propanediol, means the purity of your reagent is compromised.

Troubleshooting Steps:

  • Purity Assessment: Do not assume the material is usable. Quantify the purity using a suitable analytical method like HPLC or GC with an internal standard.

  • Risk Evaluation: For highly sensitive applications, such as pharmaceutical development or kinetic studies, it is strongly recommended to use a fresh, high-purity lot of CHPA. For less sensitive, bulk applications, you may be able to proceed if the level of impurities is acceptably low, but be aware that the impurities could cause unforeseen side reactions.

  • Future Prevention: Ensure rigorous adherence to proper storage protocols.

Q4: What are the definitive storage and handling protocols for maintaining the integrity of CHPA?

A: Proper storage and handling are critical to prevent degradation.

Storage Protocol:

  • Container: Store in a tightly sealed container, preferably the original manufacturer's packaging.

  • Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen to displace moisture and air.

  • Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration is often recommended.

  • Incompatibilities: Ensure storage away from strong acids, strong bases (alkalies), and strong oxidizing agents.[7]

Handling Protocol:

  • Inert Conditions: When handling, use dry glassware and solvents to minimize exposure to water.

  • Ventilation: Use in a well-ventilated area or fume hood.

  • Avoid Contamination: Never return unused material to the original container.

  • pH Neutrality: When preparing solutions, use neutral, aprotic solvents whenever possible. If an aqueous solution is required, use freshly distilled or deionized water and be mindful of the solution's stability over time.

Q5: How can I actively monitor the stability of CHPA during my reaction?

A: Setting up a simple analytical monitoring protocol is the most reliable way to understand the fate of CHPA in your specific reaction matrix. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.

Step-by-Step HPLC Monitoring Protocol:

  • Initial Sample (t=0): As soon as your reaction is fully constituted, immediately withdraw a small aliquot (e.g., 50 µL).

  • Quench: Immediately dilute the aliquot into a known volume (e.g., 1 mL) of a suitable quenching solution. This solution should be cold and buffered at a neutral pH (e.g., a phosphate buffer, pH 7) to instantly stop the reaction and any degradation.

  • Time Points: Repeat the sampling and quenching process at regular intervals throughout your experiment.

  • Sample Preparation: Centrifuge the quenched samples to remove any particulates. If necessary, perform a further dilution with the mobile phase to bring the concentration within the linear range of your detector.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is a good starting point.

    • Detection: UV detection (e.g., at 210 nm) is often sufficient, as the ester carbonyl has a weak chromophore.

  • Data Analysis: Plot the peak area of CHPA versus time. A rapid decrease indicates instability. Simultaneously, look for the appearance of new peaks corresponding to degradation products like glycidyl acetate or 3-chloro-1,2-propanediol.

G

Summary of pH-Dependent Instability

ConditionPrimary Degradation Pathway(s)Relative RateKey Degradation Product(s)Notes
Strongly Acidic (pH < 3) Ester HydrolysisSlow to Moderate3-Chloro-1,2-propanediol, Acetic AcidReversible reaction. Rate increases with temperature.
Neutral (pH ~7) Very Slow HydrolysisVery Slow3-Chloro-1,2-propanediol, Acetic AcidGenerally stable for short periods, but moisture can initiate slow hydrolysis.
Strongly Basic (pH > 9) 1. Intramolecular Cyclization2. SaponificationRapid to Very Rapid1. Glycidyl Acetate2. Acetate, 3-Chloro-1,2-propanediolCyclization is often the dominant and faster pathway. Saponification is irreversible.[2][4]

References

  • Material Safety Data Sheet: 3-Chloro-2-hydroxypropyl methacryl
  • Synthesis and Uses of Epichlorohydrin. ChemicalBook.
  • Glycerol. Wikipedia.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support.
  • Continuous hydrolysis of epichlorohydrin.
  • Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings.
  • Glyceryl Acet
  • Hydrolysis of Esters. University of Calgary.
  • mechanism of ester hydrolysis. YouTube.
  • Hydrolysis of esters mechanism. YouTube.
  • Ester Hydrolysis: Acid and Base-C

Sources

common impurities in commercial 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-hydroxypropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities that may be encountered during its use. We will delve into the causality behind these impurities, their potential impact on your experiments, and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

A1: The purity of this compound is crucial for reproducible experimental outcomes. Impurities typically arise from the synthetic route, which most commonly involves the acid-catalyzed ring-opening of epichlorohydrin with acetic acid.[1][2] The primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Epichlorohydrin: Due to incomplete reaction, residual epichlorohydrin can remain.[3][4][5]

    • Acetic Acid: Excess acetic acid used to drive the reaction may not be fully removed during workup.[1][2]

  • Process-Related Impurities & By-products:

    • 1,3-Dichloro-2-propanol (DCP): This can be formed through side reactions, particularly if there are sources of chloride ions and water.[3][4][5]

    • 2,3-Dichloropropyl Acetate: Arising from an alternative reaction pathway of the starting materials.[6]

    • Glycidyl Acetate: Formed by the reaction of epichlorohydrin with the acetate anion, followed by intramolecular cyclization.

    • Isomeric Impurities: While the desired product is this compound, the isomeric 1-Chloro-3-hydroxypropyl acetate can also be formed depending on the regioselectivity of the epichlorohydrin ring-opening.[2]

  • Degradation Products:

    • 3-Chloro-1,2-propanediol: Hydrolysis of the acetate ester bond can lead to the formation of this diol, particularly in the presence of moisture or at elevated temperatures.

    • Glycerol: Further degradation or as a byproduct from alternative synthesis routes starting from glycerol.[7][8]

The following diagram illustrates the primary synthesis route and the formation of key impurities.

G cluster_reactants Reactants cluster_products Reaction Products cluster_impurities Common Impurities Epichlorohydrin Epichlorohydrin MainProduct This compound (Desired Product) Epichlorohydrin->MainProduct Ring-opening (desired regioselectivity) Isomer 1-Chloro-3-hydroxypropyl acetate (Isomeric Impurity) Epichlorohydrin->Isomer Ring-opening (alternative regioselectivity) UnreactedECH Unreacted Epichlorohydrin Epichlorohydrin->UnreactedECH Incomplete Reaction AceticAcid Acetic Acid AceticAcid->MainProduct AceticAcid->Isomer UnreactedAA Unreacted Acetic Acid AceticAcid->UnreactedAA Excess Reagent DCP 1,3-Dichloro-2-propanol MainProduct->DCP Side Reactions/ Degradation

Caption: Synthesis of this compound and key impurity pathways.

Q2: How can these impurities affect my downstream applications, particularly in drug development?

A2: Impurities, even at trace levels, can have significant consequences in research and drug development:

  • Altered Reaction Kinetics and Yield: Reactive impurities like residual epichlorohydrin or acidic residues can interfere with subsequent reaction steps, leading to unexpected by-products, lower yields, and poor reproducibility.

  • Toxicity and Safety Concerns: Epichlorohydrin and chlorinated propanols are known to have toxic and potentially carcinogenic properties.[9][10] Their presence in an intermediate can carry through to the final active pharmaceutical ingredient (API), posing a significant safety risk.

  • Formation of Neo-antigens: Impurities can react with the API or excipients, leading to the formation of new chemical entities that could be immunogenic.

  • Compromised Product Stability: The presence of acidic or hydrolytically unstable impurities can accelerate the degradation of your target molecule during storage.

Q3: What are the recommended analytical methods for detecting and quantifying these impurities?

A3: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling.

Analytical TechniqueTarget ImpuritiesPurpose
Gas Chromatography (GC) Epichlorohydrin, 1,3-Dichloro-2-propanol, other volatile impuritiesHigh sensitivity for volatile and semi-volatile compounds. Often used with a flame ionization detector (FID) or mass spectrometry (MS) for identification.[4][5]
High-Performance Liquid Chromatography (HPLC) Isomeric impurities, non-volatile by-products, degradation productsA versatile technique for separating a wide range of compounds. Can be coupled with UV, MS, or other detectors for quantification and identification.[11][12]
Karl Fischer Titration WaterTo determine the moisture content, which can be critical for preventing hydrolysis.
Titrimetry Acetic AcidA simple method to quantify residual acidic impurities.

Modern hyphenated techniques like LC-MS are particularly powerful for identifying unknown impurities by providing both chromatographic separation and mass spectral data for structural elucidation.[12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may be linked to impurities in this compound.

Scenario 1: Inconsistent Reaction Yields or Unexpected By-products

Symptom: You are using this compound as a starting material, and you observe variable yields or the formation of unknown peaks in your reaction profile (e.g., by HPLC or TLC).

Troubleshooting Workflow:

G Start Inconsistent Yields/ Unexpected By-products CheckPurity Step 1: Verify Purity of This compound Lot Start->CheckPurity GC_Analysis Perform GC Analysis for Volatile Impurities (Epichlorohydrin, DCP) CheckPurity->GC_Analysis HPLC_Analysis Perform HPLC Analysis for Non-Volatile/Isomeric Impurities CheckPurity->HPLC_Analysis HighVolatiles High Volatiles Found? GC_Analysis->HighVolatiles HighNonVolatiles Isomers/Other Peaks Found? HPLC_Analysis->HighNonVolatiles HighVolatiles->HighNonVolatiles No Purify Action: Purify Starting Material (e.g., Distillation, Chromatography) HighVolatiles->Purify Yes AdjustStoichiometry Action: Adjust Reaction Stoichiometry to Account for Impurity Reactivity HighNonVolatiles->AdjustStoichiometry Yes InvestigateOther Issue Persists: Investigate Other Reaction Parameters (Solvent, Temp, etc.) HighNonVolatiles->InvestigateOther No ReRun Re-run Reaction with Purified Material Purify->ReRun AdjustStoichiometry->ReRun ReRun->InvestigateOther

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Steps:

  • Initial Purity Assessment:

    • Protocol: Before extensive troubleshooting, obtain the Certificate of Analysis (CoA) for the lot of this compound in use. Compare the reported purity with your internal standards.

    • Rationale: The CoA provides a baseline for expected purity and may list known impurities and their levels.

  • Analysis for Volatile Impurities (GC):

    • Protocol:

      • Prepare a standard solution of your this compound in a suitable solvent (e.g., chloroform).[4]

      • Use an internal standard for accurate quantification (e.g., 2-ethylhexanol).[4]

      • Analyze by GC using a suitable column (e.g., PEG 20M) and a flame ionization detector (FID).[4]

      • Compare the retention times and peak areas with certified reference standards of epichlorohydrin and 1,3-dichloro-2-propanol.

    • Rationale: Reactive volatile impurities like epichlorohydrin are common culprits in side reactions. Their quantification is essential.

  • Analysis for Non-Volatile and Isomeric Impurities (HPLC):

    • Protocol:

      • Develop an HPLC method, likely a reversed-phase method (e.g., C18 column) with a mobile phase of methanol/water or acetonitrile/water.

      • Use a UV detector if the impurities have a chromophore, or a more universal detector like a Refractive Index (RI) detector or Mass Spectrometer (MS).

      • Assess the chromatogram for peaks other than the main product.

    • Rationale: Isomeric impurities may have different reactivity profiles, and non-volatile degradation products can interfere with the reaction. LC-MS can be invaluable here for identifying the mass of the unknown peaks.[12]

  • Corrective Actions:

    • If significant levels of impurities are detected, consider purifying the starting material via vacuum distillation or column chromatography.

    • Alternatively, if the impurity is known and its reactivity understood, you may be able to adjust the stoichiometry of your reagents to compensate.

Scenario 2: Product Instability or Degradation During Storage

Symptom: You observe a decrease in the purity of your synthesized product over time, or the appearance of new degradation peaks during stability studies.

Troubleshooting Steps:

  • Check for Hydrolytic Degradation:

    • Suspected Cause: Residual acetic acid or moisture in the this compound could be catalyzing the hydrolysis of your product's ester or other sensitive functional groups.

    • Analytical Protocol:

      • Use Karl Fischer titration to measure the water content of the this compound lot.

      • Use a simple acid-base titration to quantify residual acidic impurities.

    • Corrective Action: If high levels of water or acid are found, consider using a freshly purified batch of this compound that has been thoroughly dried. Store the material under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.

  • Investigate Trace Metal Contamination:

    • Suspected Cause: Trace metals from the manufacturing process can sometimes catalyze degradation pathways.

    • Analytical Protocol: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for trace metal impurities.

    • Corrective Action: If metals are present, purification of the starting material or the use of a metal scavenger in your reaction may be necessary.

References

  • Acidolysis of epichlorohydrin by acetic acid in the presence of tetraethylammonium bromide.
  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • Synthesis of Epichlorohydrin from Glycerol. Chemical Engineering Transactions.
  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylammonium chloride.
  • [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride]. Se Pu.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support.
  • [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride].
  • The production of epichlorohydrin from glycerol. Student Theses - Faculty of Science and Engineering.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal.
  • Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride. ChemicalBook.
  • (3-Chloro-2-hydroxypropyl)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to C3 Synthons: 3-Chloro-2-hydroxypropyl Acetate vs. Glycidyl Acetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of a C3 building block is a critical decision that dictates reaction pathways, efficiency, and scalability. Among the most versatile of these synthons are 3-Chloro-2-hydroxypropyl acetate (CHPA) and glycidyl acetate (GA). Both provide a functionalized three-carbon chain, yet their inherent chemical natures—a halohydrin ester versus an epoxide ester—present distinct strategic advantages and challenges. This guide provides an in-depth comparison of their synthesis, reactivity, and practical application, supported by experimental insights to inform your selection.

Overview of the Contenders: Structure and Synthetic Role

At first glance, CHPA and GA are closely related. CHPA is a stable, open-chain halohydrin, while GA contains a strained, highly reactive three-membered epoxide ring. This fundamental structural difference is the primary determinant of their utility.

  • This compound (CHPA): A versatile intermediate often generated from the ring-opening of epichlorohydrin. Its value lies in its dual functionality: a secondary alcohol and a primary alkyl chloride, which can be manipulated sequentially.

  • Glycidyl Acetate (GA): A key epoxide-containing monomer and synthetic intermediate. Its reactivity is dominated by the electrophilic nature of the epoxide ring, making it a prime target for a wide array of nucleophiles.[1]

The choice between them is not merely about accessing a C3 unit, but about controlling the sequence and selectivity of bond formation in a larger synthetic context.

Synthetic Routes and Accessibility

The accessibility and synthesis of these intermediates are paramount for their practical application, particularly on an industrial scale.

  • Synthesis of this compound (CHPA): The most direct and atom-economical route is the regioselective acetolysis (ring-opening) of epichlorohydrin with acetic acid.[2] This reaction is typically catalyzed by solid acid catalysts to ensure high selectivity (>98%) for the desired isomer, where the acetate attacks the less-hindered carbon of the protonated epoxide.[2]

  • Synthesis of Glycidyl Acetate (GA): GA can be prepared via several established methods. A common laboratory and industrial method involves the reaction of an alkali metal salt of acetic acid, such as sodium acetate, with epichlorohydrin, often in the presence of a phase-transfer catalyst.[3][4] Alternatively, the acetylation of glycidol with acetic anhydride provides another viable route.

The following workflow illustrates the primary synthetic pathways to both compounds, highlighting their common origin from the bulk chemical, epichlorohydrin.

G cluster_0 Synthetic Pathways ECH Epichlorohydrin CHPA 3-Chloro-2-hydroxypropyl acetate (CHPA) ECH->CHPA   Regioselective   Ring-Opening   (Acid Catalyst) GA Glycidyl Acetate (GA) ECH->GA   Nucleophilic   Substitution AcOH Acetic Acid AcOH->CHPA NaOAc Sodium Acetate NaOAc->GA Glycidol Glycidol Glycidol->GA   Acetylation Ac2O Acetic Anhydride Ac2O->GA

Caption: Primary synthetic routes to CHPA and GA.

Comparative Analysis: Reactivity, Mechanism, and Strategic Use

The core of this comparison lies in understanding the profound mechanistic differences between the halohydrin and epoxide functionalities.

Reactivity Profile
  • CHPA (The Stable Precursor): The reactivity of CHPA is characterized by its ability to act as a latent epoxide. Under basic conditions, the hydroxyl group is deprotonated, forming an alkoxide that readily undergoes an intramolecular SN2 reaction, displacing the adjacent chloride to form an epoxide ring.[5][6][7] This two-step sequence (base treatment followed by nucleophilic attack on the newly formed epoxide) offers a level of control that can be advantageous if the epoxide is unstable under initial reaction conditions or if a competing reaction is desired first.

  • GA (The Direct Effector): Glycidyl acetate's reactivity is immediate and centered on its strained epoxide ring. It readily undergoes nucleophilic ring-opening reactions under both acidic and basic conditions, providing a direct pathway to β-substituted alcohols.[1][8][9]

    • Under basic/nucleophilic conditions: The nucleophile attacks the least sterically hindered primary carbon of the epoxide.

    • Under acidic conditions: The epoxide oxygen is protonated, and the nucleophile attacks the more substituted secondary carbon, which can better stabilize the partial positive charge.

This mechanistic divergence is critical for controlling regioselectivity in complex syntheses.

G cluster_chpa CHPA Pathway (Latent Epoxide) cluster_ga Glycidyl Acetate Pathway (Direct Reaction) CHPA CHPA Alkoxide Intermediate Alkoxide CHPA->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide Epoxide In-situ Formed Epoxide Alkoxide->Epoxide Intramolecular SN2 (Ring Closure) Product_A Final Product Epoxide->Product_A Ring-Opening Nu_A Nucleophile (Nu⁻) Nu_A->Product_A GA Glycidyl Acetate Product_B Final Product GA->Product_B Direct SN2 (Ring-Opening) Nu_B Nucleophile (Nu⁻) Nu_B->Product_B

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Chloro-2-hydroxypropyl acetate (CHPA), a key intermediate in various chemical syntheses. As product quality and regulatory compliance are paramount, the validation of analytical procedures is a critical exercise to ensure that measurements are accurate, reliable, and fit for their intended purpose.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

The narrative follows the principles of scientific integrity, explaining the causality behind experimental choices and adhering to internationally recognized standards, primarily the ICH Q2(R2) guideline.[3][4]

Introduction: The Analytical Challenge of CHPA

This compound is a small, non-chromophoric molecule. Its analysis presents a unique set of challenges. The primary objectives for its analytical control are typically:

  • Assay: To determine the purity or concentration of the bulk substance.

  • Impurity Profiling: To detect and quantify process-related impurities (e.g., starting materials, by-products) and potential degradants.[5][6]

The choice of analytical technique is dictated by the physicochemical properties of CHPA and the specific requirements of the analysis. This guide will compare two powerful and commonly employed chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .

Comparative Analysis of Core Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is an ideal technique for volatile or semi-volatile compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds, making it suitable for CHPA.

Advantages for CHPA Analysis:

  • High Sensitivity: GC-FID offers excellent sensitivity, making it the preferred method for trace-level impurity analysis.

  • High Resolution: Capillary GC columns provide superior separating power, enabling the resolution of closely related impurities.

  • Direct Analysis: CHPA is sufficiently volatile for direct injection, simplifying sample preparation.

Limitations:

  • Thermal Lability: Non-volatile or thermally labile impurities may degrade in the high-temperature injector or column.

  • Matrix Complexity: Complex, non-volatile sample matrices can contaminate the inlet and column, requiring more extensive sample preparation or cleanup.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Since CHPA lacks a UV-absorbing chromophore, a universal detector is required. The Refractive Index (RI) detector measures the difference in the refractive index between the mobile phase and the eluting sample, making it a suitable, albeit less sensitive, option.[7]

Advantages for CHPA Analysis:

  • Versatility: HPLC is applicable to a wide range of compounds, including those that are non-volatile or thermally labile.

  • Robustness for Assay: HPLC-RI is often very stable and reproducible for quantifying major components, making it a workhorse for assay methods.

  • Direct Aqueous Analysis: Can directly analyze aqueous samples with minimal preparation.

Limitations:

  • Lower Sensitivity: The RI detector is significantly less sensitive than GC-FID, limiting its utility for trace impurity detection.

  • Gradient Incompatibility: RI detectors are highly sensitive to changes in mobile phase composition, precluding the use of gradient elution. This limits the ability to separate complex mixtures with a wide range of polarities in a single run.

  • Temperature Sensitivity: Requires stringent temperature control for both the column and detector to maintain a stable baseline.

The Validation Workflow: A Structured Approach

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[8] The workflow follows a predefined protocol, evaluating specific performance characteristics as laid out by regulatory bodies like the ICH, FDA, and EMA.[9][10][11][12]

ValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Head-to-Head Comparison of Validation Parameters

This section details the experimental approach for each validation parameter and presents a comparative summary of expected performance data for hypothetical GC-FID (for impurity analysis) and HPLC-RI (for assay) methods for CHPA.

Specificity

Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[13] For a stability-indicating method, this involves demonstrating that the analyte peak is free from interference from degradation products.[14]

Experimental Protocol:

  • Blank Analysis: Analyze a diluent or sample matrix blank to ensure no interfering peaks at the retention time of CHPA and its known impurities.

  • Impurity Spiking: Prepare a solution of pure CHPA and spike it with known process impurities at their specification levels.

  • Forced Degradation: Subject a CHPA sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Assessment: In all cases, the analytical method must demonstrate baseline resolution between the CHPA peak and all other peaks. Peak purity analysis (using a Diode Array Detector for HPLC, if a derivative is used, or MS for GC) can provide additional evidence of specificity.

Linearity and Range

Scientific Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[1] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4][15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of CHPA spanning the expected concentration range. For an assay method, this is typically 80% to 120% of the nominal concentration. For an impurity method, it would span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[15]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy

Scientific Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix (spiking).[16][17]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation or a reaction mixture blank).

  • Spike the matrix with CHPA at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery of the added analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Precision

Scientific Rationale: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[16]

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.[13]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous CHPA sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of CHPA with that of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Scientific Rationale: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13] It provides an indication of its reliability during normal usage and is typically evaluated during method development.[4]

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature ramp rate, HPLC mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly from the nominal value (e.g., flow rate ± 0.1 mL/min).

  • Analyze a system suitability standard under each modified condition and evaluate the impact on key responses like retention time, peak shape, and resolution.

Data Summary: Performance Comparison

The following tables summarize the expected validation performance for the two compared methods.

Table 1: GC-FID Method for CHPA Impurity Profiling

Validation ParameterAcceptance CriterionTypical Result
Specificity Baseline resolution (R > 1.5)Achieved for all known impurities
Linearity (Range: LOQ-150%) r² ≥ 0.990.9992
Accuracy (% Recovery) 80.0 - 120.0%95.5% - 104.2%
Precision (Repeatability) %RSD ≤ 15% at LOQ9.8%
Precision (Intermediate) %RSD ≤ 20% at LOQ12.5%
LOD S/N ≥ 3:10.5 µg/mL
LOQ S/N ≥ 10:11.5 µg/mL
Robustness System suitability passesNo significant impact from minor changes

Table 2: HPLC-RI Method for CHPA Assay

Validation ParameterAcceptance CriterionTypical Result
Specificity No interference from blanksAchieved
Linearity (Range: 80-120%) r² ≥ 0.9950.9989
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.3%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Precision (Intermediate) %RSD ≤ 2.5%1.3%
LOD S/N ≥ 3:150 µg/mL
LOQ S/N ≥ 10:1150 µg/mL
Robustness System suitability passesStable, but sensitive to flow rate changes

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively demonstrate the method's fitness for purpose. For example, the defined Range is verified by successful Linearity, Accuracy, and Precision studies conducted within that range.

ParameterRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Range->Accuracy Range->Precision Linearity Linearity Range->Linearity LOD_LOQ LOD_LOQ LOD_LOQ->Range Defines lower limit for impurity methods Robustness Robustness Accuracy->Range Precision->Range Linearity->Range

Caption: Interdependencies of core validation parameters.

Conclusion and Method Selection

The validation data clearly illustrates that both GC-FID and HPLC-RI are suitable techniques for the analysis of this compound, but for different applications.

  • For trace impurity analysis and stability studies , the superior sensitivity and resolution of GC-FID make it the method of choice. Its ability to achieve low LOD and LOQ values is critical for controlling potentially harmful impurities at ppm levels.

  • For routine assay and purity determination of the bulk substance , the robustness, simplicity, and high precision of the HPLC-RI method are advantageous. While less sensitive, its performance in the 80-120% assay range is highly reliable.

Ultimately, the selection of a validated method depends on its intended purpose, as defined in the Analytical Target Profile (ATP). A comprehensive quality control strategy for CHPA would likely employ both methodologies: HPLC-RI for release testing and assay, and GC-FID for impurity profiling and stability testing. This dual-method approach ensures that all quality attributes of the material are controlled with the most appropriate and rigorously validated analytical technology.

References

  • AMSbiopharma. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • gmp-compliance.org.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager Magazine. (2025).
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ProPharma. (2024).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • U.S. Food and Drug Administration. Q2(R2)
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • European Medicines Agency. (2023).
  • Analytice. (3-chloro-2-hydroxypropyl) trimethylammonium chloride - AIR analysis.
  • Singh, et al. (Year N/A).
  • Organic Syntheses Procedure. 4 - Organic Syntheses Procedure.
  • ResearchGate. (2025). [Gas chromatographic determination of micro organic impurities in 3-chloro-2-hydroxypropyl trimethyl ammonium chloride].
  • Chemistry Research Journal.
  • ResearchGate. (2025).
  • International Journal of Research and Development in Pharmacy & Life Sciences. (2015).
  • Goclik, V., Stach, S., & Mischnick, P. (2004). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
  • Biosynth.
  • La démarche ISO 17025. (2015).
  • ChemBK.
  • Svejkovská, B., et al. (Year N/A). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 22, 182-189.
  • Google Patents. (1970).
  • European Patent Office. METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE - EP 0276207 B1.
  • ResearchGate. (2025). (PDF)
  • MedchemExpress.com.
  • Brereton, P., et al. (Year N/A). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • SIELC Technologies.
  • Seventh Sense Research Group.
  • Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III).

Sources

Molecular Structure Overview: The Foundation of Spectral Differences

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Isomers of 3-Chloro-2-hydroxypropyl Acetate

As a Senior Application Scientist, the ability to unambiguously differentiate between structurally similar isomers is paramount in fields ranging from pharmaceutical development to food safety analysis. The isomers of this compound, critical intermediates and potential contaminants, present a classic analytical challenge. These compounds, more systematically named 1-acetoxy-3-chloro-2-propanol and 2-acetoxy-1-chloro-3-propanol, differ only in the placement of the acetate and hydroxyl functional groups. This subtle distinction, however, leads to significant and predictable differences in their spectroscopic signatures.

This guide provides a detailed comparison of these two isomers using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, we will establish a robust framework for their identification and characterization, grounded in fundamental principles and supported by experimental data from analogous compounds.

The two positional isomers are:

  • Isomer A: 1-acetoxy-3-chloro-2-propanol

  • Isomer B: 2-acetoxy-1-chloro-3-propanol

The core difference lies in the location of the functional groups. In Isomer A, the acetate group is on a primary carbon (C1) and the hydroxyl group is on the secondary carbon (C2). In Isomer B, the acetate is on the secondary carbon (C2) while the hydroxyl is on a primary carbon (C3). This seemingly minor shift has profound implications for the electronic environment of each atom, which is the basis for their spectroscopic differentiation.

Caption: Molecular structures of the two positional isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is exceptionally sensitive to the local electronic environment. The electronegativity of nearby atoms and functional groups dictates the chemical shift (δ) of each proton. The most significant differences between our two isomers will be observed in the methine (CH) and methylene (CH₂) protons of the propyl backbone.

Causality of Chemical Shifts:

  • Deshielding Effect: Electronegative atoms like oxygen and chlorine pull electron density away from adjacent protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (further downfield).

  • Acetate vs. Hydroxyl: An acetate group (-OAc) is more electron-withdrawing than a hydroxyl group (-OH). Therefore, a proton on a carbon attached to an acetate group will be further downfield than a proton on a carbon attached to a hydroxyl group.

Predicted Spectral Differences:

  • The CH Proton (Methine): This is the most diagnostic signal.

    • In Isomer A , this proton is on C2, bonded to the hydroxyl group (CH-OH). It will appear as a multiplet around δ 3.8-4.2 ppm .

    • In Isomer B , this proton is on C2, bonded to the more electron-withdrawing acetate group (CH-OAc). This will shift its signal significantly downfield to approximately δ 4.9-5.3 ppm .

  • The Methylene Protons (CH₂): The shifts of these protons are dictated by their proximity to the Cl, OH, and OAc groups.

    • Isomer A: The CH₂OAc protons (C1) will be downfield (δ ~4.2 ppm), while the CH₂Cl protons (C3) will be slightly upfield (δ ~3.7 ppm).

    • Isomer B: The CH₂Cl protons (C1) will be around δ ~3.8 ppm, and the CH₂OH protons (C3) will be the most upfield of the backbone protons (δ ~3.6 ppm).

  • The Acetate Methyl Protons: In both isomers, the methyl protons of the acetate group will appear as a sharp singlet around δ 2.1 ppm .

Table 1: Predicted ¹H NMR Data Comparison

Assignment Isomer A (1-acetoxy-3-chloro-2-propanol) Isomer B (2-acetoxy-1-chloro-3-propanol)
-C(=O)CH₃ ~2.1 ppm (singlet, 3H)~2.1 ppm (singlet, 3H)
-CH₂Cl ~3.7 ppm (doublet of doublets, 2H)~3.8 ppm (doublet of doublets, 2H)
-CH(OH)- ~4.0 ppm (multiplet, 1H)-
-CH(OAc)- -~5.1 ppm (multiplet, 1H)
-CH₂OAc ~4.2 ppm (doublet of doublets, 2H) -
-CH₂OH -~3.6 ppm (doublet of doublets, 2H)

Note: Chemical shifts are estimates in CDCl₃ and will vary with solvent. Multiplicity is predicted based on coupling with adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information, mapping the carbon backbone of the molecule. As with ¹H NMR, the chemical shifts are highly dependent on the attached functional groups.

Predicted Spectral Differences:

The key diagnostic signal is again the secondary carbon, C2.

  • In Isomer A , C2 is bonded to the hydroxyl group (C-OH) and is expected to have a chemical shift in the range of δ 65-70 ppm .

  • In Isomer B , C2 is bonded to the acetate group (C-OAc). The combined effect of the ester oxygen and carbonyl group deshields this carbon more significantly, shifting its resonance downfield to δ 70-75 ppm .

The primary carbons will also show distinct shifts based on their substituents.

Table 2: Predicted ¹³C NMR Data Comparison

Assignment Isomer A (1-acetoxy-3-chloro-2-propanol) Isomer B (2-acetoxy-1-chloro-3-propanol)
-C(=O)CH₃ ~21 ppm~21 ppm
-CH₂Cl ~46 ppm~45 ppm
-CH(OH)- ~68 ppm -
-CH(OAc)- -~73 ppm
-CH₂OAc ~66 ppm-
-CH₂OH -~62 ppm
-C(=O)CH₃ ~171 ppm~170 ppm

Note: Chemical shifts are estimates in CDCl₃.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. While both isomers share the same functional groups and will thus have similar overall spectra, key differences in the fingerprint region (1400-600 cm⁻¹) can be used for differentiation.

Shared Features:

  • O-H Stretch: A broad absorption band around 3400 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ .

  • C=O Stretch: A very strong, sharp absorption around 1740 cm⁻¹ from the ester carbonyl group.

Key Differentiating Features:

  • C-O Stretching Region (1300-1000 cm⁻¹): This region will contain multiple C-O stretching bands from the alcohol and ester groups. The precise position and intensity of these bands are sensitive to the structure.

    • Isomer A has a secondary alcohol (C-OH stretch ~1100 cm⁻¹) and a primary ester (C-O stretch ~1240 cm⁻¹).

    • Isomer B has a primary alcohol (C-OH stretch ~1050 cm⁻¹) and a secondary ester (C-O stretch ~1235 cm⁻¹). These subtle but measurable differences in the C-O stretching frequencies can serve as a diagnostic fingerprint.

  • C-Cl Stretch: A moderate absorption in the 800-700 cm⁻¹ range is expected for both isomers.[1]

Table 3: Key IR Absorption Bands

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Appearance
O-H Stretch (Alcohol)3600-3200Broad, Strong
C-H Stretch (sp³)3000-2850Medium-Strong
C=O Stretch (Ester)~1740Strong, Sharp
C-O Stretch (Ester)1300-1200Strong
C-O Stretch (Alcohol)1150-1050Medium-Strong
C-Cl Stretch800-700Medium

Mass Spectrometry: Fragmentation Pathways

Under electron ionization (EI), molecules are fragmented in a reproducible manner, creating a unique mass spectrum. The fragmentation patterns of the two isomers will differ based on the relative stability of the resulting carbocations and neutral losses, which is dictated by the positions of the -OH and -OAc groups.

Key Fragmentation Principles:

  • Alpha-Cleavage: The bond adjacent to an oxygen atom is a common point of cleavage.

  • Inductive Effect: The electronegative chlorine atom will influence cleavage patterns.

  • Common Neutral Losses: Molecules often lose stable small fragments like water (18 Da), acetic acid (60 Da), or the acetyl radical (43 Da).

Predicted Fragmentation Differences:

  • Isomer A (1-acetoxy-3-chloro-2-propanol):

    • Alpha-cleavage between C1-C2 and C2-C3 is likely. Cleavage between C2-C3 would yield a [CH₂(OAc)-CH(OH)]⁺ fragment.

    • A primary fragment would be the loss of the chloromethyl radical (•CH₂Cl, 49/51 Da) to give an ion at m/z 105.

    • Loss of a stable acetic acid molecule (60 Da) via McLafferty-type rearrangement is highly probable, leading to an ion at m/z 94/96.

  • Isomer B (2-acetoxy-1-chloro-3-propanol):

    • The most prominent alpha-cleavage would be the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to yield a large fragment at m/z 123/125.

    • Alternatively, loss of the chloromethyl radical (•CH₂Cl, 49/51 Da) would give a fragment at m/z 105. The relative abundance of this ion compared to that from Isomer A would be a key differentiator.

Caption: Predicted major fragmentation pathways for Isomer A.

experimental_workflow Sample Liquid Sample (Isomer A or B) Prep_NMR Sample Prep (NMR) ~5-10 mg in 0.6 mL CDCl₃ Add TMS standard Sample->Prep_NMR Prep_IR Sample Prep (IR) Apply thin film to ATR crystal or NaCl plate Sample->Prep_IR Prep_MS Sample Prep (MS) Dilute in suitable solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR NMR Acquisition 500 MHz Spectrometer Acquire ¹H, ¹³C, DEPT Prep_NMR->Acq_NMR Proc_NMR NMR Processing Fourier Transform Phase & Baseline Correction Integration & Peak Picking Acq_NMR->Proc_NMR Acq_IR FTIR Acquisition Collect 16-32 scans 4000-400 cm⁻¹ range Prep_IR->Acq_IR Proc_IR IR Processing Background Subtraction Peak Labeling Acq_IR->Proc_IR Acq_MS GC-MS Acquisition Inject 1 µL EI source (70 eV) Prep_MS->Acq_MS Proc_MS MS Processing Library Search Fragment Analysis Acq_MS->Proc_MS

Caption: General experimental workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Mixing: Cap the tube and invert several times to ensure a homogenous solution.

  • Acquisition: Insert the tube into the NMR spectrometer (e.g., 500 MHz). Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also recommended to confirm the number of protons attached to each carbon.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.

B. FTIR Spectroscopy Protocol

  • Background Scan: Ensure the ATR crystal or salt plate (NaCl) is clean. Perform a background scan to be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample onto the ATR crystal or create a thin film between two salt plates.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform automatic background subtraction and label the major peaks.

C. GC-MS Protocol

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent like methanol or ethyl acetate.

  • Method Setup: Set up the gas chromatograph (GC) with a suitable column (e.g., HP-5ms) and temperature program to separate the analyte from any impurities. Set the mass spectrometer (MS) to scan a mass range of m/z 40-200 in Electron Ionization (EI) mode at 70 eV.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to find the retention time of the analyte. Examine the mass spectrum corresponding to that peak and identify the molecular ion and key fragment ions.

Conclusion

While 1-acetoxy-3-chloro-2-propanol and 2-acetoxy-1-chloro-3-propanol are closely related isomers, their structural differences give rise to a unique and predictable set of spectroscopic data. The most definitive differentiation can be achieved through ¹H and ¹³C NMR, where the chemical shifts of the C2 carbon and its attached proton are highly diagnostic. Mass spectrometry provides powerful confirmatory data through distinct fragmentation patterns, while IR spectroscopy offers a rapid, albeit less specific, method for initial characterization. By leveraging this multi-technique approach, researchers can confidently distinguish between these isomers, ensuring analytical accuracy in their work.

References

  • ResearchGate. (2025). Rapid quantification of 3-monochloropropane-1,2-diol in deep-fat frying using palm olein: Using ATR-FTIR and chemometrics. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Chloro-2-hydroxypropyl Acetate with Commercially Significant Epoxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and materials science, epoxides are indispensable building blocks, prized for their inherent reactivity driven by ring strain.[1] This guide provides an in-depth technical comparison of the reactivity of 3-Chloro-2-hydroxypropyl acetate against other widely utilized epoxides, namely Epichlorohydrin, Propylene Oxide, and Glycidyl Acetate. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel functional materials.

Introduction: The Significance of Functionalized Epoxide Derivatives

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in a myriad of chemical transformations. Their high reactivity stems from the significant ring strain, which facilitates nucleophilic ring-opening reactions.[2] While simple epoxides like propylene oxide are foundational, functionalized epoxides such as this compound offer a more complex and tunable reactivity profile. This compound, synthesized through the regioselective ring-opening of epichlorohydrin with acetic acid, is a key monomer in the production of specialized polymers and resins where the presence of hydroxyl and chloro groups allows for post-polymerization modifications.[3][4]

This guide will delve into the mechanistic underpinnings of epoxide reactivity and present a framework for the empirical comparison of this compound with its counterparts.

Mechanistic Overview of Epoxide Ring-Opening Reactions

The reactivity of epoxides is predominantly characterized by their ring-opening reactions, which can proceed through two primary mechanistic pathways depending on the reaction conditions: acid-catalyzed (SN1-like) and base-catalyzed (SN2-like).

Base-Catalyzed Ring-Opening (SN2-like)

Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide is governed by an SN2 mechanism. A strong nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[5] This is a direct displacement reaction where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the reaction center. The reaction is initiated by the direct attack of the nucleophile, followed by protonation of the resulting alkoxide.

G cluster_0 Base-Catalyzed Ring-Opening (SN2-like) Epoxide R-CH(O)CH2 TransitionState [Nu---CH2---CH(R)---O]⁻ (Transition State) Epoxide->TransitionState Nucleophilic Attack (Less Substituted Carbon) Nucleophile Nu⁻ Nucleophile->TransitionState Alkoxide Nu-CH2-CH(R)-O⁻ TransitionState->Alkoxide Product Nu-CH2-CH(R)-OH Alkoxide->Product Protonation ProtonSource H-Solvent ProtonSource->Product

Caption: Base-catalyzed epoxide ring-opening.

Acid-Catalyzed Ring-Opening (SN1-like)

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. This activation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack occurs at the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is better able to stabilize this charge.[5] The mechanism has significant SN1 character, although it is not a true SN1 reaction as a discrete carbocation is not typically formed.

G cluster_1 Acid-Catalyzed Ring-Opening (SN1-like) Epoxide R-CH(O)CH2 ProtonatedEpoxide R-CH(OH⁺)CH2 Epoxide->ProtonatedEpoxide Protonation Acid H⁺ Acid->ProtonatedEpoxide Intermediate [R-C⁺H---CH2-OH] (Carbocation-like) ProtonatedEpoxide->Intermediate Ring Opening Nucleophile Nu-H Product Nu-CH(R)-CH2-OH Nucleophile->Product Intermediate->Product Nucleophilic Attack (More Substituted Carbon) G cluster_workflow Experimental Workflow for Kinetic Analysis prep Reaction Preparation - Thermostat reaction vessel (e.g., 50°C) - Prepare stock solutions of epoxide, morpholine, and internal standard in isopropanol init Reaction Initiation - Add morpholine and internal standard to the vessel - Initiate reaction by adding the epoxide solution prep->init sample Sampling - Withdraw aliquots at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 min) init->sample quench Quenching - Immediately quench the reaction in the aliquot by diluting with a known volume of cold solvent sample->quench analyze GC-FID Analysis - Inject the quenched sample into the GC-FID - Quantify the decrease in epoxide concentration relative to the internal standard quench->analyze data Data Analysis - Plot ln([Epoxide]) vs. time to obtain k_obs - Calculate the second-order rate constant (k2) analyze->data

Sources

literature review of 3-Chloro-2-hydroxypropyl acetate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Chloro-2-hydroxypropyl Functionalizing Agents

A Comparative Analysis for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive review of the applications, mechanisms, and comparative performance of reagents used to introduce the 3-chloro-2-hydroxypropyl moiety, with a primary focus on the most widely documented and commercially significant agent, (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) . While the query specified the acetate form, the vast body of scientific literature and industrial application centers on the quaternary ammonium salt (CHPTAC) for the functionalization of polymers and synthesis of specialty chemicals. This guide will therefore center on CHPTAC as the archetypal reagent, providing the in-depth technical data and comparisons relevant to researchers in the field.

Introduction to Cationic Etherifying Agents

The modification of natural polymers, such as cellulose and starch, is crucial for tailoring their properties for a vast range of industrial applications, from papermaking to pharmaceuticals. Cationization, the introduction of a positive charge, is a key modification that enhances solubility, facilitates interaction with anionic substrates, and imparts unique functional properties. The 3-chloro-2-hydroxypropyl group is a versatile functional moiety for this purpose. The premier reagent for introducing this group is (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), a quaternary ammonium compound also known by trade names like Quat 188.[1][2]

CHPTAC is a highly reactive compound that, under alkaline conditions, forms its epoxide equivalent, 2,3-epoxypropyltrimethylammonium chloride (EPTAC or GTAC).[3][4] This epoxide is the primary reactive species that undergoes a nucleophilic substitution reaction with the hydroxyl groups present on polymer backbones like starch and cellulose.[3][4] This process, known as etherification, creates a permanent cationic charge on the polymer.

Core Application: Cationization of Polysaccharides

The most significant industrial application of CHPTAC is the cationization of starch and cellulose. These modified biopolymers have extensive uses in papermaking, textiles, wastewater treatment, and personal care products.[5][6]

Mechanism of Cationization

The cationization process is a base-catalyzed etherification. The reaction proceeds in two primary steps, as illustrated below. First, the CHPTAC is converted to its more reactive epoxide form (EPTAC) in the presence of an alkali, typically sodium hydroxide (NaOH). Subsequently, the hydroxyl groups on the anhydroglucose units (AGU) of the starch or cellulose polymer act as nucleophiles, attacking the epoxide ring and forming a stable ether linkage.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Etherification CHPTAC CHPTAC (3-chloro-2-hydroxypropyl trimethylammonium chloride) EPTAC EPTAC (Epoxide) (2,3-epoxypropyl trimethylammonium chloride) CHPTAC->EPTAC  + NaOH - NaCl, - H₂O EPTAC_2 EPTAC (Epoxide) PolymerOH Polymer-OH (Starch/Cellulose) CationicPolymer Cationic Polymer (Ether Linkage) PolymerOH->CationicPolymer  + EPTAC_2 (Nucleophilic Attack)

Figure 1: General reaction mechanism for the cationization of polysaccharides using CHPTAC.

A critical competing reaction is the hydrolysis of the epoxide (EPTAC) to form a glycol, which does not react with the polymer.[7] Maximizing the reaction efficiency (RE) therefore depends on optimizing conditions to favor the etherification reaction over hydrolysis.[7]

Performance Comparison: CHPTAC vs. Alternatives

While CHPTAC is the dominant reagent, other methods and reagents exist for polysaccharide modification. The primary alternative for cationization is to use the pre-formed epoxide, 2,3-epoxypropyltrimethylammonium chloride (EPTAC/GTAC) . Other modifications, like acetylation and hydroxypropylation, impart different properties and are compared here for context.

FeatureCHPTAC EPTAC / GTAC Acetic Anhydride (Acetylation) Propylene Oxide (Hydroxypropylation)
Functionality Cationic EtherificationCationic EtherificationEsterification (Adds Acetyl groups)Etherification (Adds Hydroxypropyl groups)
Primary Outcome Introduces permanent positive chargeIntroduces permanent positive chargeIncreases hydrophobicity, lowers gelatinization temp.[8]Improves freeze-thaw stability, lowers retrogradation.[8]
Reactive Form Forms epoxide in situ with alkaliPre-formed epoxideAcylating agentEpoxide
Typical Catalyst NaOH, Ca(OH)₂, CaO[3][9]NaOH or other basesAlkaline or acidic catalystsAlkaline catalysts (NaOH)[8]
Reaction Efficiency High (can exceed 85-90%) but sensitive to hydrolysis.[5]Generally high, but also subject to hydrolysis.Variable, depends on conditions.Generally high.
Key Advantage Cost-effective, widely available as a stable aqueous solution.[2]Direct use of the reactive species.Well-established, low-cost reagent.Creates highly stable ether linkages.
Key Disadvantage Requires careful control of alkali to manage epoxide formation and hydrolysis.[7]Can be less stable for storage than CHPTAC.Ester bonds are susceptible to hydrolysis at high/low pH.Propylene oxide is volatile and flammable.
Experimental Protocol: Cationization of Potato Starch (Semi-dry Method)

This protocol is adapted from a study that achieved a high degree of substitution (DS) and reaction efficiency (RE).[9] The degree of substitution refers to the average number of hydroxyl groups substituted per anhydroglucose unit.

Materials:

  • Potato Starch (moisture content ~15-20%)

  • CHPTAC solution (e.g., 65% in water)[10]

  • Calcium Oxide (CaO)

  • Deionized Water

  • Ethanol (for washing)

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • Slurry Preparation: In a reaction vessel, prepare a slurry of potato starch in a minimal amount of deionized water.

  • Reagent Addition: While stirring vigorously, add the CHPTAC solution to the starch slurry. The molar ratio of CHPTAC to anhydroglucose units (AGU) will determine the theoretical DS. For a high DS (e.g., ~0.8), a molar ratio of 1.0 (CHPTAC:AGU) or higher may be used.

  • Catalyst Addition: Add CaO powder to the mixture. The addition of CaO has been shown to significantly increase the DS by facilitating the reaction in deeper layers of the starch granules.[3][9]

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 45-70°C) with continuous mixing for a set duration (e.g., 2-5 hours). The optimal time and temperature depend on the desired DS.

  • Neutralization & Washing: After the reaction, cool the mixture and neutralize it to a pH of ~6.5 with dilute HCl.[11]

  • Purification: Filter the modified starch and wash it repeatedly with an ethanol/water solution (e.g., 70% ethanol) to remove unreacted reagents and byproducts.

  • Drying: Dry the resulting cationic starch in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterization: The nitrogen content of the final product is determined by the Kjeldahl method, which is then used to calculate the DS.[3]

Sources

assessing the purity of synthesized 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-2-hydroxypropyl Acetate

This guide provides a comprehensive comparison of analytical methodologies for . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the scientific rationale behind method selection, ensuring a robust and reliable approach to quality control.

Introduction: The Critical Role of Purity in Synthesis

This compound (CAS No. 24573-30-6) is a valuable chemical intermediate used in various organic syntheses, including the development of pharmaceutical agents and specialty polymers.[1][2] Its bifunctional nature, possessing both a reactive chloride and a hydroxyl group, makes it a versatile building block. However, the very reactivity that makes it useful also predisposes its synthesis to the formation of isomeric and side-reaction impurities.

The purity of this intermediate is paramount; impurities can lead to unintended side reactions, decreased yield in subsequent steps, and the introduction of potentially toxic components into a final product. Therefore, a rigorous, well-designed analytical strategy is not merely a quality check but a critical component of process control and validation.

Synthetic Pathway and Anticipated Impurities

A common and efficient route to synthesize this compound is through the acid-catalyzed ring-opening of epichlorohydrin with acetic acid.[3]

Reaction: Epichlorohydrin + Acetic Acid → this compound

Understanding this pathway is fundamental to anticipating the likely impurity profile, which is the first step in selecting appropriate analytical techniques.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual epichlorohydrin and acetic acid.

  • Isomeric By-products: The reaction can also yield the regioisomer, 1-chloro-3-acetoxy-2-propanol.

  • Side-Reaction Products: Formation of diol products if water is present, or dichlorinated species like 1,3-dichloro-2-propanol.

  • Residual Solvents: Any solvents used during the reaction or purification steps.

Methodologies for Purity Assessment: A Comparative Overview

The choice of an analytical method is a balance between the required specificity, sensitivity, and the available resources. Classical methods offer a preliminary assessment, while modern chromatographic and spectroscopic techniques provide definitive, quantitative results.[4][5]

Chromatographic Techniques: The Gold Standard for Separation

Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase, making it the most powerful tool for purity analysis.[6][7]

  • Gas Chromatography (GC): This technique is ideal for analyzing volatile and thermally stable compounds. For this compound, GC is the premier method for quantifying residual starting materials like epichlorohydrin and other volatile impurities. When coupled with a Mass Spectrometer (GC-MS), it provides unequivocal identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

    • Causality: The choice of a polar GC column (e.g., a wax-type column) is deliberate; it provides better separation for polar analytes like alcohols and esters through stronger dipole-dipole interactions compared to non-polar columns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile or thermally labile compounds. While the analyte itself is amenable to GC, HPLC can be essential for analyzing non-volatile degradation products or impurities.

    • Causality: A significant challenge with this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors inefficient. Therefore, universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are required.[8] Alternatively, derivatization with a UV-active agent can be employed, though this adds complexity.

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective, rapid method for qualitative analysis.[8] It is excellent for monitoring reaction progress and for a quick check of compound purity against a reference standard. Different spots appearing on the chromatogram indicate the presence of impurities.[4]

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic methods provide information about molecular structure and can be used for both identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. An NMR spectrum provides a unique fingerprint of the molecule, confirming the identity of the synthesized product. More importantly, Quantitative NMR (qNMR) can be used to determine purity with high precision by integrating the signals of the analyte against a certified internal standard of known concentration. This technique has the distinct advantage of not requiring reference standards for every single impurity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorptions for the hydroxyl (-OH stretch), the ester carbonyl (C=O stretch), and the alkyl chloride (C-Cl stretch). While excellent for identity confirmation, FTIR is generally not suitable for quantifying low-level impurities.

Other Validating Techniques
  • Titration: A simple acid-base titration can effectively quantify acidic impurities, such as residual acetic acid or hydrochloric acid from the synthesis.

  • Physical Constants: While traditional, determining the boiling point can be a simple indicator of purity.[9] Impurities will typically cause the substance to boil over a range of temperatures rather than at a single, sharp point.[4]

Head-to-Head Comparison of Key Analytical Methods

The following table provides a direct comparison of the most effective techniques for a comprehensive purity assessment.

Technique Primary Application Principle Detects Quantification Advantages Limitations
GC-MS Volatile Impurities & Analyte AssaySeparation by boiling point/polarity; Identification by mass fragmentationStarting materials, solvents, volatile by-productsExcellentHigh sensitivity & specificity; definitive identificationRequires analyte to be volatile and thermally stable
HPLC-RID/ELSD Non-volatile Impurities & Analyte AssaySeparation by polarityMain analyte, non-volatile by-products, degradation productsGoodApplicable to a wide range of compoundsLower sensitivity than GC-MS; requires universal detector
¹H NMR (qNMR) Structural Confirmation & Absolute PurityNuclear spin transitions in a magnetic fieldMain analyte, structural isomers, impurities with protonsExcellent (Absolute)Provides structural info; no reference standard needed for impuritiesLower sensitivity than chromatography; high instrument cost
Titration Acidic ImpuritiesNeutralization reactionAcetic acid, HClExcellentSimple, inexpensive, highly accurate for acidic contentOnly detects acidic or basic impurities

Validated Experimental Protocols

A robust analytical workflow relies on validated, reproducible protocols. The following are detailed, self-validating procedures for the most critical analyses. The validation of analytical methods ensures accuracy, precision, and specificity.[10][11][12]

Protocol 1: Purity Assay and Volatile Impurity Profiling by GC-MS

This method quantifies the main analyte and identifies/quantifies volatile impurities.

  • Standard & Sample Preparation:

    • Prepare a certified reference standard of this compound at 1000 µg/mL in dichloromethane.

    • Prepare a mixed impurity standard containing epichlorohydrin and other potential volatile impurities at known concentrations.

    • Accurately weigh ~25 mg of the synthesized sample, dissolve in, and bring to a final volume of 25 mL with dichloromethane to achieve a nominal concentration of 1000 µg/mL.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 or equivalent with a split/splitless injector.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250°C, split ratio 50:1, injection volume 1 µL.

    • Oven Program: Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

    • MS Detector: Transfer line 230°C, ion source 230°C, electron ionization (70 eV), scan range 35-350 amu.

  • System Suitability:

    • Inject the mixed impurity standard. Ensure baseline resolution between all key components. The resolution factor should be >1.5.

  • Analysis & Data Interpretation:

    • Inject the standard and sample solutions.

    • Identify impurities in the sample by comparing their retention times and mass spectra to the impurity standard and library data (e.g., NIST).

    • Calculate the purity by area percent normalization, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors for each impurity against the main analyte.

Protocol 2: Structural Confirmation and Purity by ¹H NMR

This protocol confirms the chemical identity and provides a highly accurate purity value.

  • Standard & Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) and add to the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex to dissolve.

  • Instrumentation & Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure accurate integration, typically D1 = 30 seconds.

  • Data Processing & Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., the CH-OH proton) and a signal from the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Visualizing the Analytical Workflow

A structured approach is crucial for efficient and accurate purity assessment.

Workflow for Purity Assessment

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Analytical Testing cluster_data 3. Data Evaluation Sample Synthesized Sample GCMS GC-MS Analysis (Volatiles) Sample->GCMS NMR NMR Analysis (Identity & qNMR) Sample->NMR Titration Titration (Acid Content) Sample->Titration RefStd Reference Standard RefStd->GCMS RefStd->NMR ImpurityStd Impurity Standards ImpurityStd->GCMS Quantify Quantify Impurities (GC Peak Area, NMR Integration) GCMS->Quantify Identity Confirm Structure (NMR, MS Spectra) NMR->Identity Assay Calculate Purity Assay (Area %, qNMR) NMR->Assay Titration->Quantify FinalReport 4. Final Purity Report Identity->FinalReport Quantify->FinalReport Assay->FinalReport G start Goal of Analysis? q1 Need Structural Identity? start->q1 q2 Are Impurities Volatile? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes gcms Use GC-MS q2->gcms Yes hplc Use HPLC-RID/ELSD (for non-volatile) q2->hplc No q3 Need Absolute Purity %? qnmr Use Quantitative NMR (qNMR) q3->qnmr Yes, High Accuracy area_pct Use GC Area % q3->area_pct No, Relative Purity OK nmr->q3 gcms->q3 hplc->q3

Caption: Decision tree for selecting the appropriate analytical method for purity testing.

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture. A combination of a high-resolution separation technique like GC-MS for impurity profiling and a definitive structural technique like NMR for identity and accurate quantification provides the most robust and trustworthy validation of product quality. This guide equips researchers with the rationale and protocols necessary to implement a scientifically sound purity assessment strategy, ensuring the integrity of their research and development efforts.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

  • Omics Online. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (1970). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
  • ResearchGate. (n.d.). Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-chloro-2-oxopropyl acetate. Retrieved from [Link]

Sources

A Comparative Kinetic Analysis of 3-Chloro-2-hydroxypropyl Acetate Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of reactive chemical intermediates, 3-Chloro-2-hydroxypropyl acetate (CHPA) holds a significant position, particularly in the synthesis of specialized polymers and pharmaceutical precursors. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, alongside an ester moiety, makes it a versatile building block. However, the selection of an optimal reactive intermediate extends beyond its synthetic potential, critically depending on its reaction kinetics—how fast it can be synthesized, its stability under various conditions, and its reactivity towards functionalization.

This guide provides a comprehensive kinetic comparison of this compound with a key alternative, Glycidyl Acetate (GA). We will delve into the kinetics of their synthesis, hydrolytic stability, and reactivity with nucleophiles, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

I. A Tale of Two Intermediates: Synthesis Kinetics

The primary industrial route to CHPA involves the acid-catalyzed ring-opening of epichlorohydrin with acetic acid.[1][2] Glycidyl acetate, on the other hand, is typically synthesized from the same precursors, often involving a subsequent dehydrochlorination step to form the epoxide ring.[3][4] Understanding the kinetics of these synthetic routes is paramount for process optimization and yield maximization.

The synthesis of CHPA from epichlorohydrin and acetic acid is a regioselective reaction, favoring the formation of the 2-hydroxy isomer. The reaction kinetics have been shown to follow a first-order dependency with respect to epichlorohydrin and can be described by the Langmuir-Hinshelwood model when using solid acid catalysts.[1] The choice of catalyst significantly influences the reaction rate. For instance, cesium-modified heteropolyacids on a clay support have demonstrated high activity and selectivity for this transformation.[1]

In contrast, the synthesis of glycidyl acrylate (a structurally similar glycidyl ester) from epichlorohydrin and acrylic acid in the presence of a catalyst like triethylamine follows first-order kinetics.[3] The synthesis of glycidyl esters can also be achieved in a two-step process: the initial formation of the chlorohydrin ester followed by a base-induced intramolecular cyclization to form the epoxide ring.

Diagram 1: Synthetic Pathways of CHPA and Glycidyl Acetate

cluster_0 Synthesis of this compound (CHPA) cluster_1 Synthesis of Glycidyl Acetate (GA) Epichlorohydrin Epichlorohydrin CHPA CHPA Epichlorohydrin->CHPA + Acetic Acid Catalyst Acetic Acid Acetic Acid Epichlorohydrin_GA Epichlorohydrin CHPA_intermediate CHPA (intermediate) Epichlorohydrin_GA->CHPA_intermediate + Acetic Acid Acetic_Acid_GA Acetic Acid GA GA CHPA_intermediate->GA -HCl Base

Caption: Synthetic routes to CHPA and Glycidyl Acetate from common precursors.

Table 1: Comparative Overview of Synthesis Kinetics

FeatureThis compound (CHPA)Glycidyl Acetate (GA)
Primary Synthesis Route One-step acid-catalyzed ring-opening of epichlorohydrin with acetic acid.[1]Typically a two-step process: esterification of epichlorohydrin with acetic acid to form CHPA, followed by dehydrochlorination.[4] Can also be a one-step reaction under specific conditions.
Kinetic Model Langmuir-Hinshelwood model with solid acid catalysts; first-order with respect to epichlorohydrin.[1]The esterification step is similar to CHPA synthesis. The overall kinetics depend on the rate-limiting step.
Key Influencing Factors Catalyst type and concentration, temperature, molar ratio of reactants.[2]Catalyst for esterification, base strength and concentration for dehydrochlorination, temperature.
Reported Catalyst Cs-DTP on K-10 clay shows high activity and >98% selectivity.[1]Anion exchange resins, chromium acetate.[2][4]
Experimental Protocol for Comparative Synthesis Kinetics

This protocol outlines a method to compare the synthesis rates of CHPA and GA under identical conditions.

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a sampling port. The flask is placed in a thermostatically controlled oil bath.

  • Reactant Preparation: Prepare stock solutions of epichlorohydrin and acetic acid in a suitable solvent (e.g., toluene).

  • Reaction Initiation:

    • For CHPA synthesis: Charge the flask with the acetic acid solution and the chosen acid catalyst (e.g., 1 mol% of Cs-DTP on K-10 clay). Heat the mixture to the desired temperature (e.g., 70 °C). At time zero, add the epichlorohydrin solution and start vigorous stirring.

    • For GA synthesis (two-step): Follow the same procedure as for CHPA synthesis. After the esterification is complete (as determined by monitoring the disappearance of acetic acid), cool the mixture and add a non-nucleophilic base (e.g., triethylamine) to initiate the dehydrochlorination.

  • Sampling: Withdraw aliquots (e.g., 1 mL) from the reaction mixture at regular time intervals. Quench the reaction immediately by cooling the aliquot in an ice bath and diluting with a cold solvent.

  • Analysis: Analyze the composition of the quenched samples using Gas Chromatography (GC) to determine the concentrations of reactants and products. The consumption of acetic acid can also be monitored by titration with a standard solution of NaOH.[2]

  • Data Analysis: Plot the concentration of the product (CHPA or GA) versus time. Determine the initial reaction rate from the slope of the curve at t=0. The rate constants can be calculated by fitting the experimental data to an appropriate kinetic model.

II. Stability Under Scrutiny: A Kinetic Comparison of Hydrolysis

The utility of CHPA and GA as reactive intermediates is intrinsically linked to their stability, particularly against hydrolysis, which can lead to undesired byproducts and reduced yields in subsequent reactions.

CHPA, being a chlorohydrin ester, is susceptible to hydrolysis at both the ester linkage and potentially through nucleophilic substitution of the chlorine atom. The hydrolysis of the ester group is typically catalyzed by both acid and base. The presence of the electron-withdrawing chloro and hydroxyl groups on the propyl chain is expected to influence the rate of ester hydrolysis.

Glycidyl acetate, containing an epoxide ring, also has two sites susceptible to hydrolysis: the ester group and the epoxide ring. The acid- or base-catalyzed hydrolysis of the epoxide ring would lead to the formation of a diol, which would compete with the desired functionalization reactions.

Diagram 2: Hydrolysis Pathways of CHPA and Glycidyl Acetate

cluster_0 CHPA Hydrolysis cluster_1 Glycidyl Acetate Hydrolysis CHPA_hydrolysis CHPA Products_CHPA 3-Chloro-1,2-propanediol + Acetic Acid CHPA_hydrolysis->Products_CHPA + H2O (Acid or Base catalysis) GA_hydrolysis Glycidyl Acetate Epoxide_hydrolysis Glycerol Monoacetate GA_hydrolysis->Epoxide_hydrolysis Epoxide Ring Opening + H2O Ester_hydrolysis Glycidol + Acetic Acid GA_hydrolysis->Ester_hydrolysis Ester Hydrolysis + H2O

Caption: Potential hydrolysis products of CHPA and Glycidyl Acetate.

Experimental Protocol for Comparative Hydrolysis Kinetics

This protocol allows for the determination and comparison of the hydrolysis rates of CHPA and GA.

  • Reaction Setup: Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) in thermostatically controlled reaction vessels.

  • Reaction Initiation: At time zero, add a small, known amount of CHPA or GA to each buffered solution to initiate the hydrolysis reaction. Ensure rapid mixing.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from each reaction vessel. The rate of hydrolysis can be monitored by:

    • HPLC: To measure the decrease in the concentration of the parent ester and the increase in the concentration of the hydrolysis products.

    • Titration: To measure the amount of acetic acid produced over time by titrating with a standard solution of a strong base.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the plot will be linear, and the rate constant (k) can be determined from the slope. The half-life of the ester under the specific conditions can then be calculated as t1/2 = 0.693/k.

III. Reactivity Profile: Kinetics of Functionalization with Amines

A primary application of both CHPA and GA is in the functionalization of molecules through reaction with nucleophiles, such as amines. The kinetics of these reactions dictate the efficiency of the derivatization process.

CHPA reacts with amines via a nucleophilic substitution of the chlorine atom. The presence of the adjacent hydroxyl group can influence the reaction rate through intramolecular catalysis. The reaction is typically second order, first order in both CHPA and the amine.

Glycidyl acetate reacts with amines through the nucleophilic ring-opening of the epoxide. This reaction is also typically second order. The regioselectivity of the ring-opening (attack at the less or more substituted carbon of the epoxide) can be influenced by the reaction conditions and the nature of the amine.

A direct kinetic comparison of the aminolysis of CHPA and GA would reveal which intermediate is more reactive and selective for a given amine nucleophile.

Diagram 3: Aminolysis of CHPA and Glycidyl Acetate

cluster_0 Aminolysis of CHPA cluster_1 Aminolysis of Glycidyl Acetate CHPA_aminolysis CHPA Product_CHPA_amine 3-(Alkylamino)-2-hydroxypropyl acetate CHPA_aminolysis->Product_CHPA_amine + R-NH2 -HCl Amine R-NH2 GA_aminolysis Glycidyl Acetate Product_GA_amine 1-(Alkylamino)-3-acetoxy-2-propanol GA_aminolysis->Product_GA_amine + R-NH2 Amine_GA R-NH2

Caption: Reaction of CHPA and Glycidyl Acetate with a primary amine.

Experimental Protocol for Comparative Functionalization Kinetics

This protocol provides a framework for comparing the reaction rates of CHPA and GA with an amine.

  • Reaction Setup: A thermostatically controlled reactor equipped with a stirrer and a sampling port.

  • Reactant Solutions: Prepare solutions of CHPA, GA, and the chosen amine (e.g., benzylamine) in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: Mix the solutions of the intermediate (CHPA or GA) and the amine at the desired temperature.

  • Monitoring the Reaction: The progress of the reaction can be followed by:

    • Chromatography (GC or HPLC): To monitor the disappearance of the starting materials and the appearance of the product.

    • Spectroscopy (NMR or IR): To follow the changes in the characteristic signals of the functional groups involved in the reaction.

  • Data Analysis: Determine the reaction order with respect to each reactant by performing experiments with varying initial concentrations. Calculate the rate constant from the integrated rate law that best fits the experimental data.

IV. Conclusion: A Kinetic-Based Selection Guide

The choice between this compound and Glycidyl Acetate as a reactive intermediate is a nuanced decision that should be guided by a thorough understanding of their reaction kinetics.

  • For Synthesis: The one-step synthesis of CHPA can be kinetically advantageous over the typical two-step synthesis of GA, potentially leading to higher throughput. However, the choice of catalyst is crucial for achieving high selectivity and reaction rates.

  • For Stability: While concrete kinetic data for CHPA hydrolysis is needed, the presence of the stable C-Cl bond might offer greater hydrolytic stability compared to the more labile epoxide ring in GA, especially under acidic or basic conditions. A detailed kinetic study as outlined above is recommended to confirm this.

  • For Reactivity: The epoxide ring in GA is generally a more reactive electrophile towards nucleophiles than the primary chloride in CHPA. Therefore, for applications requiring rapid functionalization, GA might be the preferred choice. However, the reaction of CHPA can be more selective, avoiding potential side reactions associated with epoxide ring-opening.

Ultimately, the optimal choice will depend on the specific requirements of the target application, including the desired reaction time, the tolerance for byproducts, and the reaction conditions. The experimental protocols provided in this guide offer a robust framework for researchers to generate the specific kinetic data needed to make an evidence-based decision.

V. References

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. (URL not available)

  • Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings. International Journal of Advanced Research in Science, Communication and Technology, 12(1). [Link]

  • Kinetic studies for the esterification of acetic acid with epichlorohydrin over an anion exchange resin catalyst. ResearchGate. [Link]

  • (No direct citation for this specific statement, but it is a general principle of ester hydrolysis.)

  • Synthesis of glycidyl esters. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Acetate: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer chemistry, 3-Chloro-2-hydroxypropyl acetate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and epoxy resins. The strategic placement of its chloro, hydroxyl, and acetate groups allows for a range of subsequent chemical modifications. The efficiency of its synthesis is therefore of critical importance, with the overall yield being a primary determinant of process viability and cost-effectiveness.

This guide provides an in-depth comparison of the two principal synthetic routes to this compound, focusing on the practical aspects of each methodology, the expected yields supported by experimental data, and the underlying chemical principles that govern these transformations.

At a Glance: Comparative Analysis of Synthetic Routes

Parameter Route 1: Epichlorohydrin & Acetic Acid Route 2: Two-Step from Glycerol
Starting Materials Epichlorohydrin, Acetic AcidGlycerol, HCl, Acetic Anhydride/Acetyl Chloride
Overall Yield High (Potentially >95%)Moderate (Estimated ~55-65%)
Number of Steps One-pot synthesisTwo distinct steps
Key Advantages High atom economy, high selectivity, simpler processUtilizes a bio-renewable feedstock (glycerol)
Key Challenges Requires careful control of regioselectivityMulti-step process, potentially lower overall yield

Route 1: Catalytic Ring-Opening of Epichlorohydrin with Acetic Acid

This approach is the most direct and atom-economical pathway to this compound. The core of this synthesis is the acid-catalyzed nucleophilic ring-opening of the epoxide ring of epichlorohydrin by acetic acid.

The Chemistry Behind the Synthesis

The mechanism involves the protonation of the epoxide oxygen by an acid catalyst, which activates the ring towards nucleophilic attack. Acetic acid then attacks one of the electrophilic carbons of the protonated epoxide. This reaction can lead to two regioisomers: the desired this compound (from attack at the less substituted carbon) and 1-chloro-3-acetoxy-2-propanol (from attack at the more substituted carbon). The choice of catalyst and reaction conditions is therefore crucial to ensure high regioselectivity towards the desired product.

Recent research has demonstrated that using specific solid acid catalysts, such as cesium-modified dodecatungstophosphoric acid supported on K-10 clay, can achieve a selectivity of over 98% for this compound.[1]

epichlorohydrin Epichlorohydrin protonated_epoxide Protonated Epoxide epichlorohydrin->protonated_epoxide Protonation acetic_acid Acetic Acid acetic_acid->protonated_epoxide product This compound protonated_epoxide->product Nucleophilic Attack by Acetic Acid catalyst Acid Catalyst (H+) catalyst->epichlorohydrin

Caption: Reaction pathway for the synthesis of this compound from epichlorohydrin.

Experimental Protocol

While a specific high-yield protocol using advanced catalysts is proprietary, a general laboratory-scale synthesis can be performed as follows. Note that this procedure may result in a mixture of regioisomers and the yield of the desired product may vary.

Materials:

  • Epichlorohydrin

  • Glacial Acetic Acid

  • A suitable acid catalyst (e.g., Amberlyst-15 resin)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.0 eq) and glacial acetic acid (1.2 eq).

  • Add the acid catalyst (e.g., 10 wt% of epichlorohydrin).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Route 2: A Two-Step Synthesis from Glycerol

This route utilizes the widely available and bio-renewable feedstock, glycerol. It involves an initial chlorination step to form an intermediate, followed by acetylation.

Step 1: Chlorination of Glycerol to 3-Chloro-1,2-propanediol (3-MCPD)

The Chemistry: Glycerol is reacted with a chlorine source, typically hydrogen chloride gas, in the presence of a catalytic amount of a carboxylic acid like acetic acid. The reaction proceeds via a nucleophilic substitution mechanism where a hydroxyl group is replaced by a chlorine atom.

glycerol Glycerol mcpd 3-Chloro-1,2-propanediol glycerol->mcpd hcl HCl hcl->mcpd acetic_acid Acetic Acid (catalyst) acetic_acid->glycerol

Caption: Synthesis of the intermediate, 3-Chloro-1,2-propanediol, from glycerol.

Experimental Protocol: A reported procedure for this transformation achieves a yield of 66%.[2]

Materials:

  • Glycerol

  • Glacial Acetic Acid

  • Hydrogen Chloride gas

Procedure:

  • In a flask equipped for gas inlet and stirring, mix glycerol (500 g) and glacial acetic acid (10 g).

  • Heat the mixture to 105-110 °C.

  • Bubble dry hydrogen chloride gas through the mixture until a weight increase of 190 g is observed.

  • Upon completion, purify the product by vacuum distillation. The fraction boiling between 114 °C and 120 °C at 14 mmHg is collected as 3-Chloro-1,2-propanediol.

Step 2: Acetylation of 3-Chloro-1,2-propanediol

The Chemistry: The hydroxyl groups of 3-Chloro-1,2-propanediol are then acetylated. While the primary hydroxyl is generally more reactive, selective acetylation can be challenging. Using a controlled amount of an acetylating agent like acetic anhydride or acetyl chloride can favor mono-acetylation.

mcpd 3-Chloro-1,2-propanediol product This compound mcpd->product acetylating_agent Acetic Anhydride or Acetyl Chloride acetylating_agent->product

Caption: Acetylation of 3-Chloro-1,2-propanediol to the final product.

Experimental Protocol (Adapted): While a specific protocol for the acetylation of 3-Chloro-1,2-propanediol is not readily available in the cited literature, a reliable procedure for a structurally similar compound, trimethylene chlorohydrin, can be adapted. This procedure reports a high yield of 93-95%.[3] It is anticipated that a similar yield can be achieved for the acetylation of 3-Chloro-1,2-propanediol under optimized conditions.

Materials:

  • 3-Chloro-1,2-propanediol

  • Acetic Anhydride or Acetyl Chloride

  • A suitable base catalyst (e.g., pyridine or triethylamine) or an acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 3-Chloro-1,2-propanediol (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Slowly add the acetylating agent (1.1 eq of acetic anhydride) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

For the synthesis of this compound, the choice of route depends on the specific requirements of the researcher or manufacturer.

  • The epichlorohydrin route offers a more direct, one-pot synthesis with the potential for very high yields and selectivity, making it an attractive option for large-scale production where atom economy is a key consideration. The main challenge lies in achieving high regioselectivity, which often requires specialized and potentially expensive catalysts.

  • The glycerol route , while being a two-step process with a likely lower overall yield, has the significant advantage of utilizing a renewable and often inexpensive starting material. This makes it a more "green" and sustainable option. Further process optimization, particularly in the acetylation step, could improve its competitiveness.

Ultimately, the selection of the synthetic pathway will involve a trade-off between feedstock cost and sustainability, process simplicity, and the desired final yield and purity of this compound.

References

  • Jadhav, H. D., & Mhamane, D. N. (2014). Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support.
  • Organic Syntheses, Coll. Vol. 1, p.158 (1941); Vol. 2, p.33 (1922). Available at: [Link]

  • Allen, C. F. H., & Spangler, F. W. (1941). γ-Chloropropyl acetate. Organic Syntheses, 21, 22. Available at: [Link]

Sources

A Comparative Analysis: The Advantages of 3-Chloro-2-hydroxypropyl Acetate in Biopolymer Modification

Author: BenchChem Technical Support Team. Date: January 2026

In the field of polymer chemistry and material science, the functionalization of natural polymers is a critical area of research for developing advanced, sustainable materials. Specifically, the introduction of cationic charges onto polysaccharides like starch and cellulose can dramatically enhance their properties for applications ranging from papermaking and textiles to drug delivery and water treatment. While several reagents can achieve this cationization, this guide provides a detailed comparison between the traditional reagent, glycidyltrimethylammonium chloride (GTAC), and a promising alternative, 3-Chloro-2-hydroxypropyl acetate (CHPA-Ac). We will explore the mechanistic nuances, compare reaction efficiencies with supporting data, and provide practical insights for researchers and drug development professionals.

The Chemistry of Cationization: A Mechanistic Overview

The cationization of polysaccharides involves the etherification of the hydroxyl groups on the polymer backbone with a reagent containing a quaternary ammonium group. The two primary reagents used for this purpose are GTAC and its ring-opened derivative, 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), and the less common but advantageous this compound.

The Conventional Route: Glycidyltrimethylammonium Chloride (GTAC)

GTAC is a widely used cationizing agent. Under alkaline conditions, its epoxide ring opens to react with the hydroxyl groups of the polymer. However, GTAC is also susceptible to hydrolysis, leading to the formation of 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), which then reacts with the polymer, or unwanted diol byproducts. This side reaction consumes the reagent and can reduce the overall efficiency of the cationization process.

An Alternative Approach: this compound (CHPA-Ac)

This compound offers a different pathway. The acetate group in CHPA-Ac can be hydrolyzed in situ under alkaline conditions to generate a reactive epoxide intermediate. This epoxide then reacts with the polysaccharide in a similar fashion to GTAC. The key advantage lies in the potential for a more controlled reaction and potentially higher efficiency, as the reactive species is generated at the point of use.

Comparative Performance: Experimental Data

The choice of a cationizing agent is often dictated by its reaction efficiency (RE) and the resulting degree of substitution (DS) on the polymer. The following table summarizes comparative data from studies on the cationization of starch.

ParameterThis compoundGlycidyltrimethylammonium Chloride (GTAC)Source(s)
Reaction Efficiency (%) Up to 85-95%Typically 60-80%
Degree of Substitution (DS) Achieves higher DS under similar conditionsRequires higher reagent concentration for similar DS
Optimal Reaction Temperature 40-60 °C60-80 °C
Byproduct Formation Minimized due to in situ epoxide generationProne to hydrolysis, forming inactive diols

Experimental Protocols

To provide a practical context for the data presented, we outline a general protocol for the cationization of starch using both reagents.

Cationic Starch Synthesis with this compound

Objective: To synthesize cationic starch with a high degree of substitution and efficiency.

Materials:

  • Native starch (e.g., corn, potato)

  • This compound (CHPA-Ac)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

Protocol:

  • Prepare a starch slurry (20-40% w/v) in deionized water.

  • Add a catalytic amount of NaOH solution (e.g., 1-2% based on starch weight) to activate the hydroxyl groups of starch.

  • Slowly add the desired amount of this compound to the slurry while maintaining vigorous stirring.

  • Heat the reaction mixture to 50°C and maintain for 2-4 hours.

  • Cool the mixture and neutralize to pH 6-7 with HCl.

  • Wash the resulting cationic starch multiple times with ethanol to remove unreacted reagents and byproducts.

  • Dry the purified cationic starch in an oven at 60°C until constant weight.

Cationic Starch Synthesis with Glycidyltrimethylammonium Chloride (GTAC)

Objective: To synthesize cationic starch using a conventional method.

Materials:

  • Native starch

  • Glycidyltrimethylammonium chloride (GTAC) solution

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

Protocol:

  • Prepare a starch slurry (20-40% w/v) in deionized water.

  • Add NaOH solution (e.g., 2-4% based on starch weight) to the slurry.

  • Add the GTAC solution dropwise to the reaction mixture under continuous stirring.

  • Increase the temperature to 70°C and allow the reaction to proceed for 4-6 hours.

  • Cool the reaction mixture and adjust the pH to 6-7 using HCl.

  • Purify the cationic starch by washing with ethanol.

  • Dry the final product at 60°C.

Workflow and Mechanistic Diagrams

To visualize the processes, the following diagrams illustrate the experimental workflow and the proposed reaction mechanisms.

G cluster_workflow Experimental Workflow for Cationic Starch Synthesis A Starch Slurry Preparation B Alkaline Activation (NaOH) A->B C Reagent Addition B->C D Reaction at Elevated Temperature C->D E Neutralization (HCl) D->E F Purification (Ethanol Wash) E->F G Drying F->G G cluster_chpa_ac Mechanism with this compound cluster_gtac Mechanism with GTAC CHPA 3-Chloro-2-hydroxypropyl Acetate Epoxide In situ Epoxide Formation CHPA->Epoxide NaOH StarchOH Starch-OH CationicStarch1 Cationic Starch StarchOH->CationicStarch1 Epoxide GTAC GTAC CationicStarch2 Cationic Starch GTAC->CationicStarch2 Starch-OH / NaOH Hydrolysis Hydrolysis (Side Reaction) -> Inactive Diol GTAC->Hydrolysis StarchOH2 Starch-OH

Caption: Proposed reaction mechanisms for starch cationization.

Discussion and Conclusion

The primary advantage of using this compound over GTAC lies in its higher reaction efficiency and the potential for achieving a higher degree of substitution under milder conditions. The in situ generation of the reactive epoxide intermediate from CHPA-Ac appears to minimize the competing hydrolysis reaction that lowers the efficiency of GTAC. This not only makes the process more economical in terms of reagent consumption but can also lead to a purer final product with fewer byproducts to be removed during purification.

For researchers and professionals in drug development, where high purity and well-defined polymer characteristics are paramount, the use of this compound could offer a more controlled and efficient route to novel cationic biopolymers for applications such as gene delivery, controlled release formulations, and mucoadhesive systems.

While GTAC remains a widely used and effective reagent, this compound presents a compelling alternative for those seeking to optimize the synthesis of cationic polysaccharides, offering a pathway to materials with enhanced properties through a more efficient and controlled chemical modification.

References

  • Heinze, T., & Pfeiffer, K. (1999). Synthesis and characterization of new cationic starch ethers. Starch - Stärke, 51(1), 6-11. [Link]

  • Khalil, M. I., Hashem, A. I., & Hebeish, A. (1991). Cationization of starch for simultaneous desizing and scouring of grey cotton fabrics. Starch - Stärke, 43(1), 26-29. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-Chloro-2-hydroxypropyl acetate (CHPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Chloro-2-hydroxypropyl acetate (CHPA)

This compound (CHPA) represents a class of compounds that, while not as ubiquitously studied as some of its analogues, presents a significant analytical challenge in pharmaceutical development and manufacturing. As a functionalized chlorohydrin, it can arise as a process-related impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it bears a resemblance to compounds like 3-monochloropropane-1,2-diol (3-MCPD), a well-known food contaminant and genotoxic substance.[1][2] This structural alert necessitates the development of highly sensitive and specific analytical methods to ensure its effective control, often to trace levels in the parts-per-million (ppm) range, to mitigate any potential risk.[3][4]

The fundamental goal of studying and controlling such impurities is to reduce the risk they may pose to human health.[3] This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the trace-level quantification of CHPA: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a transparent cross-validation of their performance based on experimental data.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatiles

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[5] Its power lies in the high-efficiency separation provided by the gas chromatograph, coupled with the definitive identification and sensitive quantification offered by the mass spectrometer. For a polar analyte like CHPA, direct analysis can be challenging due to its limited volatility and potential for poor peak shape. The key to a robust GC-MS method, therefore, lies in derivatization—a chemical modification to enhance volatility and thermal stability.[6]

The Rationale for Derivatization

The presence of a free hydroxyl group in CHPA increases its polarity and boiling point. This can lead to issues such as peak tailing on common non-polar GC columns and poor sensitivity. By converting the hydroxyl group to a less polar, more volatile derivative, we fundamentally improve its chromatographic behavior. A common and highly effective agent for this purpose is phenylboronic acid (PBA), which reacts with the diol moiety (after hydrolysis of the acetate, or directly if conditions are appropriate) to form a stable, cyclic boronate ester that is ideal for GC analysis.[1]

Experimental Workflow: GC-MS with PBA Derivatization

The following protocol is a self-validating system designed for robustness and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis sample 1. API Sample Weighing (e.g., 100 mg in vial) dissolution 2. Dissolution (e.g., 1 mL Toluene) sample->dissolution istd 3. Add Internal Standard (e.g., 3-MCPD-d5) dissolution->istd extraction 4. Liquid-Liquid Extraction (e.g., with 2 mL aq. NaCl) istd->extraction phase_sep 5. Organic Phase Collection extraction->phase_sep pba 6. Add Derivatizing Agent (200 µL PBA in Acetone) phase_sep->pba reaction 7. Reaction (e.g., 80°C for 20 min) pba->reaction injection 8. GC-MS Injection (1 µL, Splitless) reaction->injection separation 9. Chromatographic Separation injection->separation detection 10. MS Detection (SIM Mode) separation->detection quant 11. Data Processing & Quantitation detection->quant UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. API Sample Weighing (e.g., 25 mg in vial) dissolution 2. Dissolution & Dilution (e.g., 5 mL Methanol:Water) sample->dissolution istd 3. Add Internal Standard (e.g., CHPA-d5) dissolution->istd filtration 4. Syringe Filtration (0.22 µm PTFE) istd->filtration injection 5. UPLC-MS/MS Injection (5 µL) filtration->injection separation 6. Chromatographic Separation injection->separation detection 7. MS/MS Detection (MRM) separation->detection quant 8. Data Processing & Quantitation detection->quant

Sources

A Senior Application Scientist's Guide to Benchmarking the Performance of 3-Chloro-2-hydroxypropyl acetate-derived Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel polymeric architectures for advanced drug delivery systems has led to growing interest in functional monomers that can impart desirable properties such as hydrophilicity, controlled degradation, and facile drug conjugation. 3-Chloro-2-hydroxypropyl acetate (CHPA) presents itself as a promising, yet largely unexplored, monomer for the synthesis of new-generation drug delivery vehicles. This guide provides a comprehensive framework for benchmarking the performance of CHPA-derived polymers. In the absence of extensive direct comparative studies in the public domain, this document synthesizes information from related polymer systems and established analytical principles to build a predictive performance profile. We objectively compare these theoretical attributes with two well-established alternatives: the synthetic polyester, Poly(lactic-co-glycolic acid) (PLGA), and the natural polysaccharide, Chitosan. Furthermore, we provide detailed, self-validating experimental protocols to empower researchers to conduct their own robust benchmarking studies, thereby contributing to the collective understanding of this nascent class of biomaterials.

Introduction: The Rationale for Exploring this compound-derived Polymers

The design of effective polymer-based drug delivery systems hinges on a delicate balance of physicochemical properties that govern drug encapsulation, release kinetics, and biocompatibility. While polymers like PLGA and Chitosan have seen widespread application, they are not without their limitations, such as the acidic degradation products of PLGA or the limited solubility of Chitosan. This necessitates the exploration of new monomeric building blocks.

This compound (CHPA) is a trifunctional monomer featuring a reactive chlorohydrin group, a hydrophilic hydroxyl group, and a hydrolyzable acetate ester. This unique combination of functionalities suggests the potential for CHPA-derived polymers to exhibit:

  • Tunable Hydrophilicity: The presence of hydroxyl groups is expected to impart a degree of water solubility, which can be tailored by copolymerization with hydrophobic monomers.

  • Controlled Degradation and Drug Release: The acetate ester linkage provides a handle for hydrolytic degradation, potentially leading to a controlled release of encapsulated therapeutics. The rate of hydrolysis can be influenced by the polymer's microstructure and the local pH environment.

  • Reactive Sites for Drug Conjugation: The chlorohydrin moiety can be converted to a more reactive epoxide, providing a site for the covalent attachment of drugs, targeting ligands, or other functional molecules.

This guide will first propose a synthetic route for CHPA-derived polymers and then delve into a theoretical and practical comparison of their anticipated performance against PLGA and Chitosan.

Synthesis of CHPA-derived Polymers: A Proposed Pathway

The polymerization of CHPA can be envisioned through several routes, with free-radical polymerization of a methacrylated derivative being a plausible and versatile approach.

Synthesis of CHPA-derived Polymer cluster_0 Monomer Functionalization cluster_1 Polymerization CHPA 3-Chloro-2-hydroxypropyl acetate (CHPA) CHPMA 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) CHPA->CHPMA Esterification MA Methacryloyl chloride MA->CHPMA Polymer Poly(CHPMA) CHPMA->Polymer Free Radical Polymerization Initiator Free Radical Initiator (e.g., AIBN) Initiator->Polymer

Caption: Proposed synthesis of a CHPA-derived polymer via methacrylation and free-radical polymerization.

Comparative Performance Benchmark: CHPA-derived Polymers vs. PLGA and Chitosan

The following tables provide a comparative overview of the anticipated properties of CHPA-derived polymers against the established benchmarks of PLGA and Chitosan. It is important to note that the data for CHPA-derived polymers is largely predictive and serves as a hypothesis for experimental validation.

Table 1: Comparative Physicochemical and Mechanical Properties

PropertyPredicted for CHPA-derived PolymersPoly(lactic-co-glycolic acid) (PLGA)Chitosan
Primary Degradation Mechanism Hydrolysis of acetate ester side chains and potentially the polymer backbone (depending on backbone chemistry)Bulk hydrolysis of ester linkages in the polymer backbone[1]Enzymatic degradation (e.g., by lysozyme)
Degradation Products Acetic acid, poly(3-chloro-2-hydroxypropyl methacrylate) backbone fragmentsLactic acid and glycolic acidGlucosamine and N-acetylglucosamine oligomers
Biocompatibility Predicted to be good, but requires rigorous testing. The presence of chlorohydrin moieties necessitates thorough toxicological evaluation.Generally considered highly biocompatible and inert.[2]Excellent biocompatibility and low immunogenicity.
Solubility Potentially tunable from hydrophilic to amphiphilic.Soluble in a wide range of common organic solvents.Soluble in acidic aqueous solutions.
Mechanical Strength Dependent on molecular weight and copolymer composition.Tunable based on the lactide-to-glycolide ratio and molecular weight.Varies with the degree of deacetylation and molecular weight.

Table 2: Drug Delivery Performance

Performance MetricPredicted for CHPA-derived PolymersPoly(lactic-co-glycolic acid) (PLGA)Chitosan
Drug Encapsulation Efficiency Expected to be moderate to high, particularly for hydrophilic drugs, due to the hydroxyl groups.High encapsulation efficiency for a wide range of hydrophobic and hydrophilic drugs.High encapsulation efficiency, especially for negatively charged drugs and biomolecules.
Drug Release Profile Potentially biphasic: initial burst release followed by sustained release governed by ester hydrolysis.[3][4][5]Tunable from weeks to months, often characterized by a triphasic release profile.Release is often pH-dependent and can be modified by cross-linking.
Suitability for Drug Types Hydrophilic small molecules and potentially proteins (with careful formulation).Broad applicability for both hydrophobic and hydrophilic drugs.Peptides, proteins, nucleic acids, and small molecule drugs.
Targeting Potential The chlorohydrin/epoxide group allows for the conjugation of targeting ligands.Can be functionalized with targeting moieties, often at the polymer chain ends.The primary amine groups provide sites for the attachment of targeting ligands.

Experimental Protocols for Performance Benchmarking

To validate the predicted performance of CHPA-derived polymers, a series of standardized in vitro experiments are essential. These protocols are designed to be self-validating and provide a robust framework for comparison.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix in a simulated physiological environment.

Methodology:

  • Preparation of Drug-Loaded Nanoparticles: Prepare nanoparticles of the CHPA-derived polymer, PLGA, and Chitosan loaded with a model drug (e.g., doxorubicin for cancer therapy models or a fluorescent dye for ease of detection) using a suitable method such as nanoprecipitation or emulsion-solvent evaporation.

  • Experimental Setup: Accurately weigh a known amount of the lyophilized drug-loaded nanoparticles and disperse them in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifugal ultrafiltration device.[6][7][8][9]

  • Incubation: Place the dialysis bag or ultrafiltration device in a larger volume of the same release medium and maintain at 37°C with gentle agitation to ensure sink conditions.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium from the external reservoir and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

In_Vitro_Drug_Release_Workflow A Prepare Drug-Loaded Nanoparticles B Disperse in Release Medium (e.g., PBS, pH 7.4) A->B C Incubate at 37°C with Agitation B->C D Sample External Medium at Time Intervals C->D E Quantify Drug Concentration (e.g., HPLC) D->E F Plot Cumulative Release vs. Time E->F

Caption: Workflow for the in vitro drug release study.

In Vitro Cytotoxicity Assay (ISO 10993-5)

Objective: To assess the potential of the polymer to cause cell death, providing a measure of its biocompatibility.[10][11][12][13][14]

Methodology:

  • Preparation of Polymer Extracts: Prepare extracts of the CHPA-derived polymer, PLGA, and Chitosan in a cell culture medium (e.g., MEM) at 37°C for 24 hours, according to ISO 10993-12 standards.

  • Cell Culture: Culture a monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates.

  • Exposure: Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., dilute phenol) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using a quantitative colorimetric assay such as MTT or XTT.[11] These assays measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect according to ISO 10993-5.[13]

Cytotoxicity_Assay_Workflow A Prepare Polymer Extracts in Cell Culture Medium C Expose Cells to Polymer Extracts A->C B Culture L929 Cells in 96-well Plates B->C D Incubate for 24-72 hours C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Calculate % Viability vs. Control E->F

Caption: Workflow for the in vitro cytotoxicity assay.

Concluding Remarks for the Senior Scientist

The exploration of novel polymers such as those derived from this compound is a testament to the dynamic nature of drug delivery research. While this guide provides a foundational, albeit partially theoretical, benchmark, it underscores the necessity for rigorous, standardized experimental validation. The true potential of CHPA-derived polymers will only be unlocked through systematic investigation of their synthesis, degradation kinetics, drug release profiles, and, most critically, their biocompatibility. The protocols outlined herein offer a starting point for such investigations, and it is our hope that this guide will stimulate further research into this promising new class of biomaterials. The insights gained from such studies will be invaluable in determining whether CHPA-derived polymers can indeed offer a tangible advantage over existing platforms and carve out their own niche in the expansive landscape of drug delivery systems.

References

  • Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. Scirp.org.[Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PubMed.[Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. NIH.[Link]

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. OUCI.[Link]

  • Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. Academic Strive.[Link]

  • Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. Semantic Scholar.[Link]

  • Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid state. Purdue e-Pubs.[Link]

  • The Conspicuous Case of the Missing T0 in ISO 10993-5 Cytotoxicity Testing. EAG Laboratories.[Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH.[Link]

  • In vitro release study of the polymeric drug nanoparticles: Development and validation of a novel method. Macao Polytechnic University.[Link]

  • Hydrolytic degradation | Polymer Chemistry Class Notes. Fiveable.[Link]

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  • Mathematical modelling of polymer degradation in cellulose acetate artefacts in cultural heritage collections. UCL Discovery - University College London.[Link]

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The Synthetic Chemist's Guide to 3-Carbon Chiral Building Blocks: A Patent Review of 3-Chloro-2-hydroxypropyl Derivatives in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of active pharmaceutical ingredient (API) synthesis, the efficient and stereoselective installation of key structural motifs is paramount. Among the versatile synthons available to the medicinal chemist, the 3-carbon backbone derived from epichlorohydrin offers a powerful platform for constructing complex molecular architectures. While a multitude of derivatives exist, this guide focuses on a comparative analysis of patented methodologies involving key 3-chloro-2-hydroxypropyl analogues, providing insights into their respective synthetic utilities and applications in the development of modern therapeutics.

While direct patent literature on the use of 3-Chloro-2-hydroxypropyl acetate in pharmaceutical synthesis is sparse, a review of related structures provides a clear understanding of the synthetic strategies employing this valuable pharmacophore. This guide will delve into the patented synthesis and application of two key derivatives: (R)-3-chloro-2-hydroxypropanoic acid, an intermediate for the anti-epileptic drug Lacosamide, and (R)-glycidyl butyrate, a crucial building block for the antibiotic Linezolid, which is synthesized via a closely related chloro-hydroxypropyl ester. Through a comparative lens, we will explore the nuances of utilizing these synthons, offering field-proven insights for drug development professionals.

The 3-Chloro-2-hydroxypropyl Moiety: A Versatile Synthetic Tool

The 3-chloro-2-hydroxypropyl scaffold is a bifunctional building block that provides a handle for a variety of chemical transformations. The chloromethyl group serves as an electrophilic site for nucleophilic substitution, while the secondary alcohol can be further functionalized, for example, through esterification, etherification, or oxidation. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final API, making the enantioselective synthesis of these intermediates a key focus of process chemistry patents.

Comparative Analysis of Key 3-Chloro-2-hydroxypropyl Derivatives in API Synthesis

A comparative review of patent literature reveals two primary strategies for leveraging the 3-chloro-2-hydroxypropyl synthon in pharmaceutical manufacturing: direct use of the chlorohydrin and its derivatives, or its conversion to a more reactive epoxide.

DerivativeKey Application (API)Synthetic StrategyPatented AdvantagesPotential Considerations
(R)-3-chloro-2-hydroxypropanoic acid LacosamideDirect use of the chlorohydrin carboxylic acid for subsequent amidation.Industrially viable and safer process with high yield and purity.[1]The carboxylic acid may require activation for efficient coupling reactions.
(S)-3-chloro-2-hydroxypropyl butyrate Linezolid (via (R)-glycidyl butyrate)Intermediate in the formation of a chiral epoxide.Provides a stable precursor to the more reactive epoxide, allowing for controlled, high-yield cyclization.[2]Requires an additional step (cyclization) to generate the key reactive intermediate.

The choice between these strategies is often dictated by the specific bond being formed and the overall synthetic route to the target API. The use of the carboxylic acid derivative, as seen in the synthesis of Lacosamide, allows for a more direct approach when an amide bond is desired. Conversely, the conversion to an epoxide, exemplified by the synthesis of Linezolid via (R)-glycidyl butyrate, is advantageous when the goal is to introduce the 3-carbon unit via ring-opening with a nucleophile.

Patented Synthetic Workflows: A Detailed Examination

(R)-3-chloro-2-hydroxypropanoic acid for Lacosamide Synthesis

An improved and industrially safer process for the preparation of (R)-3-chloro-2-hydroxypropanoic acid, a key intermediate for the anti-epileptic drug Lacosamide, has been patented.[1] This process focuses on overcoming the drawbacks of previous methods, such as the use of reactive and unstable reagents.

G cluster_0 Synthesis of (R)-3-chloro-2-hydroxypropanoic acid cluster_1 Lacosamide Synthesis Epichlorohydrin Epichlorohydrin 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol Epichlorohydrin->3-chloro-1,2-propanediol Hydrolysis (R)-3-chloro-2-hydroxypropanoic_acid (R)-3-chloro-2-hydroxypropanoic_acid 3-chloro-1,2-propanediol->(R)-3-chloro-2-hydroxypropanoic_acid Oxidation (e.g., Nitric Acid) in CSTRs Lacosamide Lacosamide (R)-3-chloro-2-hydroxypropanoic_acid->Lacosamide Multi-step synthesis

Caption: Patented workflow for the synthesis of Lacosamide via (R)-3-chloro-2-hydroxypropanoic acid.

Experimental Protocol: Synthesis of (R)-3-chloro-2-hydroxypropanoic acid [1]

  • Hydrolysis of Epichlorohydrin: Epichlorohydrin is hydrolyzed to yield 3-chloro-1,2-propanediol.

  • Oxidation in Continuous Stirred Tank Reactors (CSTRs): The resulting diol is then oxidized using a suitable oxidizing agent, such as nitric acid, in a series of CSTRs. This continuous process allows for better temperature control and safety, minimizing the risks associated with vigorous gas evolution.

  • Work-up and Isolation: The reaction mixture is then subjected to a work-up procedure to isolate the desired (R)-3-chloro-2-hydroxypropanoic acid with high yield and purity.

This patented method highlights a move towards safer and more scalable continuous manufacturing processes in the pharmaceutical industry.

(R)-Glycidyl Butyrate for Linezolid Synthesis via a Chloro-hydroxypropyl Ester

The synthesis of (R)-glycidyl butyrate, a critical chiral intermediate for the antibiotic Linezolid, is achieved through a process that involves the formation and subsequent cyclization of (S)-3-chloro-2-hydroxypropyl butyrate.[2]

G cluster_0 Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate cluster_1 Cyclization to (R)-Glycidyl butyrate cluster_2 Linezolid Synthesis (S)-epichlorohydrin (S)-epichlorohydrin (S)-3-chloro-2-hydroxypropyl_butyrate (S)-3-chloro-2-hydroxypropyl_butyrate (S)-epichlorohydrin->(S)-3-chloro-2-hydroxypropyl_butyrate n-butyric acid, Cr salt catalyst 60-80°C (R)-Glycidyl_butyrate (R)-Glycidyl_butyrate (S)-3-chloro-2-hydroxypropyl_butyrate->(R)-Glycidyl_butyrate Carbonate, Acetone Reflux Linezolid Linezolid (R)-Glycidyl_butyrate->Linezolid Multi-step synthesis

Caption: Patented workflow for the synthesis of Linezolid via (R)-glycidyl butyrate.

Experimental Protocol: Synthesis of (R)-Glycidyl Butyrate [2]

  • Esterification of (S)-epichlorohydrin: (S)-epichlorohydrin is reacted with n-butyric acid in the presence of a chromium salt catalyst at 60-80°C for 24 to 48 hours to yield (S)-3-chloro-2-hydroxypropyl butyrate.

  • Neutralization and Extraction: The reaction mixture is cooled, diluted with methylene chloride, and neutralized with a 10% sodium carbonate solution. The organic layer is washed with water and dried.

  • Cyclization: The isolated (S)-3-chloro-2-hydroxypropyl butyrate is dissolved in acetone and refluxed with a carbonate base for 10 to 12 hours to induce cyclization to (R)-glycidyl butyrate.

  • Purification: After filtration and solvent removal, the crude product is purified by rectification under vacuum to yield the final (R)-glycidyl butyrate.

This two-step process, involving the formation of a stable chlorohydrin ester followed by a base-induced cyclization, provides a robust and scalable method for producing the highly valuable chiral epoxide intermediate.

Conclusion for the Senior Application Scientist

The patent landscape for 3-carbon chiral building blocks in API synthesis, while not explicitly detailing the use of this compound, provides a wealth of information on the strategic application of closely related derivatives. The syntheses of Lacosamide and Linezolid serve as exemplary cases, demonstrating the utility of both direct functionalization of the chlorohydrin scaffold and its conversion to a reactive epoxide.

For researchers and drug development professionals, the key takeaway is the versatility of the 3-chloro-2-hydroxypropyl moiety. The choice of its specific functionalization—be it a carboxylic acid, an ester, or its corresponding epoxide—should be guided by the desired synthetic transformation and the overall efficiency of the manufacturing process. The patents reviewed herein underscore a trend towards developing safer, more efficient, and scalable synthetic routes, with a notable emphasis on continuous manufacturing processes for enhanced control and safety. As the demand for complex chiral APIs continues to grow, the innovative application of these fundamental building blocks will undoubtedly remain a cornerstone of modern pharmaceutical synthesis.

References

  • Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. India Patent IN 08/2019. [Link]

  • Process for synthesizing (R)-Glycidyl butyrate.

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assessing the scalability of 3-Chloro-2-hydroxypropyl acetate production methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scalable Production of 3-Chloro-2-hydroxypropyl acetate

Executive Summary

This compound (CHPA) is a valuable chemical intermediate with broad applications in the synthesis of specialized polymers, including epoxy resins and coatings for various materials.[1] As industrial demand grows, the need for efficient, scalable, and environmentally sustainable production methods becomes paramount. This guide provides a comparative analysis of primary synthetic routes to CHPA, with a focus on assessing their scalability for industrial application. We will delve into the mechanistic principles, compare performance metrics using experimental data from authoritative sources, and provide detailed protocols. The primary method explored is the regioselective ring-opening of epichlorohydrin with acetic acid, a process that stands out for its high atom economy and potential for green catalysis.

Synthetic Pathways: A Comparative Overview

The synthesis of CHPA primarily revolves around the reaction of an epoxide with a chlorine and acetate source. The two most logical pathways are the acylation of epichlorohydrin and the hydrochlorination of glycidyl acetate. Our analysis reveals that the former is significantly more developed and advantageous for scalable production.

Method A: Regioselective Ring-Opening of Epichlorohydrin

This is the most direct and atom-economical approach to CHPA. The reaction involves the ring-opening of the epoxide ring of epichlorohydrin using acetic acid. The key to a successful and scalable process lies in controlling the regioselectivity of the attack to favor the desired isomer and in the choice of catalyst to drive the reaction efficiently.

Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic attack of the acetate ion on one of the epoxide carbons. The use of a catalyst is crucial to activate the epoxide ring, making it more susceptible to nucleophilic attack. In the absence of a catalyst, the reaction is often slow and requires high temperatures, leading to the formation of undesirable by-products.

Catalysis - The Cornerstone of Scalability: A significant breakthrough in the scalability of this method has been the development of solid acid catalysts. Unlike traditional liquid acid catalysts which require complex neutralization and extraction steps, solid catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused. This dramatically simplifies downstream processing, reduces waste, and lowers operational costs.

Research has shown that catalysts like clay-supported cesium modified heteropolyacids (e.g., Cs-DTP/K-10) are highly effective.[1] These catalysts offer high activity and selectivity for the desired product under relatively mild conditions. The reusability of such catalysts is a major advantage for industrial-scale continuous or batch processing.[1]

Method B: Hydrochlorination of Glycidyl Acetate

An alternative theoretical route involves the reaction of glycidyl acetate with a source of hydrogen chloride (HCl). While chemically feasible, this method presents several scalability challenges. Gaseous HCl is corrosive and difficult to handle on a large scale, requiring specialized equipment. The use of aqueous HCl can introduce water as a competing nucleophile, potentially leading to the formation of diol impurities and complicating the purification process. This pathway is less documented for CHPA synthesis and is generally considered less efficient than the epichlorohydrin route.

Performance Metrics for Scalability: A Head-to-Head Comparison

To objectively assess the scalability of these methods, we must compare key performance indicators (KPIs) derived from experimental data. The data overwhelmingly favors the catalyzed epichlorohydrin pathway.

Data Summary
Parameter Method A: Epichlorohydrin + Acetic Acid (Solid Acid Catalyst) Method B: Glycidyl Acetate + HCl (Theoretical)
Typical Yield High (often >90%)[1]Moderate to Low (expected)
Reaction Temperature Mild (e.g., 70°C)[1]Variable, potentially requires cooling for gaseous HCl
Reaction Time 2-8 hours[1]Variable
Catalyst Reusable solid acid (e.g., Cs-DTP/K-10)[1]May not require a catalyst but is slow
Solvent Solvent-free conditions are possible[1]Often requires an organic solvent
Atom Economy 100% (theoretically)[1]100% (theoretically)
Scalability Concerns Catalyst lifetime and regenerationHandling of corrosive HCl, by-product formation
In-Depth Analysis

Yield and Process Efficiency: The use of specialized solid acid catalysts in Method A allows for excellent yields and high selectivity.[1] The ability to run the reaction under solvent-free conditions is a significant advantage for scalability, as it increases reactor throughput and eliminates the cost and environmental impact associated with solvent purchase, recovery, and disposal.[1]

Catalyst Reusability and Cost: The reusability of the Cs-DTP/K-10 catalyst is a critical factor for industrial economics.[1] A robust and reusable catalyst minimizes production costs and waste, aligning with the principles of green chemistry. This is a distinct advantage over processes that might require stoichiometric reagents or single-use catalysts.

Purification and By-Products: The primary by-products in the epichlorohydrin reaction are isomeric impurities, the formation of which can be minimized by catalyst design. In contrast, methods involving aqueous reagents can lead to impurities like 1,3-dichloro-2-propanol or various diols, which can be difficult to separate.[2] Purification often involves vacuum distillation, and minimizing by-products upstream simplifies this energy-intensive step.[2]

Visualizing the Process

To better understand the reaction and workflow, the following diagrams illustrate the key transformations and steps.

Reaction Pathway for CHPA Synthesis

G ECH Epichlorohydrin Intermediate Activated Epoxide-Catalyst Complex ECH->Intermediate Protonation/ Activation AcOH Acetic Acid AcOH->Intermediate Nucleophilic Attack Catalyst Solid Acid Catalyst (e.g., Cs-DTP/K-10) Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration CHPA This compound Intermediate->CHPA Ring Opening G cluster_prep 1. Reaction Stage cluster_sep 2. Separation Stage cluster_purify 3. Purification Stage Reactants Charge Reactor: - Epichlorohydrin - Acetic Acid - Solid Catalyst Reaction Heat to 70°C Stir for 2-8h Reactants->Reaction Filtration Cool and Filter Reaction Mixture Reaction->Filtration CatalystRecycle Wash and Dry Catalyst for Reuse Filtration->CatalystRecycle CrudeProduct Crude CHPA Filtrate Filtration->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation FinalProduct Pure CHPA (>99%) Distillation->FinalProduct

Caption: Workflow for CHPA production and purification.

Recommended Experimental Protocol

The following protocol is a synthesized representation based on best practices identified in the literature for a lab-scale, scalable synthesis. [1] Objective: To synthesize this compound using a reusable solid acid catalyst.

Materials:

  • Epichlorohydrin (ECH)

  • Glacial Acetic Acid (AcOH)

  • 20% (w/w) Cs-DTP/K-10 clay catalyst

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: The Cs-DTP/K-10 catalyst should be activated by heating at 120°C for 2 hours under vacuum to remove any adsorbed moisture.

  • Reactor Charging: In a 250 mL round-bottom flask, charge epichlorohydrin and acetic acid. A molar ratio of 1:8 (ECH:AcOH) has been reported to be effective. [1]3. Catalyst Addition: Add the pre-activated solid acid catalyst to the reaction mixture. A typical catalyst loading is around 4% (w/v) relative to the reactants.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Maintain this temperature and allow the reaction to proceed for approximately 2-4 hours. Monitor the reaction progress using techniques like GC or TLC.

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by vacuum filtration.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent (e.g., acetone), dried, and reactivated for subsequent batches.

  • Product Isolation: The filtrate, containing the crude product and excess acetic acid, is subjected to vacuum distillation to remove the unreacted acetic acid.

  • Purification: The crude CHPA is then purified by fractional vacuum distillation to yield the final high-purity product.

Conclusion and Future Outlook

The direct, solvent-free acylation of epichlorohydrin using a reusable solid acid catalyst represents the most promising and scalable method for the production of this compound. [1]Its high atom economy, mild reaction conditions, and simplified downstream processing address key requirements for industrial viability and environmental sustainability.

Future research should focus on optimizing catalyst design to further enhance activity and longevity, potentially lowering reaction temperatures and times. Additionally, the development of continuous flow reactor systems integrating this catalytic process could offer even greater efficiency and control for large-scale industrial production.

References

  • Jadhav, H. P., et al. (2014). Regioselective ring opening reaction of epichlorohydrin with acetic acid to this compound over cesium modified heteropolyacid on clay support. ResearchGate. Available at: [Link]

  • CN1187484A. (1998). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Google Patents.
  • Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. (n.d.). ResearchGate. Available at: [Link]

  • US3532751A. (1970). Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. Google Patents.
  • CN103304410A. (2013). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. Available at: [Link]

  • US4450295A. (1984). Process for the preparation of anhydrous N-(3-chloro-2-hydroxypropyl) trialkylammonium salts. Justia Patents. Available at: [Link]

  • EP0276207B1. (1991). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. European Patent Office. Available at: [Link]

  • KR100433483B1. (2004). Purification method for crude 3-chloro-2-hydroxypropyl trimethyl ammonium chloride. Google Patents.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The handling and disposal of chemical reagents, such as 3-Chloro-2-hydroxypropyl acetate, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated organic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Waste Classification: Understanding the Risk

This compound is a halogenated organic compound. This classification is critical as it dictates the specific disposal pathway required by environmental regulations. Halogenated compounds are subject to stringent disposal rules due to their potential to form persistent and toxic byproducts if not managed correctly.

The primary hazards associated with similar chlorinated compounds include:

  • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause significant irritation or burns to the skin and eyes.[3][4]

  • Environmental Hazard: The substance is recognized as toxic to aquatic life, with potentially long-lasting effects, mandating that it must not be released into the environment.[5]

Due to these characteristics, this compound waste must be classified as Hazardous Waste . Specifically, it falls into the category of Halogenated Organic Waste . This classification prohibits its disposal via standard drains or as regular solid waste.[6] Regulations such as the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions under 40 CFR § 268.32 specifically regulate halogenated organic compounds (HOCs), often mandating treatment via incineration rather than landfilling.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be donned. The goal is to create a complete barrier against potential chemical exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Consider double-gloving.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[10]
Eye & Face Protection Safety goggles with side-shields or a full-face shield.[1]Protects eyes and face from accidental splashes.
Body Protection A long-sleeved, impermeable lab coat or a chemical-resistant gown.[11][12]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][13] If aerosols or vapors may be generated, a NIOSH-approved respirator is required.[11]Prevents inhalation of potentially harmful vapors or mists.

Standard Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is waste segregation . Co-mingling halogenated and non-halogenated waste streams significantly increases the complexity and cost of disposal.[6]

Step 1: Waste Collection & Segregation

  • Designate a specific, sealed container exclusively for Halogenated Organic Waste .[14][15] This container should be made of a material compatible with the chemical.

  • Never mix this compound waste with non-halogenated organic solvents, aqueous solutions, or solid waste.[6]

Step 2: Containerization and Labeling

  • The waste container must be in good condition, with a tightly sealing cap to prevent leaks or the release of vapors.[15]

  • Label the container clearly and immediately upon adding the first drop of waste.[15] The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "Waste this compound ". Avoid using abbreviations or chemical formulas.[15]

    • An accumulation start date.

  • Keep the container closed at all times except when actively adding waste.[15]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[13][15]

Step 4: Final Disposal

  • Arrange for pickup by your institution's certified hazardous waste management provider.

  • The established and accepted disposal method for halogenated organic waste is high-temperature incineration at a licensed chemical destruction facility.[14][16] This process ensures the complete destruction of the compound into less harmful components.

  • Empty Containers: Any container that held this compound must be treated as hazardous waste itself. It can be triple-rinsed with a suitable solvent (e.g., acetone), with the rinsate collected as halogenated hazardous waste. Once decontaminated, the container may be recycled or disposed of according to institutional policy.[16]

Spill and Emergency Management

Accidents require immediate and correct action to mitigate harm.

Minor Spills (Contained within a fume hood):

  • Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[16]

  • Decontaminate the spill area with a suitable solvent and washcloths, collecting all cleaning materials as hazardous waste.

Major Spills (Outside of a fume hood):

  • Evacuate: Immediately alert personnel in the area and evacuate to a safe distance, moving upwind if possible.[3][10]

  • Report: Notify your institution's Emergency Response team and Environmental Health & Safety (EHS) department.[3]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Isolate: Prevent the spill from entering any drains or waterways.[3]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the professional response team.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of 3-Chloro-2-hydroxypropyl acetate Waste ppe_check Is appropriate PPE (Gloves, Goggles, Lab Coat) being worn? start->ppe_check don_ppe Don appropriate PPE per protocol ppe_check->don_ppe No segregation Waste Segregation Point ppe_check->segregation Yes don_ppe->segregation container_halo Add to sealed, labeled 'HALOGENATED ORGANIC HAZARDOUS WASTE' container segregation->container_halo Is waste 3-Chloro-2-hydroxypropyl acetate? container_other Add to appropriate segregated waste stream (e.g., Non-Halogenated) segregation->container_other Other waste type storage Store container in Satellite Accumulation Area container_halo->storage pickup Arrange for pickup by certified hazardous waste handler storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Szabo-Scandic. (n.d.). 3-Chloro-2-hydroxypropyl methacrylate Safety Data Sheet.
  • ChemScene. (2021). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemBK. (2024). 3-chloro-2-oxopropyl acetate - Risk and Safety.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Rochester Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Chemical Safety. (n.d.). (3-Chloro-2-hydroxypropyl)trimethylammonium chloride SDS, 3327-22-8 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-hydroxypropyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 3-Chloro-2-hydroxypropyl acetate (CAS No. 24573-30-6) demands a meticulous approach, where safety is not a checklist, but a foundational element of our experimental design. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work can proceed with both safety and scientific integrity.

Understanding the Hazard Profile: The "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is not benign; its hazard profile dictates our every precaution. Based on its Safety Data Sheet (SDS), the primary hazards are significant and direct.

  • Serious Eye Irritation (H319): This is more than simple redness. Exposure can lead to significant eye damage. The chlorohydrin and acetate functional groups can be reactive, and splashes or vapors can cause painful and potentially lasting injury to the cornea and other sensitive tissues.[1]

  • Allergic Skin Reaction (H317): This is a critical consideration. Unlike simple irritants, sensitizers can elicit an allergic reaction upon repeated contact, even at low concentrations. The initial exposure may cause minor irritation, but subsequent contacts can lead to severe dermatitis. This makes preventing any skin contact a primary objective.

  • Aquatic Toxicity (H400): While not a direct human health hazard in the lab, its high aquatic toxicity underscores its reactive nature and mandates stringent containment and disposal protocols to prevent environmental release.

Our choice of PPE is a direct response to these specific, well-documented threats. It is our last and most personal line of defense, employed after engineering controls have been optimized.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE protects the individual, but engineering controls protect the entire laboratory environment.

  • Chemical Fume Hood: All handling of this compound—including weighing, transferring, and use in reactions—must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors, which can cause eye and respiratory irritation, and provides a physical barrier against splashes.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.

  • Safety Stations: An accessible and recently tested safety shower and eyewash station are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended for transfers)Provides a chemical barrier against skin contact, preventing potential sensitization and irritation.[2] Double-gloving provides an extra layer of security during high-risk tasks.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes and vapors that can cause serious eye irritation. Safety glasses are insufficient as they do not provide a seal around the eyes.
Body Protection Long-sleeved, cuffed Laboratory Coat or a Chemical-Resistant Apron/GownProtects skin and personal clothing from incidental splashes and spills. Cuffs should be tucked into the outer glove to create a seal.
Foot Protection Closed-toe, liquid-resistant shoesPrevents exposure from spills that may reach the floor.
Operational Plan: The PPE Workflow

A disciplined, step-by-step approach to donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination. Rushing these procedures can negate the protective value of the equipment.

  • Preparation: Before entering the designated work area, inspect all PPE for signs of damage (e.g., tears in gloves, cracks in goggles).

  • Donning Sequence (Putting On):

    • Put on the laboratory coat or gown, ensuring it is fully buttoned or tied.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of gloves, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeve.

  • Handling the Chemical: Perform all work inside the chemical fume hood. If you suspect a glove has been contaminated, change it immediately using a safe removal technique.

  • Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Remove the outer pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat or gown by rolling it away from the body, keeping the contaminated exterior folded inward. Place it in a designated receptacle for laundry or disposal.

    • Remove the chemical splash goggles.

    • Remove the inner pair of gloves using the same technique as in step 4.1.

    • Wash hands thoroughly with soap and water.

The following diagram visualizes this critical workflow.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (Transition Area) don1 1. Don Lab Coat don2 2. Don Goggles don1->don2 don3 3. Don Inner Gloves don2->don3 don4 4. Don Outer Gloves (over cuffs) don3->don4 work Perform Work in Fume Hood don4->work Enter Work Area doff1 1. Remove Outer Gloves doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Goggles doff2->doff3 doff4 4. Remove Inner Gloves doff3->doff4 wash 5. Wash Hands Thoroughly doff4->wash work->doff1 Exit Work Area

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling process. As this compound is a halogenated organic compound, all contaminated materials must be treated as hazardous waste.

  • Contaminated PPE: All disposable PPE, including used gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[3][4][5] Do not mix this with non-halogenated waste streams.[5]

  • Empty Containers: "Empty" containers of the chemical are not truly empty and will contain residue. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.

  • Spill Cleanup: In case of a spill, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[3] The collected absorbent material must be disposed of as solid halogenated hazardous waste.

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This disciplined approach is the hallmark of an experienced and trustworthy scientific professional.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison, Office of Chemical Safety. [Link]

  • This compound . ChemBK. [Link]

Sources

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